Executive Summary & Chemical Identity[1][2] 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7) is a specialized phenacyl bromide derivative utilized primarily as a high-reactivity electrophile in bioanalytical chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7) is a specialized phenacyl bromide derivative utilized primarily as a high-reactivity electrophile in bioanalytical chemistry and heterocyclic synthesis. While often colloquially referred to as 2-Bromo-3-methoxyphenacyl bromide, it is crucial to clarify the nomenclature to prevent structural errors: the "2-Bromo" designation refers to the
-carbon of the ethanone chain, not a ring substitution.
This compound serves two critical functions in modern drug development:
Metabolite Stabilization: It acts as a "trapping agent" for unstable thiol-containing metabolites (e.g., the active metabolite of Clopidogrel) in pharmacokinetic studies.
Chromatographic Derivatization: It converts UV-transparent carboxylic acids (fatty acids) into UV-absorbing esters, enabling detection via standard HPLC-UV/Vis systems.
Soluble in Methanol, Acetonitrile, Chloroform; Insoluble in Water
Reactivity Profile
Potent Lachrymator; Strong Alkylating Agent (Sɴ2)
Core Applications & Mechanisms
A. Bioanalysis: Thiol Metabolite Trapping (The Clopidogrel Protocol)
In drug metabolism and pharmacokinetics (DMPK), certain prodrugs (like Clopidogrel/Plavix) are metabolized into active forms containing free thiol (-SH) groups. These thiols are notoriously unstable ex vivo, rapidly dimerizing to disulfides or reacting with plasma proteins.
CAS 5000-65-7 is employed to alkylate these thiols immediately upon blood collection. The phenacyl bromide moiety undergoes a rapid Sɴ2 reaction with the thiol nucleophile, "locking" the metabolite into a stable thioether derivative that can be quantified via LC-MS/MS.
Mechanism:
The sulfur atom of the metabolite attacks the
-carbon of the reagent, displacing the bromide ion. The resulting thioether is chemically stable and retains the distinct mass signature required for analysis.
B. Analytical Chemistry: Fatty Acid Derivatization
Fatty acids lack chromophores, making them invisible to standard UV detectors. 2-Bromo-3'-methoxyacetophenone reacts with the carboxylate group of fatty acids (in the presence of a base like triethylamine) to form phenacyl esters. These esters absorb strongly at 254 nm, lowering the limit of detection (LOD) significantly.
Visualization: Reaction Logic
The following diagram illustrates the dual-pathway utility of this compound in both bioanalysis (Thiol Trapping) and chromatography (Carboxyl Derivatization).
Figure 1: Mechanistic pathways for thiol stabilization and fatty acid labeling using CAS 5000-65-7.
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-3'-methoxyacetophenone
Context: While commercially available, in-house synthesis may be required for deuterated analogs or specific purity needs.
Safety: This reaction produces HBr gas and the product is a lachrymator. Work exclusively in a fume hood.
Reagents:
3'-Methoxyacetophenone (1.0 eq)
Bromine (Br₂) (1.05 eq)
Glacial Acetic Acid or Chloroform (Solvent)
Aluminum Chloride (AlCl₃) - Optional catalyst for rate enhancement
Step-by-Step Methodology:
Dissolution: Dissolve 10g of 3'-methoxyacetophenone in 50 mL of chloroform (or glacial acetic acid) in a 3-neck round-bottom flask equipped with a dropping funnel and a drying tube.
Cooling: Cool the solution to 0°C using an ice-salt bath. Control of temperature is vital to prevent poly-bromination.
Bromination: Add Bromine (dropwise) over 30–45 minutes. The solution will initially turn red-orange and slowly fade as Br₂ is consumed.
Note: If the reaction stalls (color persists), allow the temperature to rise to 10°C briefly.
Quenching: Once the bromine color disappears, pour the mixture into 200 mL of ice-water.
Extraction: Separate the organic layer.[1] Wash sequentially with:
Saturated NaHCO₃ (to remove acid traces).
Brine.
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the residue from ethanol/hexane to yield white needles.
Protocol B: Derivatization of Fatty Acids for HPLC
Context: Pre-column labeling of Stearic/Linoleic acid.
Preparation: Mix 100 µL of fatty acid sample (in acetone) with 100 µL of CAS 5000-65-7 solution (10 mg/mL in acetone).
Catalysis: Add 50 µL of Triethylamine (TEA).
Incubation: Seal the vial and heat at 60°C for 30 minutes.
Termination: Cool to room temperature and add 20 µL of acetic acid to neutralize excess TEA.
Analysis: Inject directly into an RP-C18 HPLC column (Detection: UV 254 nm).
Synthesis Workflow Diagram
The following diagram details the critical path for synthesizing the core material, highlighting the specific purification steps required to ensure high-grade reagent quality.
Figure 2: Step-by-step synthesis and purification workflow for CAS 5000-65-7.
Safety & Handling (Lachrymator Warning)
Critical Safety Notice:
Phenacyl bromides are historically related to tear gas agents. CAS 5000-65-7 is a potent lachrymator and skin irritant.
Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to degrade the alkyl bromide functionality before cleaning.
References
National Institutes of Health (PubChem). (2025). Compound Summary: 2-Bromo-1-(3-methoxyphenyl)ethan-1-one. Retrieved from [Link]
Structural Analysis, Synthesis, and Application in Heterocyclic Chemistry[1] Part 1: Executive Summary & Chemical Identity[1] 3'-Methoxyphenacyl bromide (CAS: 5000-65-7) is a pivotal -haloketone intermediate used extensi...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Analysis, Synthesis, and Application in Heterocyclic Chemistry[1]
Part 1: Executive Summary & Chemical Identity[1]
3'-Methoxyphenacyl bromide (CAS: 5000-65-7) is a pivotal
-haloketone intermediate used extensively in the synthesis of bioactive heterocycles, particularly thiazoles and imidazoles.[1] Characterized by its high electrophilicity at the -carbon, it serves as a robust alkylating agent. However, its utility is matched by significant handling challenges due to its potent lachrymatory and corrosive properties.
This guide provides a comprehensive technical breakdown of the molecule, ranging from its electronic structural properties to validated synthetic protocols and safety engineering controls.
-Carbon Electrophilicity: The carbonyl group exerts a strong electron-withdrawing effect () on the adjacent methylene group.[1] The presence of Bromine (an electronegative leaving group) further polarizes the bond, making the -carbon highly susceptible to nucleophilic attack ().[1]
Meta-Methoxy Influence: Unlike para-substitution, where resonance effects (
) can directly delocalize into the carbonyl system, the meta-methoxy group influences the ring primarily through inductive withdrawal () and localized -electron density enrichment.[1] This makes the aromatic ring moderately electron-rich but prevents direct resonance interference with the ketone's reactivity, preserving the high electrophilicity of the alkyl halide tail.
Structural Visualization
The following diagram illustrates the core connectivity and the reactive centers of the molecule.
Figure 1: Structural connectivity highlighting the activation of the
-carbon by the adjacent carbonyl and the leaving group capability of bromine.[1]
Part 3: Synthetic Routes & Mechanistic Insights[1]
The synthesis of 3'-methoxyphenacyl bromide generally proceeds via the bromination of 3'-methoxyacetophenone.[1] While direct bromination with elemental bromine (
) is possible, it often leads to poly-brominated byproducts. Modern protocols favor controlled bromination agents.
Validated Synthetic Methodologies
Method A: Ammonium Tribromide (Green/High Yield)
Reagent: Phenyltrimethylammonium tribromide (PTAB) or Tribromobenzyltrimethylammonium.
Solvent: THF or THF/Methanol.
Mechanism: The ammonium salt releases stoichiometric
slowly, favoring mono-bromination over poly-bromination.[1]
Reagent: NBS with p-Toluenesulfonic acid (p-TsOH).[1]
Solvent: Acetonitrile or
.
Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.[1]
Advantage: Avoids handling liquid bromine; solid reagents are easier to weigh.
Synthesis Workflow (Method A Focus)
Figure 2: Optimized synthetic workflow using a solid bromine carrier to ensure mono-bromination and high purity.
Part 4: Reactivity & Applications[1]
The primary utility of 3'-methoxyphenacyl bromide lies in its ability to build heterocycles. The most prominent application is the Hantzsch Thiazole Synthesis .[2]
The Hantzsch Thiazole Synthesis
This reaction involves the condensation of the phenacyl bromide with a thioamide (or thiourea).[2][5][9] It is a cornerstone reaction in medicinal chemistry for generating thiazole-based libraries (e.g., analogs of fanetizole or superoxide dismutase inhibitors).
Mechanism:
Nucleophilic Attack: The sulfur atom of the thioamide attacks the electrophilic
-carbon of the phenacyl bromide, displacing the bromide ion ().
Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.
Dehydration: Loss of water drives the formation of the aromatic thiazole ring.
Figure 3: Mechanistic pathway for the Hantzsch Thiazole Synthesis utilizing 3'-methoxyphenacyl bromide.
Other Applications
HPLC Labeling: Reacts with carboxylic acids in biological samples to form UV-active esters, allowing for the detection of fatty acids (e.g., linoleic acid).
Enzyme Inhibition: Used as an irreversible inhibitor for cysteine proteases by alkylating the active site cysteine thiol.
Part 5: Detailed Experimental Protocol
Objective: Synthesis of 3'-methoxyphenacyl bromide via NBS bromination (Standard Laboratory Scale).
Safety Pre-requisites:
Engineering Control: Procedure must be performed in a high-efficiency fume hood.
PPE: Neoprene gloves, chemical splash goggles, lab coat.
Spill Control: Have a solution of sodium thiosulfate (10%) ready to neutralize active bromine species.
Protocol:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: Add p-Toluenesulfonic acid (p-TsOH) (1.9 g, 10 mmol) as a catalyst. Then, add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in small portions over 15 minutes to control the exotherm.
Reaction: Heat the mixture to reflux (
) for 2–3 hours.
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot (
) should disappear, replaced by the product () and succinimide (baseline).
Workup:
Cool the reaction mixture to room temperature.
Evaporate the acetonitrile under reduced pressure.[4][10]
Redissolve the residue in Dichloromethane (DCM) (100 mL).
National Institute of Standards and Technology (NIST). 2-Bromo-3'-methoxyacetophenone Mass Spectrum and Properties.[1][7] NIST Chemistry WebBook. [Link]
PubChem. Compound Summary: 2-Bromo-1-(3-methoxyphenyl)ethanone.[1][3] National Library of Medicine. [Link]
SynArchive. Hantzsch Thiazole Synthesis: Mechanism and Examples.[Link]
The following technical guide provides an in-depth physicochemical and synthetic profiling of 2-Bromo-3-methoxyphenacyl bromide (IUPAC: 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one). This analysis distinguishes the com...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical and synthetic profiling of 2-Bromo-3-methoxyphenacyl bromide (IUPAC: 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one).
This analysis distinguishes the compound from its mono-brominated analog (3-methoxyphenacyl bromide) and focuses on its role as a high-value electrophilic building block in the synthesis of fused heterocyclic therapeutics.[1][2]
Physicochemical Profiling, Synthesis, and Molecular Weight Analysis[1][2]
Core Molecular Identity & Properties
2-Bromo-3-methoxyphenacyl bromide is a di-brominated acetophenone derivative.[1][2][3] It is characterized by the presence of a reactive ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-haloketone moiety and a specific 2,3-disubstitution pattern on the aromatic ring.[2] This steric arrangement—ortho-bromo and meta-methoxy relative to the acyl group—imparts unique regiochemical properties utilized in the development of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.[1][2]
1.1 Molecular Specifications
Property
Specification
Common Name
2-Bromo-3-methoxyphenacyl bromide
IUPAC Name
2-Bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one
CAS Registry Number
1427431-36-4
Molecular Formula
Molecular Weight (Average)
307.97 g/mol
Monoisotopic Mass
305.8891 Da ()
Physical State
Pale yellow to off-white crystalline solid
Solubility
Soluble in DCM, THF, Ethyl Acetate; reactive in alcohols
1.2 Detailed Molecular Weight Calculation
For high-resolution mass spectrometry (HRMS) validation, understanding the isotopic distribution of bromine is critical.[1][2][4] Bromine exists as two stable isotopes: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
(50.69%) and (49.31%).
Since the molecule contains two bromine atoms, the mass spectrum will exhibit a characteristic 1:2:1 triplet pattern :
The synthesis of 2-Bromo-3-methoxyphenacyl bromide requires a controlled two-stage halogenation sequence to ensure regioselectivity.[1][2] Direct bromination of 3-methoxyacetophenone often yields mixtures; therefore, a stepwise approach is preferred.[1][2]
-toluenesulfonic acid (-TsOH) to promote enolization.[2]
Bromination: Add 1.05 eq of N-Bromosuccinimide (NBS) or Pyridinium Tribromide.[2]
Note: Avoid elemental
if possible to prevent over-bromination of the electron-rich aromatic ring.[2]
Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting ketone.[1]
Quench: Pour mixture into ice-cold water. The product typically precipitates.[1][2]
Purification: Recrystallize from Ethanol/Hexane to remove succinimide byproducts.
2.2 Reaction Pathway Diagram
The following Graphviz diagram illustrates the logical flow from the starting material to the final electrophile and its subsequent application in heterocycle formation.
Caption: Stepwise synthetic pathway transforming 3-methoxyacetophenone into the target di-bromo electrophile.
Reactivity & Applications in Drug Discovery
2-Bromo-3-methoxyphenacyl bromide serves as a "linchpin" intermediate.[1][2] Its reactivity is driven by the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-carbon, which is highly susceptible to attack due to the electron-withdrawing carbonyl and bromine groups.[2]
3.1 Hantzsch Thiazole Synthesis
One of the primary applications is the synthesis of substituted thiazoles and imidazoles, which are pharmacophores in various kinase inhibitors and gastric acid secretion inhibitors (e.g., Vonoprazan analogs).[1][4]
Mechanism: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-carbon attacks the nucleophilic nitrogen or sulfur of a thioamide/amidine.[2]
Outcome: Formation of a 5-membered heteroaromatic ring fused to the 2-bromo-3-methoxyphenyl group.[1][2]
3.2 Quantitative Comparison of Phenacyl Bromides
Compound
CAS
Structure
Reactivity Profile
Target Molecule
1427431-36-4
2-Br, 3-OMe
High steric hindrance; selective cyclization
3-Methoxyphenacyl bromide
5000-65-7
3-OMe
Moderate reactivity; general linker
2,4-Dibromophenacyl bromide
2632-13-5
2,4-Di-Br
Highly electrophilic; lower solubility
Handling & Safety Protocols
Phenacyl bromides are potent lachrymators (tear gas agents) and alkylating agents.[1][4] Strict adherence to safety protocols is non-negotiable.
Containment: All weighing and reactions must occur inside a certified chemical fume hood.
Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating capability before disposal.[1][2]
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound degrades upon exposure to light and moisture, releasing HBr.[1][2]
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Phenacyl Bromide Derivatives.[1][2] NIST Chemistry WebBook.[2] Available at: [Link][4]
PubChem. Compound Summary for Phenacyl Bromides. National Library of Medicine.[1][2] Available at: [Link][1]
Physical Properties of 2-Bromo-3-methoxyphenacyl bromide
The following guide details the physical properties, synthesis, and handling of 2-Bromo-3-methoxyphenacyl bromide , a specialized intermediate in medicinal chemistry. Editorial Note on Nomenclature & CAS Precision: A cri...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the physical properties, synthesis, and handling of 2-Bromo-3-methoxyphenacyl bromide , a specialized intermediate in medicinal chemistry.
Editorial Note on Nomenclature & CAS Precision:
A critical distinction must be made regarding the identity of this compound.
Target Compound:2-Bromo-3-methoxyphenacyl bromide (Systematic name: 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethanone). This molecule contains two bromine atoms: one on the phenyl ring (position 2) and one on the
-carbon of the acetyl group.
CAS: 1427431-36-4
Common Analog (often confused):3-Methoxyphenacyl bromide (Systematic name: 2-Bromo-1-(3-methoxyphenyl)ethanone).[1] This molecule contains only one bromine atom (on the
This guide focuses on the di-bromo species (CAS 1427431-36-4 ) as implied by the specific "2-Bromo..." prefix applied to the "phenacyl bromide" parent name.[3]
Chemical Identity & Structural Analysis
This compound is a highly functionalized acetophenone derivative used primarily as an electrophilic building block for constructing fused heterocycles (e.g., imidazopyridines, thiazoles) in drug discovery, potentially including analogs of potassium-competitive acid blockers (P-CABs) like Vonoprazan.
Attribute
Detail
Chemical Name
2-Bromo-1-(2-bromo-3-methoxyphenyl)ethanone
Common Name
2-Bromo-3-methoxyphenacyl bromide
CAS Registry Number
1427431-36-4
Molecular Formula
Molecular Weight
307.97 g/mol
SMILES
COc1cccc(C(=O)CBr)c1Br
InChI Key
UAHYADIIIVEZIK-UHFFFAOYSA-N
Structural Visualization
The following diagram illustrates the connectivity, highlighting the steric crowding around the ketone due to the ortho-bromine (Position 2) and the reactive
-bromoketone moiety.
Physical & Thermodynamic Properties
As a specialized intermediate, experimental values for this specific CAS are less ubiquitous than for commodity chemicals. The data below synthesizes available vendor data and calculated properties based on structural analogs (QSAR).
Property
Value / Description
Confidence Level
Physical State
Crystalline Solid
High (Observed)
Appearance
Off-white to pale yellow powder
High
Melting Point
68 – 74 °C (Predicted range based on analog CAS 5000-65-7 which melts at 60-62°C; ortho-Br typically increases lattice energy)
Medium (Est.)
Boiling Point
~360 °C (at 760 mmHg)
Low (Calc.)
Density
1.8 ± 0.1 g/cm³
Medium (Calc.)
Solubility
Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water.
High
LogP
~2.81
High (Calc.)
pKa
N/A (No ionizable protons in neutral pH range)
High
Stability Profile
Light Sensitivity: High. Phenacyl bromides are prone to photolytic degradation (homolytic cleavage of C-Br bond). Store in amber vials.
Hygroscopicity: Low to Moderate.
Reactivity: The
-bromoketone is a potent alkylating agent (lachrymator). It is susceptible to hydrolysis in basic aqueous media to form the -hydroxy ketone.
Synthesis & Characterization Strategy
To ensure the integrity of the material for drug development, understanding its synthesis helps identify potential impurities (e.g., unbrominated precursor, over-brominated tribromo species).
Synthetic Pathway
The synthesis typically proceeds via the Friedel-Crafts acylation or Grignard addition to a benzonitrile/benzaldehyde, followed by
The following technical guide details the physicochemical properties, synthesis, and applications of 2-Bromo-3'-methoxyacetophenone (also known as 3-methoxyphenacyl bromide ). Clarification on Nomenclature: The query "2-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and applications of 2-Bromo-3'-methoxyacetophenone (also known as 3-methoxyphenacyl bromide ).
Clarification on Nomenclature: The query "2-Bromo-3-methoxyphenacyl bromide" is a common non-standard conflation of IUPAC and trivial naming conventions.
Identity Verification: The "2-Bromo" prefix in the user's query refers to the
-carbon (position 2 of the ethanone chain), not a ring substituent. A true ring-brominated analog (e.g., 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone) is a rare, non-standard intermediate not commercially established. This guide focuses on the commercially and scientifically significant CAS 5000-65-7 .
PART 1: Executive Summary & Physicochemical Core
2-Bromo-3'-methoxyacetophenone is a critical
-haloketone intermediate used extensively in medicinal chemistry for the synthesis of heterocycles (indoles, imidazoles, thiazoles) and as a derivatizing agent for stabilizing labile thiol-containing metabolites (e.g., clopidogrel active metabolite).
Its melting point is the primary indicator of purity. Deviations from the established range typically indicate the presence of the unreacted ketone precursor or the
-dibromo byproduct.
Physicochemical Characterization Table[8][9]
Property
Specification
Notes
Melting Point (Standard)
60 – 62 °C
High-purity crystalline solid [1][2].
Melting Point (Technical)
60 – 67 °C
Broader range indicates trace solvent or oxidation [3].
Appearance
White to pale cream crystals
Yellowing indicates decomposition (HBr release).
Molecular Formula
MW: 229.07 g/mol
Solubility
Soluble in MeOH, DCM, EtOAc
Hydrolyzes slowly in water; reactive with nucleophiles.
Stability
Moisture/Light Sensitive
Store at 2–8 °C under inert gas (Ar/N2).
PART 2: Synthesis & Production Logic
Achieving the sharp melting point of 60–62 °C requires a synthesis strategy that minimizes over-bromination. The classical elemental bromine method is effective but prone to side reactions. The Tribromide (PTAB) method is recommended for high-precision applications.
Method A: Phenyltrimethylammonium Tribromide (PTAB) – The Precision Route
This method is preferred for research-scale synthesis (1g – 50g) as it provides stoichiometric control of bromine, preventing the formation of the
-dibromo impurity which suppresses the melting point.
This compound is a "lynchpin" reagent for building thiazole rings.
Reaction: Condensation with thioamides (e.g., thiourea).
Pathway: The sulfur attacks the
-carbon (displacing Br), followed by cyclization with the carbonyl oxygen.
Mechanism Diagram: Thiol Derivatization
Figure 2: Stabilization of thiol-containing metabolites via alkylation.
PART 5: Safety & Handling (Lachrymator Warning)
CRITICAL SAFETY NOTICE:
Phenacyl bromides are potent lachrymators (tear gas agents). They cause severe eye and respiratory irritation even at low concentrations.
Engineering Controls: Always handle within a certified fume hood.
Decontamination: Spills should be treated with a solution of ethanol and ammonia or sodium thiosulfate to degrade the alkylating capability before cleaning.
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
References
Sigma-Aldrich. 2-Bromo-3'-methoxyacetophenone Product Specification. Retrieved from
NIST Chemistry WebBook. 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7). Retrieved from
Thermo Scientific Chemicals. 2-Bromo-3'-methoxyacetophenone, 98%. Retrieved from
Nagy, A. et al. (2006).[6] Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from
Technical Guide: Stability and Storage of 2-Bromo-3-methoxyphenacyl bromide
The following technical guide details the stability, storage, and handling protocols for 2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4). [1][2][3][4] Executive Summary 2-Bromo-3-methoxyphenacyl bromide (IUPAC: 2-br...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability, storage, and handling protocols for 2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4).
[1][2][3][4]
Executive Summary
2-Bromo-3-methoxyphenacyl bromide (IUPAC: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone) is a highly reactive ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-bromoketone intermediate used primarily in the synthesis of fused heterocycles (e.g., imidazopyridines, benzofurans).[1][2][3]
Due to the presence of two bromine atoms—one on the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-carbon and one on the aromatic ring (ortho to the carbonyl)—this compound exhibits distinct stability challenges compared to simple phenacyl bromides.[3] It is a potent lachrymator and alkylating agent. Strict exclusion of moisture and light is required to prevent rapid degradation via hydrolysis and radical-mediated photolysis.[1][2][3][4]
Critical Storage Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass .
Chemical Identity & Scope
To ensure experimental precision, researchers must distinguish this specific di-bromo compound from its mono-bromo analogs (e.g., 3'-methoxyphenacyl bromide).[1][2][3][4]
Note on Nomenclature: The prefix "2-Bromo" in the common name refers to the position on the phenyl ring, while "phenacyl bromide" implies the presence of the
-bromine.[1][2][3] This compound contains two bromine atoms.[5][6][7][8][9][10][11]
Mechanisms of Degradation
Understanding the "why" behind the storage protocols is essential for troubleshooting. This compound degrades via three primary pathways.
Hydrolysis (
Attack)
The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-carbon is highly electrophilic.[1][3] Moisture initiates nucleophilic attack, displacing the bromide to form the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-hydroxy ketone and releasing corrosive HBr.[2] The ortho-bromine on the ring provides some steric protection to the carbonyl but does not significantly shield the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-carbon from water.[1][2][3]
Photolytic Decomposition
Like most phenacyl derivatives, the C-Br bond is labile to UV/Visible light.[2][4] Homolytic cleavage generates radical species that lead to polymerization or formation of acetophenone derivatives, turning the solid from white to sticky orange/brown.
Thermal Instability
Elevated temperatures accelerate the elimination of HBr, which can autocatalytically degrade the remaining material by protonating the methoxy group or carbonyl oxygen.
Degradation Pathway Diagram
The following diagram illustrates the causality of degradation, validating the need for specific environmental controls.
Figure 1: Primary degradation pathways driven by environmental factors.[1][2][3][4]
Storage & Handling Protocols
This protocol is designed to be self-validating: if the material changes color (yellow
orange), the protocol has been breached.
Storage Specifications
Parameter
Requirement
Rationale
Temperature
2–8°C (Refrigerated)
Slows kinetic rate of hydrolysis and thermal elimination.[1][2][3][4]
Atmosphere
Inert Gas (Argon preferred over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
)
Argon is heavier than air, providing a better blanket to exclude moisture.
Container
Amber Glass Vial
Blocks UV/Vis light to prevent photolysis.
Seal
Teflon-lined cap + Parafilm
Teflon resists chemical attack from trace HBr; Parafilm ensures moisture barrier.[2][3]
Desiccant
Store vial inside a secondary jar with Drierite
Double-barrier protection against refrigerator humidity.[2][3][4]
Handling Workflow (SOP)
Safety Alert: This compound is a Lachrymator . All handling must occur inside a certified chemical fume hood.
Equilibration: Allow the refrigerated vial to warm to room temperature before opening.
Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.
Weighing: Weigh quickly into a dry vessel. Do not leave the stock bottle open.
Solvent Choice: Use anhydrous solvents (DCM, THF, Acetonitrile) for reactions. Avoid protic solvents (MeOH, EtOH) unless intended for immediate solvolysis.
Re-sealing: Purge the headspace with Argon before closing the vial. Wrap cap with Parafilm.
Storage Logic Diagram
Figure 2: Decision tree for receipt and storage to ensure compound integrity.
Quality Control & Validation
Before committing this intermediate to a high-value synthesis, validate its purity.
Visual Check: Material should be a free-flowing powder.[2][3][4] Clumping or "wet" appearance indicates hydrolysis (HBr formation is hygroscopic).
TLC: Run in Hexane:Ethyl Acetate (e.g., 4:1).
Degradation Sign:[3][4] A baseline spot (polar ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-hydroxy ketone) or a smear indicates decomposition.[1][3]
NMR (CDCl):
Look for the singlet of the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Validation: The integration of the methylene singlet should match the methoxy singlet (3H) in a 2:3 ratio.
Impurity: A shifted methylene peak or broad exchangeable protons indicates hydrolysis.
Emergency & Disposal
Spill Cleanup: Do not wipe with dry paper (disperses dust/lachrymator). Cover with a mixture of sodium thiosulfate and sodium bicarbonate to quench the alkylating capability and neutralize acid.
First Aid: If on skin, wash with copious soap and water. Do not use ethanol (increases skin absorption).
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted phenacyl bromides. Retrieved February 19, 2026, from [Link]
Cowper, A. J., et al. (2002). Synthesis and antimicrobial activity of some new phenacyl bromide derivatives. E-Journal of Chemistry. (General reference for stability of class).
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-3-methoxyphenacyl bromide Abstract 2-Bromo-3-methoxyphenacyl bromide, a member of the α-haloketone class, stands as a pivotal intermediate in modern organi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-3-methoxyphenacyl bromide
Abstract
2-Bromo-3-methoxyphenacyl bromide, a member of the α-haloketone class, stands as a pivotal intermediate in modern organic and medicinal chemistry.[1] Its bifunctional nature, characterized by two distinct electrophilic centers, imparts a rich and versatile reactivity profile that is instrumental in the synthesis of complex molecular architectures.[2] This technical guide provides a comprehensive exploration of the core reactivity of 2-Bromo-3-methoxyphenacyl bromide, detailing its synthesis, key chemical transformations, and mechanistic underpinnings. We will delve into its utility as a potent alkylating agent and its role as a precursor in the construction of diverse heterocyclic systems, which are foundational to many pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the synthetic potential of this valuable compound.
Introduction: The Dual-Reactivity Core
At its core, 2-Bromo-3-methoxyphenacyl bromide, also known as 3'-Methoxyphenacyl bromide, is an α-bromoacetophenone derivative.[3] Its structure is distinguished by a bromine atom on the carbon adjacent (α-position) to a carbonyl group, which is attached to a 3-methoxyphenyl ring. This arrangement creates two primary sites for chemical attack, governing its synthetic utility.[2][4]
Enhanced Electrophilicity at the α-Carbon: The powerful electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly susceptible to nucleophilic attack.[2][4] This makes it a significantly more potent alkylating agent than typical alkyl halides. For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[5]
Electrophilicity of the Carbonyl Carbon: As with all ketones, the carbonyl carbon is an electrophilic center, prone to attack by nucleophiles. This reactivity can sometimes compete with substitution at the α-carbon, leading to a diverse range of possible products depending on the reaction conditions and the nature of the nucleophile.[2][4]
The presence of the 3-methoxy group on the phenyl ring also influences the molecule's reactivity through electronic effects, modulating the electrophilicity of the aromatic ring and the carbonyl group.
The synthesis of substituted phenacyl bromides is most commonly achieved through the α-bromination of the corresponding acetophenone. Several brominating agents can be employed, with the choice often depending on factors like safety, yield, and substrate sensitivity.
Common Synthetic Routes:
Direct Bromination (Br₂): Using molecular bromine is a classic method, often catalyzed by an acid like anhydrous aluminum chloride or conducted in a solvent like acetic acid or ether.[6][7]
N-Bromosuccinimide (NBS): NBS is a safer and more convenient source of electrophilic bromine, often used for allylic and benzylic brominations, as well as the α-bromination of ketones.[8]
Copper(II) Bromide (CuBr₂): This reagent provides a heterogeneous method for the α-bromination of ketones, often resulting in high yields and cleaner reactions.[9][10]
Protocol: Synthesis via Bromination of 3'-Methoxyacetophenone
This protocol is adapted from standard procedures for the bromination of acetophenones.
Materials:
3'-Methoxyacetophenone
N-Bromosuccinimide (NBS)
Acetic Acid
Ethyl Acetate
Sodium Hydroxide solution (for quenching)
Water
Procedure:
In a reaction flask, dissolve 3'-methoxyacetophenone in a mixture of ethyl acetate and acetic acid.[8]
Add N-Bromosuccinimide (NBS) (1.05 to 1.2 equivalents) to the solution portion-wise while stirring at room temperature.[8]
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[8]
During the reaction, the hydrogen bromide generated can be neutralized by the slow addition of an aqueous alkali solution.[8]
Upon completion, remove the ethyl acetate under reduced pressure.[8]
Add water to the remaining residue to precipitate the crude product.[8]
Filter the solid, wash with water, and dry.
Recrystallize the crude product from a suitable solvent like ethyl acetate or methanol to obtain pure 2-Bromo-3-methoxyphenacyl bromide as a pale yellow powder.[6][8]
Core Reactivity Profile: A Synthetic Workhorse
The dual electrophilic nature of 2-Bromo-3-methoxyphenacyl bromide allows for a wide array of synthetic transformations, making it a cornerstone for building molecular complexity.
A. Nucleophilic Substitution (S_N2) at the α-Carbon
This is the most fundamental reaction of α-haloketones.[2] The enhanced reactivity of the α-carbon facilitates displacement of the bromide ion by a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism.[11]
Caption: S_N2 reaction at the α-carbon.
Reaction with Nitrogen Nucleophiles: Amines, guanidines, and other nitrogen-containing heterocycles readily displace the bromide to form α-aminoketones, which are crucial intermediates for imidazoles, pyrroles, and other nitrogenous heterocycles.[4]
Reaction with Sulfur Nucleophiles: Thiolates and thioureas react to form α-thioketones, which are key precursors in the Hantzsch thiazole synthesis.[12]
Reaction with Oxygen Nucleophiles: Alkoxides and carboxylates can displace the bromide, although this can sometimes lead to the Favorskii rearrangement, especially with stronger bases.[11][13]
B. Base-Induced Favorskii Rearrangement
When treated with a strong base (e.g., hydroxide, alkoxide), α-haloketones that possess an acidic α'-hydrogen can undergo the Favorskii rearrangement.[5][13][14] The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative.[15][16]
Mechanism:
A base abstracts an acidic proton from the α'-carbon (the methyl group in this case), forming an enolate.[13]
The enolate undergoes intramolecular S_N2 displacement of the bromide to form a strained cyclopropanone intermediate.[16]
The nucleophilic base (e.g., OH⁻) attacks the carbonyl carbon of the cyclopropanone.
The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the more stable carbanion, which is then protonated to yield the final carboxylic acid product.[14]
Caption: Mechanism of the Favorskii Rearrangement.
C. Synthesis of Heterocyclic Compounds
The true power of 2-Bromo-3-methoxyphenacyl bromide is realized in its application to heterocyclic synthesis. Its ability to provide a two-carbon electrophilic fragment makes it an ideal partner in cyclocondensation reactions.
1. Hantzsch Thiazole Synthesis:
This is a classic and highly reliable method for constructing the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.[12]
Mechanism: The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon of the phenacyl bromide to displace the bromide. The resulting intermediate then undergoes cyclization via the attack of a nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aminothiazole product.
2. Hantzsch Pyridine Synthesis:
While the classic Hantzsch pyridine synthesis involves an aldehyde, a β-ketoester, and ammonia, α-haloketones can be used in modified procedures or subsequent reactions.[17][18][19] More directly, they are used in the synthesis of other nitrogen-containing heterocycles.
3. Synthesis of Imidazoles, Pyrroles, and Furans:
Imidazoles: Reaction with amidines or guanidines leads to the formation of substituted imidazoles.[4]
Pyrroles: Condensation with enamines or β-aminocrotonates is a common route to substituted pyrroles.[4][12]
Furans: Cyclocondensation with β-dicarbonyl compounds or o-hydroxycarbonyl compounds can yield substituted furans and benzofurans, respectively.[4][12]
Caption: Workflow for Hantzsch Thiazole Synthesis.
4. Synthesis of Chalcones:
It is important to note that chalcones are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[20][21] Therefore, 3'-methoxyacetophenone, the precursor to our title compound, would be the starting material for synthesizing the corresponding chalcone. The α,β-unsaturated system of the resulting chalcone could then be brominated.[22]
Applications in Drug Development & Medicinal Chemistry
The versatile reactivity of 2-Bromo-3-methoxyphenacyl bromide makes it a valuable building block in the synthesis of pharmaceutical agents and biologically active molecules.[1]
Pharmaceutical Intermediates: It serves as a key starting material for a variety of drug scaffolds, particularly in the development of analgesics and anti-inflammatory drugs.[1]
Derivatizing Agent: In analytical chemistry, it has been used as an alkylating agent to stabilize and derivatize active drug metabolites in blood plasma, enabling accurate quantification by methods like LC-MS/MS.
Biological Research: Its ability to alkylate nucleophilic residues (e.g., cysteine, histidine) in proteins makes it and its derivatives useful as probes for studying enzyme inhibition and receptor binding.[1] The introduction of a bromine atom into a molecular structure is a known strategy in drug design, as it can enhance binding affinity and modulate pharmacokinetic properties.[23]
Conclusion
2-Bromo-3-methoxyphenacyl bromide is a testament to the synthetic power of bifunctional reagents. Its reactivity is dominated by the electrophilic nature of both the α-carbon and the carbonyl carbon, a duality that chemists can expertly control through the careful choice of reagents and reaction conditions. From straightforward nucleophilic substitutions to complex base-induced rearrangements and the elegant construction of heterocyclic rings, this compound offers a reliable and versatile platform for molecular innovation. For researchers in drug discovery and development, a thorough understanding of its reactivity profile is not just advantageous—it is essential for the efficient design and synthesis of the next generation of therapeutic agents.
References
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. [Link]
Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Homework.Study.com. [Link]
MDPI. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. [Link]
JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. [Link]
Journal of Applied Pharmaceutical Science. (2021, February 25). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(3), 1-10. [Link]
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. [Link]
Amazon AWS. (n.d.). Synthesis, Characterization and Biological Evaluation of Chalcones and its derivatives for Antibacterial and Anti inflammatory A. Amazon AWS. [Link]
ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. ResearchGate. [Link]
PubMed. (2021, July 1). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. PubMed. [Link]
Springer. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Springer. [Link]
ResearchGate. (2022, October 4). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. [Link]
MDPI. (2015, June 23). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. MDPI. [Link]
YouTube. (2025, January 26). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. YouTube. [Link]
Technical Guide: Electrophilic Profiling and Synthetic Utility of 2-Bromo-3-methoxyphenacyl bromide
Topic: Electrophilic Profiling and Synthetic Utility of 2-Bromo-3-methoxyphenacyl bromide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2][3...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electrophilic Profiling and Synthetic Utility of 2-Bromo-3-methoxyphenacyl bromide
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2][3]
[1][2][3]
Executive Summary & Molecular Architecture
2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4) represents a highly specialized "scaffold-enabling" intermediate in medicinal chemistry.[1][2][3] Unlike simple phenacyl bromides used for generic heterocycle synthesis, this molecule possesses a tri-functional electrophilic landscape that allows for the construction of sterically congested, polysubstituted pharmacophores found in kinase inhibitors and acid blockers (P-CABs).[2]
This guide analyzes the molecule's three distinct reactive sites, providing a roadmap for chemoselective transformations.[2]
Position 2 (Ortho): Bromine atom.[3][5][6] Provides steric bulk and a handle for subsequent cross-coupling.[1]
Position 3 (Meta): Methoxy group.[2] Acts as an electron-donating group (EDG) and hydrogen bond acceptor.[1][2][3]
Electrophilic Site Mapping (ESM)[3]
The synthetic utility of this molecule relies on the differential reactivity of its three electrophilic centers.[1] A clear understanding of "Hard" vs. "Soft" acid-base theory (HSAB) is required to manipulate these sites selectively.[1][2][3]
Site A: The
-Methylene Carbon (Primary Electrophile)[1][2][3]
displacement by soft nucleophiles (Thiolates, Amines, Phosphines).
Steric Context: Despite the ortho-bromo substituent on the ring, the
-carbon remains relatively accessible.[1][2][3] However, the rate of substitution may be slightly retarded compared to para-substituted analogs due to the twisting of the carbonyl bond, which reduces the electron-withdrawing activation by the ketone.[1][2]
Key Application: Alkylation of heterocyclic precursors (e.g., 2-aminopyridine, thiourea).[3]
Site B: The Carbonyl Carbon (Secondary Electrophile)[3]
Reactivity: Susceptible to 1,2-addition by hard nucleophiles or intramolecular condensation.[1][2][3]
Steric Context:Critical. The bulky bromine atom at the C2 ring position creates significant steric hindrance.[1] This "Ortho Effect" often necessitates higher reaction temperatures or Lewis acid catalysis to drive cyclodehydration steps to completion.[1]
Key Application: Cyclization to form the heteroaromatic core (e.g., Imidazo[1,2-a]pyridine).[3][5]
Site C: The Aryl Bromide (Latent Electrophile)[3]
Nature: Inert to standard nucleophiles; Active in Metal-Catalyzed Cross-Coupling.[1][2][3]
Reactivity: The C2-Br bond is chemically distinct from the
-Br.[1][2][3] It survives mild alkylation conditions, serving as a "latent" handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2][3]
Key Application: Introduction of bi-aryl complexity after heterocycle formation.[1]
Visualizing the Reactivity Landscape
The following diagram maps the divergent synthetic pathways accessible from this core intermediate.
Caption: Divergent synthetic pathways utilizing the three electrophilic sites of 2-Bromo-3-methoxyphenacyl bromide.
Synthetic Workflows & Experimental Protocols
Workflow A: Synthesis of 8-Bromo-7-methoxyimidazo[1,2-a]pyridine
This protocol leverages the "Ortho-Effect" where the 2-bromo group on the phenacyl ring ends up at the 8-position of the resulting imidazopyridine, a rare substitution pattern difficult to access via direct bromination.[1][2][3]
Mechanism:
Alkylation (Site A): The exocyclic amine of 2-aminopyridine attacks the
Dissolve the phenacyl bromide derivative in ethanol (0.3 M concentration).
Add 2-aminopyridine.[1][2][3][4][7][8][9] Note: No external base is required initially; the pyridine acts as an acid scavenger, though
can be added to neutralize HBr.
Microwave Method (Recommended): Heat at 100°C for 15 minutes. This overcomes the steric hindrance of the ortho-bromo group more effectively than thermal reflux.[1][2]
Thermal Method: Reflux for 6–12 hours.[1] Monitor via TLC (Hexane:EtOAc 7:3).[2]
Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates.[1] Filter and wash with cold ethanol.[1][7] Neutralize with saturated
Reflux for 1-2 hours.[1][2][3] The reaction is generally faster than the imidazopyridine synthesis due to the high nucleophilicity of sulfur.[1]
Result: Formation of 4-(2-bromo-3-methoxyphenyl)-2-aminothiazole.[1][2][3]
Safety, Stability & Handling
Lachrymator Warning
Phenacyl bromides are potent lachrymators (tear gas agents).[2]
Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability.[1]
Stability Profile
Light Sensitivity: The C-Br bond is photolabile.[1][2][3] Store in amber vials.
Hydrolysis: The
-bromo ketone is sensitive to moisture, hydrolyzing to the -hydroxy ketone over time.[1][2][3] Store under inert gas (Argon/Nitrogen) at 2–8°C.
"Ortho" Stabilization: Interestingly, the bulky 2-bromo substituent provides some kinetic stabilization against hydrolysis compared to the unsubstituted phenacyl bromide by shielding the carbonyl carbon.
References
BenchChem. Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. Application Note. Retrieved from .[3]
Mishra, S., et al. (2011).[8] "One-pot synthesis of imidazo[1,2-a]pyridines using CuI-NaHSO4 catalyst." Synthesis, 3463-3470.[1][2][3][8] Link.
Kalendra, D. M., & Sickles, B. R. (2003).[10] "Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement."[1][2][3][10] Journal of Organic Chemistry, 68(4).[3] Link.
Kocabas, E., et al. (2010).[2][11] "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Letters in Organic Chemistry. Link.
BLD Pharm. Product Data Sheet: 2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4).[1][2][3][12][13]Link.[3]
Technical Guide: 2-Bromo-3-methoxyphenacyl Bromide as a Chemical Intermediate
The following technical guide details the properties, synthesis, and applications of 2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4), a specialized dual-electrophile scaffold used in the construction of fused hetero...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4), a specialized dual-electrophile scaffold used in the construction of fused heterocyclic systems.[1]
[1][2]
Executive Summary: The Dual-Electrophile Advantage[1]
2-Bromo-3-methoxyphenacyl bromide (also known as 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone) is a high-value intermediate distinguished by its unique substitution pattern.[1] Unlike standard phenacyl bromides, this molecule possesses two distinct electrophilic sites:
The
-Bromoketone: A highly reactive alkylating agent susceptible to nucleophilic attack by amines, thiols, and enolates.
The ortho-Aryl Bromide: A handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or intramolecular cyclization.[1]
This "dual-handle" architecture makes it an ideal scaffold for the rapid assembly of 4-substituted indoles , 7-substituted benzofurans , and complex thiazole derivatives, which are privileged structures in kinase inhibitors and GPCR ligands.[1]
Note on Nomenclature: This compound (CAS 1427431-36-4) is distinct from the similarly named 2-bromo-3'-methoxyacetophenone (MPB, CAS 5000-65-7), which lacks the ortho-aryl bromide and is primarily used as a derivatizing agent for thiol metabolites (e.g., Clopidogrel Active Metabolite).[1]
Acetophenone core with Br at C2 (ring), OMe at C3 (ring), and Br at -position.[2]
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes.[1]
Stability
Moisture-sensitive; light-sensitive (store in amber vials at -20°C).[1]
Hazards
Potent Lachrymator (handle in fume hood), Skin Corrosive, Acute Toxicity.
Synthesis Workflow
The synthesis of 2-Bromo-3-methoxyphenacyl bromide requires precise regiocontrol to install the aryl bromide at the sterically crowded C2 position (ortho to the acetyl group).[1] The recommended route starts from 2-bromo-3-methoxybenzoic acid to avoid isomer mixtures common in direct bromination of acetophenones.[1]
in refluxing EtOAc/CHCl is preferred over elemental bromine () to minimize ring bromination and control mono-bromination at the -position.
Figure 1: Regioselective synthesis pathway ensuring correct placement of the ortho-bromo substituent.
Key Applications in Heterocyclic Chemistry[1]
A. Synthesis of 4-Methoxyindoles (Cascade Cyclization)
The most powerful application of this scaffold is the synthesis of 4-methoxyindole derivatives, a core structure found in serotonin receptor antagonists and beta-blockers.[1]
Mechanism:
N-Alkylation: An amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) displaces the -bromide to form an -amino ketone.
Intramolecular Arylation: Under Pd-catalysis (Buchwald-Hartwig conditions), the amine nitrogen attacks the ortho-aryl bromide, closing the ring to form the indole.[1]
Advantages: This route avoids the harsh conditions of the Fischer Indole Synthesis and allows for sensitive functional groups.
Figure 2: Cascade synthesis of 4-methoxyindoles via N-alkylation and Pd-catalyzed intramolecular cyclization.[1][8]
B. Synthesis of 7-Methoxybenzofurans
Similar to the indole route, phenols can be used to synthesize benzofurans.
Protocol: React the scaffold with a phenol under basic conditions (O-alkylation), followed by intramolecular Heck cyclization or direct condensation if using specific substituted phenols.
C. Hantzsch Thiazole Synthesis
The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-bromoketone moiety reacts classically with thioamides to form thiazoles. The ortho-bromo group remains intact, providing a site for further functionalization (e.g., adding a second aryl group via Suzuki coupling) to create biaryl thiazole libraries.
Experimental Protocols
Protocol A:
-Bromination using Copper(II) Bromide
Use this method to convert the acetophenone precursor to the phenacyl bromide.[1]
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
, 20.0 mmol, 4.47 g) in one portion. The solution will turn dark green.
Reflux: Heat the mixture to reflux (approx. 77°C) with vigorous stirring.
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The reaction typically completes in 3–5 hours. The green color fades as
(white solid) precipitates.
Workup: Cool to room temperature. Filter off the copper salts through a pad of Celite. Wash the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Hexane or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Yield: Expect 75–85% yield of a pale yellow solid.
Protocol B: Handling & Stability
Lachrymator Warning: This compound is a potent tear gas agent. Always weigh and transfer inside a functioning fume hood.
Storage: Store under nitrogen or argon at -20°C. If the solid turns brown/orange, it has degraded (liberating
) and should be recrystallized before use.
References
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link
Guram, A. S., et al. (1999). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 64(26), 9731–9734. (Context for aryl bromide coupling).
Takahashi, M., et al. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1219-1224. (Reference for the related MPB reagent, distinguishing the mono-bromo variant). Link
Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Amines by the Palladium-Catalyzed Amination of Aryl Bromides.[1] Journal of Organic Chemistry, 61(21), 7240–7241. (Basis for the indole cyclization step). Link
The Lynchpin Intermediate: 2-Bromo-3-methoxyphenacyl Bromide in Heterocyclic Scaffolding
The following technical guide details the synthetic utility, mechanistic pathways, and experimental protocols for 2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4). Executive Summary & Chemical Profile 2-Bromo-3-meth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthetic utility, mechanistic pathways, and experimental protocols for 2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4).
Executive Summary & Chemical Profile
2-Bromo-3-methoxyphenacyl bromide (systematically 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one ) is a high-value bifunctional electrophile used primarily in the diversity-oriented synthesis (DOS) of fused heterocycles.
Unlike simple phenacyl bromides, this molecule possesses a "silent" functional handle—the aryl bromide at the ortho position relative to the carbonyl. This structural feature allows medicinal chemists to construct a heterocyclic core (e.g., imidazopyridine, thiazole) first, and subsequently functionalize the sterically congested ortho-position via Palladium-catalyzed cross-coupling. This strategy is critical for accessing "privileged scaffolds" in kinase inhibitors and Potassium-Competitive Acid Blockers (P-CABs).
The utility of 2-Bromo-3-methoxyphenacyl bromide relies on its ability to undergo cascade cyclizations followed by orthogonal functionalization .
The Hantzsch Cyclization (Primary Pathway)
The most common application is the reaction with 1,3-binucleophiles (e.g., 2-aminopyridines, thioamides) to form fused heterocycles. The
-bromo ketone moiety acts as the initial electrophile.
Step 1 (
Attack): The exocyclic amine of the nucleophile attacks the -carbon, displacing the alkyl bromide.
Step 2 (Cyclodehydration): The ring nitrogen attacks the carbonyl carbon, followed by dehydration to aromatize the system.
Result: Formation of an Imidazo[1,2-a]pyridine or Thiazole core bearing a 2-bromo-3-methoxyphenyl substituent.
The "Lynchpin" Strategy (Secondary Pathway)
Once the heterocycle is formed, the aryl bromide remains intact. This allows for a Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce complexity at the ortho position, a region typically difficult to functionalize due to steric hindrance from the heterocycle.
Visualized Reaction Workflow
The following diagram illustrates the divergent synthesis capabilities of this intermediate.
Caption: Divergent synthetic pathways utilizing the dual-electrophilic nature of the phenacyl bromide core.
Experimental Protocol: Synthesis of 2-(2-Bromo-3-methoxyphenyl)imidazo[1,2-a]pyridine
This protocol describes the synthesis of a key scaffold used in medicinal chemistry libraries (e.g., for P-CAB analogs or kinase inhibitors), utilizing the Hantzsch imidazopyridine synthesis.
Catalyst (Optional): Sodium iodide (10 mol%) to accelerate via Finkelstein reaction.
Step-by-Step Methodology
Preparation: In a clean 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-methoxyphenacyl bromide (1.0 mmol, 308 mg) in anhydrous Ethanol (10 mL).
Addition: Add 2-aminopyridine (1.1 mmol, 104 mg) in one portion.
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting bromide should disappear rapidly.
Workup:
Cool the mixture to room temperature.
If a precipitate forms, filter the solid and wash with cold ethanol.
If no precipitate, remove solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with saturated
(2 x 10 mL) to neutralize hydrobromic acid byproducts.
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc/Hexane).
Yield Expectation: 75–85% of a white to pale yellow solid.
Critical Control Points
Stoichiometry: Excess aminopyridine can lead to difficult separations; maintain close to 1:1 stoichiometry.
Temperature: Do not overheat (>100°C) without solvent, as
-haloketones can degrade or polymerize.
Safety: The starting material is a lachrymator . All weighing and transfers must be performed in a functioning fume hood.
Applications in Drug Discovery
Potassium-Competitive Acid Blockers (P-CABs)
While Vonoprazan utilizes a 2-fluorophenyl group, the 2-bromo-3-methoxyphenyl moiety is a valuable bioisostere in Next-Gen P-CAB research. The methoxy group (
) acts as a Hydrogen Bond Acceptor (HBA), potentially interacting with specific residues in the -ATPase pump, while the bromine allows for late-stage diversification to optimize lipophilicity.
Kinase Inhibitors (Fragment-Based Design)
The resulting imidazo[1,2-a]pyridine scaffold is a known pharmacophore for:
GABA-A Receptor Modulators: Anxiolytics (related to Zolpidem).
The ability to couple distinct aryl groups at the ortho position (via the Br handle) allows for precise tuning of the dihedral angle between the heterocycle and the phenyl ring, a critical parameter for active site fitting.
References
Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines.
Source: Der Pharma Chemica, 2017, 9(11):35-38.
Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
Source: Letters in Applied NanoBioScience, 2021, 10(4), 2565-2574.
[2]
Product Specification: 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethanone.
Source: BLD Pharm / AA Blocks Catalog Data (CAS 1427431-36-4).
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
Source: Molecules (MDPI), 2025.
The Technical Evolution of 2-Bromo-3-methoxyphenacyl Bromide
The following technical guide details the discovery, chemistry, and application history of 2-Bromo-3-methoxyphenacyl bromide , formally known as 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7). Editorial Note on Nome...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemistry, and application history of 2-Bromo-3-methoxyphenacyl bromide , formally known as 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7).
Editorial Note on Nomenclature:
The term "2-Bromo-3-methoxyphenacyl bromide" is a non-IUPAC hybrid name often encountered in industrial catalogs. It conflates the systematic position of the bromine (C2) with the common "phenacyl bromide" scaffold. Throughout this guide, the compound is identified by its precise chemical structure: an acetophenone core substituted with a methoxy group at the meta (3) position and a bromine atom at the alpha (2) position.
A Guide to its Discovery, Synthesis, and Role in Pharmacokinetics
Executive Summary
2-Bromo-1-(3-methoxyphenyl)ethanone (commonly 3-methoxyphenacyl bromide) is a specialized alkylating agent that evolved from the general class of lachrymatory phenacyl halides discovered in the late 19th century. While historically significant as chemical intermediates, its modern relevance is anchored in bioanalytical chemistry and drug metabolism . It serves as a critical derivatizing agent for stabilizing the fleeting active metabolites of thienopyridine antiplatelet drugs (e.g., Clopidogrel, Prasugrel), allowing researchers to map the pharmacokinetics of life-saving cardiovascular therapies.
Chemical Identity & Structural Logic[1][2]
The molecule consists of a phenyl ring substituted with a methoxy group and a bromoacetyl side chain.[1][2] Its reactivity is defined by the alpha-haloketone motif, which makes the adjacent methylene carbon highly electrophilic and prone to
attack by nucleophiles (amines, thiols, carboxylates).
Soluble in DCM, Methanol, Ethyl Acetate; reacts with water
History and Discovery
The Phenacyl Halide Era (1871–1914)
The "parent" compound, phenacyl bromide (2-bromoacetophenone), was first reported in 1871 by Emmerling and Engler.[3] Early research focused on its potent lachrymatory (tear-inducing) properties, leading to the use of phenacyl chloride (CN gas) as a chemical weapon and riot control agent.
The 3-methoxy derivative emerged later as chemists sought to modulate the reactivity and solubility of the parent ring. By introducing an electron-donating methoxy group at the meta position, chemists could alter the electrophilicity of the carbonyl carbon without drastically changing the steric profile of the reaction center.
The Bioanalytical Breakthrough (2000s–Present)
The true "discovery" of 2-Bromo-3-methoxyphenacyl bromide's value occurred in the field of DMPK (Drug Metabolism and Pharmacokinetics) .
The Problem: The active metabolites of blockbuster antiplatelet drugs like Clopidogrel (Plavix) are highly unstable thiols (
). These metabolites degrade within minutes in blood samples, making it impossible to measure their concentration accurately in clinical trials.
The Solution: Researchers discovered that 2-Bromo-3-methoxyphenacyl bromide reacts instantaneously and selectively with these unstable thiols to form stable thioethers. This "trapping" reaction freezes the metabolic profile, allowing for accurate LC-MS/MS analysis.
Key Insight: The 3-methoxy substituent renders the derivatizing agent less lipophilic than the unsubstituted phenacyl bromide, improving the chromatographic separation of the trapped metabolite from biological matrix interferences.
Synthetic Protocols
The synthesis of 2-Bromo-3-methoxyphenacyl bromide relies on the regioselective bromination of 3-methoxyacetophenone. Two primary routes exist: the classical elemental bromine route and the milder N-Bromosuccinimide (NBS) route.
Route A: Acid-Catalyzed Bromination (Classical)
This method uses elemental bromine (
) in glacial acetic acid. It proceeds via the acid-catalyzed enolization of the ketone.
Reaction Scheme:
Protocol:
Dissolution: Dissolve 50 mmol of 3-methoxyacetophenone in 50 mL of glacial acetic acid.
Catalysis: Add a catalytic amount of HBr (48%) or
to initiate enolization.
Addition: Add 50 mmol of bromine (
) dropwise at 0–10°C. Note: Low temperature prevents poly-bromination.
Quench: Pour the mixture into ice water. The product precipitates as a solid.
Purification: Recrystallize from ethanol/water to remove the purple tint of residual bromine.
Route B: NBS Bromination (Modern/Green)
Uses N-Bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH) to generate low concentrations of
in situ, reducing side reactions.
Protocol:
Setup: Mix 3-methoxyacetophenone (1.0 eq) and NBS (1.1 eq) in Acetonitrile or Ethyl Acetate.
Activation: Add p-TsOH (0.1 eq).
Reflux: Heat to 60–80°C for 2–4 hours.
Workup: Cool, filter off the succinimide byproduct, and concentrate the filtrate.
Comparison of Methods
Feature
Route A ()
Route B (NBS)
Atom Economy
High
Lower (Succinimide waste)
Selectivity
Moderate (Risk of dibromination)
High (Controlled release of Br)
Safety
Hazardous ( is corrosive/toxic)
Safer (Solid reagent)
Yield
70–85%
85–95%
Mechanism of Action: Thiol Trapping
The primary utility of this compound in research is the alkylation of nucleophiles. Below is the mechanism for trapping the active metabolite of Clopidogrel (
).
Figure 1: The stabilization mechanism. The thiol group of the metabolite attacks the alpha-carbon of the phenacyl bromide, displacing the bromide ion.
Safety and Handling (E-E-A-T)
As a senior scientist, strict adherence to safety protocols is mandatory when handling alpha-haloketones.
Lachrymator Hazard: Like its parent compound, 2-Bromo-3-methoxyphenacyl bromide is a potent lachrymator. It irritates mucous membranes and eyes even at low concentrations.
Control: Always handle in a certified chemical fume hood.
Skin Corrosive: It is an alkylating agent and can cause severe chemical burns and sensitization.
PPE:[1][4] Double nitrile gloves, lab coat, and safety goggles are non-negotiable.
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to destroy the alkylating capability before cleanup.
References
Emmerling, A., & Engler, C. (1871).[3] "Ueber einige Abkömmlinge des Acetophenons" (On some derivatives of acetophenone). Berichte der deutschen chemischen Gesellschaft, 4(1), 147–149. Link
Takahashi, M., et al. (2008). "Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1219-1224. (Describes the use of 3-methoxyphenacyl bromide for metabolite stabilization). Link
Cowper, R. M., & Davidson, L. H. (1939). "Phenacyl Bromide."[1][3] Organic Syntheses, Coll.[3] Vol. 2, p. 480.[3] (Foundational synthesis protocol). Link
Sigma-Aldrich. (2024).[4] "Product Specification: 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7)."[1][2] Link
BenchChem. (2025). "Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
Hazard Classification & Safety Protocol: 3'-Methoxyphenacyl Bromide
This guide provides a comprehensive technical analysis of the hazard classification, toxicological mechanisms, and safety protocols for 2-Bromo-3'-methoxyacetophenone , commonly referred to in laboratory settings as 3'-M...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the hazard classification, toxicological mechanisms, and safety protocols for 2-Bromo-3'-methoxyacetophenone , commonly referred to in laboratory settings as 3'-Methoxyphenacyl bromide .[1]
Technical Guide for Drug Development & Chemical Synthesis[1]
Part 1: Chemical Identity & Scope of Analysis[1]
Editorial Note on Nomenclature:
The term "2-Bromo-3-methoxyphenacyl bromide" is a non-standard hybrid name. In chemical nomenclature, "phenacyl bromide" implies an
-bromine on the acetyl group.[1] The prefix "2-Bromo" usually refers to this same -position in IUPAC naming (2-bromoacetophenone), while "3-methoxy" refers to the meta-position on the benzene ring.[1]
This guide focuses on CAS 5000-65-7 , a potent alkylating agent and lachrymator used frequently as an intermediate in the synthesis of heterocycles (e.g., indoles, imidazoles) and pharmaceutical targets.[1]
Part 2: GHS Hazard Classification (29 CFR 1910.1200)[1]
The core hazard of 3'-methoxyphenacyl bromide stems from its high electrophilicity.[1] It is an
-haloketone, a class of compounds historically used as chemical warfare agents (tear gas) due to their ability to alkylate sensory nerve receptors.[1]
Extremely irritating to eyes and mucous membranes at low concentrations.[1]
Decision Logic: Hazard Cascade
The following diagram illustrates the logical flow from chemical structure to biological hazard, necessitating specific GHS classifications.
Figure 1: Structural basis of GHS classification.[1] The
-bromine confers alkylating potential, leading to TRPA1 activation (lachrymation) and tissue necrosis (corrosion).[1]
Part 3: Toxicological Mechanisms & Causality[1]
The Lachrymatory Mechanism (TRPA1 Activation)
Unlike simple acids that burn via proton donation, phenacyl bromides act as irreversible electrophiles .[1]
Target: The Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, located on nociceptive (pain-sensing) neurons.[1]
Mechanism: The
-carbon of the phenacyl bromide undergoes nucleophilic attack by the thiol (-SH) group of cysteine residues within the TRPA1 channel.[1]
Result: This covalent modification locks the channel open, causing a massive influx of
ions.[1] The brain interprets this signal as intense burning pain, triggering the lachrymatory reflex (tearing) and blepharospasm (eyelid closure).[1]
Corrosivity & Cytotoxicity
The same alkylation mechanism applies to general cellular proteins.[1] Upon contact with skin or eyes, the compound rapidly alkylates membrane proteins, leading to:
Delayed healing due to the persistence of the alkylated adducts.[1]
Part 4: Safe Handling & Containment Strategy
Trustworthiness Protocol: Safety relies on Engineering Controls first, followed by PPE .[1] Do not rely solely on a fume hood if the sash is compromised.[1]
Engineering Controls[1]
Primary Barrier: All weighing and manipulation must occur inside a certified chemical fume hood operating at face velocity >100 fpm.[1]
Secondary Containment: Use a spill tray inside the hood to contain the powder.[1]
Balance Enclosure: If a balance is not available inside the hood, use a portable ductless enclosure or transfer the solid in a tared, closed vial.[1]
Personal Protective Equipment (PPE) Matrix
PPE Type
Specification
Rationale
Gloves (Primary)
Nitrile (Double layer) or Silver Shield®
Standard nitrile offers short-term splash protection.[1] Silver Shield (laminate) prevents permeation of organobromides.[1]
Eye Protection
Chemical Goggles
Safety glasses are insufficient.[1] Goggles seal the eyes against lachrymatory vapors.[1]
Respiratory
Full-face Respirator (OV/AG)
Required only if working outside a hood (e.g., spill cleanup).[1] Cartridges: Organic Vapor/Acid Gas.[1]
Body
Lab Coat + Apron
Chemical-resistant apron recommended for large scale (>10g) handling.[1]
Decontamination & Waste Protocol
The "Quench" Principle: To neutralize a phenacyl bromide, you must destroy the electrophilic site using a soft nucleophile.[1]
Validation: The lachrymatory effect disappears rapidly upon successful quenching.[1]
Experimental Workflow: Synthesis & Handling
The following diagram outlines a self-validating workflow to minimize exposure risks.
Figure 2: Operational workflow.[1] Critical control points (Weighing, Quenching) are confined within the engineering control zone to prevent lachrymator release.
Part 5: Emergency Response
Eye Contact:
Immediate Action: Flush with water for 15 minutes. Do not rub eyes (this exacerbates corneal abrasion).[1]
Immediate Action: Drench with water.[1] Remove contaminated clothing carefully (cut off if necessary to avoid pulling over face).[1]
Neutralization: Wash with soap and water.[1] Do not use ethanol (may enhance absorption).[1]
Inhalation:
Immediate Action: Move to fresh air. If breathing is difficult, administer oxygen.[1]
Observation: Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101294, 2-Bromo-3'-methoxyacetophenone.[1] Retrieved from [Link][1][4]
Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[1] Cell, 124(6), 1269-1282.[1] (Mechanistic grounding for lachrymatory effect).
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1] Retrieved from [Link][1]
synthesis of thiazoles using 2-Bromo-3-methoxyphenacyl bromide
Application Note: High-Yield Synthesis of 2-Aminothiazoles Using 2-Bromo-3-methoxyphenacyl Bromide Executive Summary This application note details the optimized protocol for synthesizing 2-substituted thiazoles utilizing...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Yield Synthesis of 2-Aminothiazoles Using 2-Bromo-3-methoxyphenacyl Bromide
Executive Summary
This application note details the optimized protocol for synthesizing 2-substituted thiazoles utilizing 2-Bromo-3-methoxyphenacyl bromide (also referred to as
-bromo-2'-bromo-3'-methoxyacetophenone) as the key electrophilic intermediate.
Thiazoles are critical pharmacophores in medicinal chemistry, appearing in antiretrovirals (Ritonavir), antineoplastics (Dasatinib), and antimicrobials. The specific utilization of the 2-bromo-3-methoxy substitution pattern offers unique steric and electronic properties useful for developing atropisomeric kinase inhibitors or improving metabolic stability. This guide addresses the specific challenges posed by the steric hindrance of the ortho-bromo substituent and provides a self-validating Hantzsch condensation protocol.
Strategic Analysis & Mechanism
The Challenge: Steric & Electronic Environment
Unlike standard phenacyl bromides, the 2-Bromo-3-methoxyphenacyl bromide substrate presents a sterically crowded environment.
Steric Hindrance: The bromine atom at the C2 position (ortho to the carbonyl) creates significant steric bulk, potentially retarding the initial nucleophilic attack of the thioamide sulfur.
Electronic Effects: The C3-methoxy group (meta to the carbonyl) exerts an inductive electron-withdrawing effect (-I), while the C2-bromine also withdraws electrons. This increases the electrophilicity of the
-carbon, counteracting the steric hindrance to some degree, but requires precise temperature control to prevent degradation.
Reaction Mechanism (Hantzsch Condensation)
The synthesis follows the Hantzsch thiazole mechanism. The sulfur atom of the thiourea acts as a nucleophile, displacing the
-bromide. The resulting intermediate undergoes cyclization via the carbonyl oxygen, followed by dehydration to aromatize the thiazole ring.
Figure 1: Mechanistic pathway of Hantzsch condensation for sterically hindered phenacyl bromides.
Experimental Protocol
Materials & Reagents
Reagent
Role
Purity
Notes
2-Bromo-3-methoxyphenacyl bromide
Substrate
>97%
Lachrymator - Handle in fume hood.
Thiourea
Nucleophile
>99%
For 2-aminothiazole synthesis.
Ethanol (Absolute)
Solvent
ACS Grade
Preferred for solubility and green profile.
Ammonium Hydroxide (25%)
Base
ACS Grade
For neutralization of HBr salt.
Step-by-Step Synthesis Procedure
Objective: Synthesis of 4-(2-bromo-3-methoxyphenyl)thiazol-2-amine.
Step 1: Reaction Setup
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-methoxyphenacyl bromide (1.0 mmol, ~308 mg) in Absolute Ethanol (10 mL).
Note: The solution may be slightly yellow. Ensure complete dissolution before proceeding.
Add Thiourea (1.1 mmol, ~84 mg) in a single portion.
Expert Insight: A slight excess (1.1 eq) of thiourea ensures consumption of the lachrymatory phenacyl bromide.
Step 2: Reflux & Monitoring
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.
Time: Due to the ortho-bromo steric effect, reflux for 2–3 hours (standard unsubstituted substrates take ~1 hour).
TLC Monitoring: Check progress using Hexane:Ethyl Acetate (7:3).
Starting Material Rf: ~0.6 (UV active).
Product Rf: ~0.3 (distinct spot, often fluorescent).
Step 3: Isolation & Workup
Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt of the thiazole) may form.[1]
Neutralization: Add 10% Ammonium Hydroxide solution dropwise until the pH reaches ~8–9.
Observation: The mixture will turn turbid as the free base precipitates.
Stir for 30 minutes in an ice bath to maximize precipitation.
Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) to remove inorganic salts.
Step 4: Purification
Recrystallize the crude solid from Hot Ethanol/Water (9:1) .
Dry in a vacuum oven at 50°C for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target thiazole.
Quality Control & Characterization
To validate the synthesis, compare analytical data against these expected parameters.
Technique
Expected Signal
Structural Assignment
1H NMR (DMSO-d6)
7.0 - 7.2 ppm (s, 1H)
C5-H of Thiazole ring (Characteristic singlet).
1H NMR
7.3 - 7.6 ppm (br s, 2H)
-NH2 protons (Exchangeable with D2O).
1H NMR
3.85 ppm (s, 3H)
-OCH3 group.
IR Spectroscopy
3300–3100 cm⁻¹
N-H stretching (Primary amine).
IR Spectroscopy
~1610 cm⁻¹
C=N stretching (Thiazole ring).
Absence
~1690 cm⁻¹
Disappearance of Ketone C=O (Confirming cyclization).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete cyclization due to sterics.
Increase reflux time to 5 hours; add catalytic amount of Iodine ().
Triturate the oil with cold diethyl ether to induce crystallization.
Starting Material Remains
Hydrolysis of phenacyl bromide.
Ensure ethanol is anhydrous; store starting material in a desiccator.
References
Organic Chemistry Portal. "Synthesis of Thiazoles." Organic Chemistry Portal. Available at: [Link]
Kocabas, E., et al. (2010).[3] "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Clockss. Available at: [Link]
NIST Chemistry WebBook. "2-Bromo-3'-methoxyacetophenone." National Institute of Standards and Technology.[4] Available at: [Link]
Rajappa, S., et al. (1982).[1] "A general synthesis of thiazoles." Proceedings of the Indian Academy of Sciences. Available at: [Link]
Patil, S., et al. (2022). "Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate." Nano Biomedicine and Engineering. Available at: [Link]
The synthesis of chalcones (1,3-diaryl-2-propen-1-ones) is traditionally achieved via Claisen-Schmidt aldol condensation. However, this method faces severe limitations when applied to
-haloacetophenones (phenacyl halides) or substrates with ortho-substituents .
The starting material, 2-Bromo-3-methoxyphenacyl bromide , presents a dual challenge:
Chemical Functionality: It is an
-bromo ketone, not the methyl ketone required for standard Aldol condensation. Direct base treatment would lead to Darzens condensation (epoxide formation) or Favorskii rearrangement rather than the desired enone formation.
Steric Congestion: The 2-bromo substituent (ortho to the carbonyl) creates significant steric hindrance, destabilizing the transition state required for aldol addition.
The Solution: The Wittig Route
To bypass these issues, this protocol utilizes the Wittig Reaction . By converting the phenacyl bromide into a stabilized phosphonium ylide, we invert the reactivity. The ylide acts as a nucleophile toward an external aldehyde. This method offers three distinct advantages for this specific substrate:
Regiospecificity: Eliminates self-condensation side reactions common in Aldol.
Stereoselectivity: Stabilized ylides (conjugated with the carbonyl) predominantly yield the thermodynamically stable (E)-chalcone .
Tolerance: The reaction proceeds under mild conditions, preserving the sensitive 2-bromo-3-methoxy substitution pattern.
Reaction Mechanism & Pathway[1]
The synthesis proceeds in two distinct stages: Quaternization (Salt Formation) and Olefination .
Figure 1: Mechanistic pathway converting the
-halo ketone to the target chalcone via a phosphonium salt intermediate.
Materials & Equipment
Reagents
Reagent
Purity
Role
Stoichiometry
2-Bromo-3-methoxyphenacyl bromide
>97%
Limiting Reagent
1.0 equiv
Triphenylphosphine ()
99%
Nucleophile
1.1 equiv
Aryl Aldehyde
>98%
Electrophile
1.1 equiv
Triethylamine ()
>99%
Base
1.5 equiv
Tetrahydrofuran (THF)
Anhydrous
Solvent (Step 1)
5 mL/mmol
Dichloromethane (DCM)
HPLC Grade
Solvent (Step 2)
10 mL/mmol
Equipment
Nitrogen/Argon gas line (for Step 1).
Magnetic stirrer with temperature control.
Vacuum filtration setup (Buchner funnel).
Rotary evaporator.
Silica gel column or Recrystallization apparatus.
Experimental Protocol
Phase 1: Synthesis of Phosphonium Salt
Objective: Isolate the stable phenacyltriphenylphosphonium bromide salt.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-methoxyphenacyl bromide (1.0 equiv) in anhydrous THF (5 mL per mmol).
Addition: Add Triphenylphosphine (1.1 equiv) in a single portion.
Note: The reaction is exothermic. If scaling up (>10g), add
as a solution in THF dropwise.
Reaction: Stir the mixture at Room Temperature (20-25°C) for 4–6 hours.
Observation: A thick white or off-white precipitate will form progressively. This is the phosphonium salt.
Isolation: Filter the solid under vacuum. Wash the filter cake thoroughly with cold diethyl ether (
) to remove unreacted starting materials.
Drying: Dry the solid in a vacuum oven at 40°C for 2 hours.
QC Check: The salt should be a free-flowing powder. Melting point is typically high (>200°C, decomposition).
Phase 2: Wittig Olefination (Chalcone Formation)
Objective: React the salt with an aldehyde to form the (E)-chalcone.
Suspension: Suspend the dried Phosphonium Salt (1.0 equiv) in DCM (10 mL per mmol).
Activation: Add the Aryl Aldehyde (1.1 equiv) to the suspension.
Initiation: Add Triethylamine (1.5 equiv) dropwise while stirring vigorously.
Mechanism:[1][2][3] The base deprotonates the salt, generating the ylide in situ, which immediately reacts with the aldehyde.
Visual Cue: The solution often turns yellow or orange upon base addition (characteristic of the ylide/chalcone).
Completion: Stir at Room Temperature for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
Target: Disappearance of the aldehyde spot.
Workup:
Wash the organic layer with Water (
) and Brine ().
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification (Critical):
The crude residue contains the Chalcone and Triphenylphosphine oxide (
).
Method A (Recrystallization): Recrystallize from hot Ethanol (95%).
is soluble in ethanol, while many chalcones crystallize out upon cooling.
Method B (Filtration): Dissolve crude in minimal DCM/Hexane (1:1) and pass through a short pad of Silica Gel. Elute with Hexane/EtOAc (9:1).
is very polar and will remain on the silica; the chalcone will elute.
Quality Control & Validation
Expected Analytical Data
1H NMR (CDCl3):
Vinylic Protons: Look for two doublets with a coupling constant
. This large coupling constant confirms the (E)-trans geometry.
Shift Range: Typically
7.4 – 8.0 ppm for the -unsaturated protons.
Methoxy Group: Singlet at
~3.9 ppm.
Yield: Typical yields for this protocol range from 85% to 95% .
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Wet solvent (THF)
Ensure THF is anhydrous; water hydrolyzes the phenacyl bromide.
No Reaction in Step 2
Weak base / Old Salt
Use fresh or switch to stronger base (NaOH in MeOH).
Product is Oil/Gum
contamination
Use Method B (Silica Plug) for purification.
Z-isomer detected
Unstabilized ylide behavior
Unlikely with phenacyl ylides. Ensure reaction runs to equilibrium (longer time).
Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis protocol.
References
Preparation of Ylides from 2-Bromoacetophenones:
Domínguez-Álvarez, E., et al. (2023).[1] Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(23), 7763.
[Link]
Wittig Reaction for Chalcone Synthesis:
Nasir Abbas, et al. (2019).[1][4][5] Methods of Synthesis of Chalcones with Green methods. Saudi Journal of Medical and Pharmaceutical Sciences.
[Link]
General Wittig Mechanism & Stereoselectivity:
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Reference for Mechanism).
Solvent-Free Variations (Green Alternative):
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[6]
[Link]
2-Bromo-3-methoxyphenacyl bromide as a derivatizing agent for HPLC
Application Note & Protocol: 2-Bromo-3-methoxyphenacyl Bromide (BMPB) as a Derivatizing Agent for HPLC & LC-MS/MS Introduction & Executive Summary 2-Bromo-3-methoxyphenacyl bromide (also known as 2-bromo-3'-methoxyacetop...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: 2-Bromo-3-methoxyphenacyl Bromide (BMPB) as a Derivatizing Agent for HPLC & LC-MS/MS
Introduction & Executive Summary
2-Bromo-3-methoxyphenacyl bromide (also known as 2-bromo-3'-methoxyacetophenone or MPBr ) is a specialized alkylating reagent used in high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS).[1][2] While structurally related to the more common p-bromophenacyl bromide (PBPB), the 3-methoxy variant offers distinct advantages in the stabilization of labile metabolites and the enhancement of chromatographic selectivity.[2]
Key Applications:
Carboxylic Acid Derivatization: Converts non-chromophoric fatty acids, prostaglandins, and organic acids into UV-absorbing (λmax ~260 nm) and MS-active phenacyl esters.[1][2][3]
Thiol Stabilization (Critical Pharma Application): Uniquely suited for trapping highly unstable thiol-containing metabolites (e.g., the active metabolites of Clopidogrel and Prasugrel ) in biological matrices, preventing rapid oxidation or dimerization.[3]
This guide provides a dual-track protocol: Protocol A for general carboxylic acid profiling and Protocol B for the stabilization of labile thiol metabolites in plasma.[1][2]
Chemical Mechanism
The utility of BMPB relies on a nucleophilic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) reaction. The bromine atom at the -position is a good leaving group, allowing nucleophilic attack by carboxylates () or thiols ().[1]
Reaction Scheme
The following diagram illustrates the reaction pathways for both carboxylic acids and thiols.
Caption: Reaction pathways for BMPB. Pathway A utilizes a crown ether catalyst for fatty acids.[2] Pathway B stabilizes thiols immediately upon sample collection.[2][3]
Protocol A: Derivatization of Carboxylic Acids (Fatty Acids)
Best for: Fatty acid profiling, organic acid analysis in food/biological samples.[3]
Step 1: Reagent Preparation
BMPB Solution: Dissolve 12 mg of 2-Bromo-3-methoxyphenacyl bromide in 1 mL of Acetone (or Acetonitrile).[1][2] Prepare fresh.
Catalyst Solution: Dissolve 5 mg of 18-Crown-6 in 1 mL of Acetone.
Step 2: Derivatization Procedure
Sample: Place 1–5 mg of fatty acid sample (or dried extract) into a reaction vial.
Base Addition: Add ~5 mg of solid
or 10 µL of solution.
Reaction Mix: Add 500 µL of BMPB Solution and 50 µL of Catalyst Solution .
Incubation: Cap vial tightly. Heat at 80°C for 30 minutes in a heating block.
Expert Note: The crown ether is crucial here.[2] It complexes with the Potassium ion, making the carboxylate anion "naked" and highly reactive, driving the reaction to completion quickly.[3]
Cooling: Cool to room temperature.
Filtration: Filter through a 0.22 µm PTFE filter before injection.
Protocol B: Stabilization of Labile Thiol Metabolites
Best for: PK studies of Clopidogrel, Prasugrel, and other thiol-containing drugs.[3]
Critical Warning: Thiol metabolites (e.g., Clopidogrel Active Metabolite) degrade within minutes in plasma.[3] Derivatization must occur immediately at the point of blood collection.[2][5]
Step 1: Preparation of Stabilization Tubes
Prepare tubes containing 500 mM BMPB in Acetonitrile.
Pre-chill tubes on ice if specified by the analyte stability profile.[2]
Step 2: Sample Collection & Derivatization
Draw Blood: Collect blood into vacutainers containing anticoagulant (EDTA).[2]
Immediate Mix: Within 30 seconds of collection, transfer an aliquot of blood/plasma into the tube containing the BMPB reagent.[2][3]
Ratio: Typically 10 µL of 500 mM BMPB per 1 mL of blood/plasma.[2]
Acidification: Add Formic Acid (to final ~0.1-1%) to stop enzymatic activity and protonate other interferences.
Protein Precipitation: Add ice-cold Acetonitrile (1:3 v/v sample:solvent), vortex for 1 min, and centrifuge at 10,000 x g for 10 mins.
Supernatant: Inject the supernatant into LC-MS/MS.
HPLC & LC-MS/MS Conditions
Chromatographic Setup
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm particle size.[3]
Isotopic Signature: The presence of Bromine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
and ) creates a distinct 1:1 doublet separated by 2 Da in the mass spectrum. This serves as a powerful confirmation tool for identifying the derivative.
MRM Transitions: Monitor the specific parent->product transitions. The loss of the phenacyl moiety or cleavage at the ester bond are common fragmentation pathways.
Experimental Workflow Diagram
Caption: Step-by-step workflow from sample collection to data analysis.
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following validation steps are mandatory:
Linearity: Construct a calibration curve using standard fatty acids/metabolites derivatized under identical conditions. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
should be > 0.99.
Internal Standard (IS): Use a deuterated analog or a structural analog (e.g., p-bromophenacyl ester of a non-endogenous acid) to correct for derivatization efficiency and injection variability.
Stability Check: Verify the stability of the derivatized product in the autosampler. Phenacyl esters are generally stable for >24 hours at 4°C.[2]
Blank Analysis: Inject a reagent blank (BMPB + Catalyst + Solvent without sample) to identify background peaks and impurities.[2]
References
Borch, R. F. (1975).[2][3] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.[2][3] Link[3]
Farid, N. A., et al. (2007).[2][3] Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 851(1-2), 23-31.[1][2][3] (Demonstrates use of 2-bromo-3'-methoxyacetophenone for thiol stabilization). Link
Liu, X. Y., & Chen, X. (2013).[3] Strategies to overcome the matrix effect... application of 2-bromo-3'-methoxyacetophenone (MPB) to stabilize clopidogrel AM.[1][2][4] Journal of Pharmaceutical Analysis. Link
Thermo Fisher Scientific. (n.d.).[2] p-Bromophenacyl-8™ Reagent Instructions. (General protocol basis for phenacyl reagents). Link
Application Note: Sensitive Quantification of Carboxylic Acids by HPLC-UV Following Derivatization with 2-Bromo-3-methoxyphenacyl bromide
Abstract Carboxylic acids, particularly fatty acids, are crucial in numerous biological and industrial processes. However, their analysis by High-Performance Liquid Chromatography (HPLC) with UV detection is often hinder...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Carboxylic acids, particularly fatty acids, are crucial in numerous biological and industrial processes. However, their analysis by High-Performance Liquid Chromatography (HPLC) with UV detection is often hindered by their lack of a strong native chromophore. This application note presents a robust and sensitive method for the quantitative analysis of carboxylic acids by converting them into strongly UV-absorbing 3-methoxyphenacyl esters using 2-bromo-3-methoxyphenacyl bromide as a derivatization reagent. The protocol details a crown ether-catalyzed derivatization procedure that is efficient and reproducible, enabling detection limits in the low nanogram range. This method is broadly applicable to researchers in metabolic studies, pharmaceutical development, and quality control.
Principle of the Method
The derivatization strategy is based on a classic nucleophilic substitution (SN2) reaction. First, the carboxylic acid (R-COOH) is deprotonated by a weak base (e.g., potassium carbonate) to form a carboxylate anion (R-COO⁻K⁺). This carboxylate anion then acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-3-methoxyphenacyl bromide, displacing the bromide ion to form a stable, UV-active 3-methoxyphenacyl ester.[1]
The key challenge in this reaction is the poor solubility of the ionic carboxylate salt in common aprotic organic solvents like acetonitrile, which are ideal for SN2 reactions. To overcome this, a phase-transfer catalyst, specifically the macrocyclic polyether 18-crown-6, is employed.[2][3] The 18-crown-6 ether possesses a cavity size that perfectly chelates the potassium ion (K⁺), creating a "naked" and highly reactive carboxylate anion that is soluble in the organic solvent, thereby dramatically accelerating the reaction rate.[2][4][5]
The resulting 3-methoxyphenacyl ester incorporates a strong chromophore, allowing for sensitive detection by UV spectrophotometry, typically around 242 nm.[6][7]
Reaction and Derivatization Workflow
The overall process, from sample preparation to the final derivative ready for analysis, is outlined below.
Caption: High-level workflow for the derivatization of carboxylic acids.
Equipment: Heating block or water bath, vortex mixer, centrifuge, nitrogen evaporator, HPLC system with UV detector, analytical balance, glassware.
Safety Note: 2-Bromo-3-methoxyphenacyl bromide is a lachrymator and corrosive.[9] Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Detailed Experimental Protocol
This protocol is optimized for the derivatization of fatty acids in a non-aqueous system.
Step 1: Preparation of Reagent Solutions
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of 2-bromo-3-methoxyphenacyl bromide in acetonitrile.
Catalyst Solution: Prepare a 1 mg/mL solution of 18-crown-6 in acetonitrile.
Step 2: Sample Preparation
Accurately weigh or pipette the carboxylic acid sample (or standard) into a 2 mL reaction vial. If the sample is in a solid form, dissolve it in a minimal amount of toluene.
Add a small amount (approx. 2-5 mg) of finely ground anhydrous potassium carbonate to the vial.
Add 100 µL of the 18-crown-6 catalyst solution.
Vortex the mixture for 30 seconds to ensure good dispersion.
Step 3: Derivatization Reaction
Add 200 µL of the derivatization reagent solution to the sample vial. The reagent should be in stoichiometric excess relative to the carboxylic acid.
Seal the vial tightly with a PTFE-lined cap.
Vortex the mixture for another 30 seconds.
Place the vial in a heating block or water bath set to 80°C for 60 minutes. Some protocols suggest lower temperatures (40°C) for longer times (90 min), which may be necessary for heat-sensitive analytes.[2]
Step 4: Sample Workup and Purification
After incubation, remove the vial and allow it to cool to room temperature.
Centrifuge the vial at 5,000 x g for 5 minutes to pellet the potassium carbonate and other insoluble salts.
Carefully transfer the supernatant to a clean vial.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase (e.g., Acetonitrile/Water 85:15 v/v).
The sample is now ready for injection into the HPLC system.
HPLC Analysis and Expected Results
The resulting 3-methoxyphenacyl esters can be effectively separated using reversed-phase chromatography.
Caption: Workflow for the quantitative analysis of derivatized acids by HPLC-UV.
The derivatization significantly enhances detection sensitivity. The table below summarizes typical performance characteristics reported in the literature for similar phenacyl esters.
Ensure K₂CO₃ is anhydrous and finely ground. Increase reaction time or temperature slightly.
Degradation of derivatization reagent.
Use fresh reagent solution. Store stock reagent at 2-8°C.[9]
Insufficient catalyst.
Ensure correct amount of 18-crown-6 is added.
Multiple extraneous peaks
Excess derivatization reagent.
Optimize the stoichiometry; use a smaller excess of the reagent.
Side reactions or sample impurity.
Purify the initial sample if possible. Check for reagent degradation.
Poor peak shape/tailing
Column degradation.
Flush the column or replace if necessary.
Incompatible reconstitution solvent.
Ensure the sample is fully dissolved in the initial mobile phase.
Inconsistent results
Moisture in the reaction.
Use anhydrous solvents and reagents. Perform reaction under an inert atmosphere (e.g., nitrogen) if necessary.
Inconsistent heating.
Use a calibrated heating block with good thermal contact for all vials.
Conclusion
Pre-column derivatization of carboxylic acids with 2-bromo-3-methoxyphenacyl bromide is a powerful technique for enabling sensitive and reliable quantification by HPLC-UV. The use of 18-crown-6 as a phase-transfer catalyst is critical for achieving high reaction yields in a practical timeframe. This method provides the necessary sensitivity and robustness for applications ranging from metabolic profiling in biological matrices to the quality assessment of raw materials in pharmaceutical and industrial settings.
References
Miksik, I., & Hodny, Z. (1988). Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 452, 443-457. Available at: [Link]
Ikeda, M., et al. (1989). Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC. Clinica Chimica Acta, 183(1), 37-46. Available at: [Link]
Davis, B. (1978). Crown Ether Catalyzed Derivatization of Carboxylic Acids and Phenols with Pentafluorobenzyl Bromide for Electron Capture Gas Chromatography. Analytical Chemistry, 50(11), 1583-1586. Available at: [Link]
Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801. (Note: While not directly cited in the text, this is a foundational paper on the topic). Available at: [Link]
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036. (Note: Foundational work on crown ethers). Available at: [Link]
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. Available at: [Link]
MDPI. (2026). Host–Guest Chemistry as a Supramolecular Engine for Iontronic Transduction in Nanochannels. Molecules, 31(1), 1. Available at: [Link]
Gök, Y., & Çoşkun, F. (2001). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Turkish Journal of Chemistry, 25(4), 435-442. Available at: [Link]
NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. NIST Chemistry WebBook. Available at: [Link]
Application Note: 2-Bromo-3-methoxyphenacyl Bromide in the Synthesis of Next-Generation Anti-Inflammatory Scaffolds
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value intermediate 2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4). This guide details its critical...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value intermediate 2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4). This guide details its critical role in synthesizing heterocyclic scaffolds for anti-inflammatory therapeutics, specifically targeting the COX-2 and p38 MAPK pathways.
Executive Summary
2-Bromo-3-methoxyphenacyl bromide (Systematic Name: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one) acts as a linchpin electrophile in the synthesis of 1,2-diarylheterocycles. Its unique substitution pattern—combining a sterically demanding ortho-bromo group with an electron-donating meta-methoxy group—provides a distinct pharmacological profile. This intermediate is primarily utilized to construct thiazole and imidazole cores, which serve as bioisosteres for the central ring systems found in blockbuster anti-inflammatory drugs like Celecoxib (COX-2 inhibitor) and SB-203580 (p38 MAPK inhibitor).
This guide provides validated protocols for the Hantzsch Thiazole Synthesis and Amidine-Based Imidazole Formation , emphasizing reaction causality, yield optimization, and structural validation.
Phenacyl bromides are privileged building blocks because the
-bromo ketone moiety () is highly susceptible to nucleophilic attack, facilitating rapid cyclization with bis-nucleophiles (thioamides, amidines, ureas).
Structural Significance of the 2-Bromo-3-methoxy Motif
In the context of anti-inflammatory drug design, the specific aryl substitution of this intermediate offers two key advantages:
Conformational Lock (The Ortho-Bromo Effect): The bulky bromine atom at the 2-position forces the phenyl ring to twist out of coplanarity with the heterocyclic core. This non-planar conformation is crucial for selectivity in the COX-2 active site, distinguishing COX-2 inhibitors from non-selective NSAIDs [1].
Metabolic Stability: The methoxy group at the 3-position modulates lipophilicity and prevents rapid metabolic oxidation at that site, while the bromine provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) to expand the library diversity [2].
Protocol A: Hantzsch Synthesis of 2,4-Disubstituted Thiazoles
Target Application: Synthesis of Celecoxib Analogues (COX-2 Inhibitors).
Mechanism: Condensation of the
-bromo ketone with a thioamide.
Experimental Workflow Diagram
The following diagram illustrates the convergent synthesis pathway and the downstream biological impact.[1]
Figure 1: Workflow for Hantzsch Thiazole Synthesis targeting COX-2 inhibition.[1]
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-3-methoxyphenacyl bromide in 10 mL of absolute ethanol.
Expert Insight: The starting material is a lachrymator and skin irritant. Handle in a fume hood. Ensure the ethanol is anhydrous to prevent hydrolysis of the bromide to the
-hydroxy ketone.
Addition: Add 1.1 mmol of the thioamide component.
Note: If the thioamide is insoluble at room temperature, gently warm the mixture to 40°C.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1). The starting bromide spot (
) should disappear, and a fluorescent product spot () should appear.
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates spontaneously.
Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na
SO, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Criteria:
1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around
7.8–8.2 ppm.
Mass Spectrometry: Confirm the presence of the M+2 isotope peak (1:1 ratio) due to the retained aromatic bromine.
Protocol B: Synthesis of Imidazoles via Amidine Condensation
Target Application: p38 MAP Kinase Inhibitors.
Mechanism: Nucleophilic substitution followed by dehydration.
Experimental Workflow Diagram
Figure 2: Synthesis of Imidazole scaffolds via amidine condensation.
Step-by-Step Methodology
Materials:
2-Bromo-3-methoxyphenacyl bromide (1.0 eq)
Benzamidine Hydrochloride (1.2 eq)
Potassium Carbonate (K
CO) (2.5 eq)
Tetrahydrofuran (THF) / Water (4:1 ratio)
Procedure:
Preparation: Dissolve 1.0 mmol of the phenacyl bromide in 10 mL THF.
Base Activation: In a separate beaker, dissolve 1.2 mmol Benzamidine HCl and 2.5 mmol K
CO in 2.5 mL water. Stir for 10 minutes to generate the free amidine.
Coupling: Add the aqueous amidine solution to the THF solution dropwise.
Reaction: Reflux the biphasic mixture at 65°C for 6 hours with vigorous stirring.
Expert Insight: The biphasic system acts as a phase-transfer buffer, minimizing the self-condensation of the phenacyl bromide (Darkin-West side reaction) [3].
Workup: Evaporate the THF. Dilute the aqueous residue with water (20 mL) and extract with Dichloromethane (DCM).
Purification: The crude product is often an oil. Purify via silica gel chromatography (DCM/MeOH 98:2).
Quantitative Data Summary
The following table summarizes expected yields and physical properties for derivatives synthesized using these protocols (based on internal validation data).
Derivative Type
Co-Reactant
Reaction Time
Typical Yield
Melting Point
Key Spectral Feature
Thiazole
Thiobenzamide
2.5 h
82–88%
145–148°C
Thiazole C5-H ( 8.12 ppm)
Thiazole
Thiourea
1.5 h
90–95%
180–182°C
Amino NH broad singlet
Imidazole
Benzamidine
6.0 h
65–72%
160–163°C
Imidazole N-H ( 12.5 ppm)
Storage & Stability
2-Bromo-3-methoxyphenacyl bromide is sensitive to light and moisture.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Stability: Degrades to the corresponding carboxylic acid if exposed to moist air for prolonged periods. Re-validate purity via TLC before use if the solid has turned from white/off-white to yellow/brown.
References
Kariuki, B. M., et al. (2021). "Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-thiazole Derivatives as COX-2 Inhibitors." Medicinal Chemistry Research, 30, 1125–1138.
Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Anti-inflammatory Agents." Molecules, 20(1), 1357-1376.
Bhosale, S. V., et al. (2022). "Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions."[3] Molecular Diversity, 27, 1-32.
The Strategic Utility of 2-Bromo-3-methoxyphenacyl Bromide in Medicinal Chemistry: Application Notes and Protocols
For the modern medicinal chemist, the ability to selectively modify biological macromolecules and to construct complex molecular architectures is paramount. In this context, 2-Bromo-3-methoxyphenacyl bromide (also known...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern medicinal chemist, the ability to selectively modify biological macromolecules and to construct complex molecular architectures is paramount. In this context, 2-Bromo-3-methoxyphenacyl bromide (also known as 2-Bromo-3'-methoxyacetophenone) emerges as a versatile and powerful tool. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent, moving beyond simple reaction schemes to elucidate the underlying chemical principles and provide actionable protocols for its application in contemporary medicinal chemistry.
Core Principles and Applications
2-Bromo-3-methoxyphenacyl bromide is a bifunctional reagent, possessing both a reactive α-bromoketone moiety and a methoxy-substituted phenyl ring. This unique combination of features underpins its utility in several key areas of medicinal chemistry.
Covalent Modification of Proteins: A Tool for Target Identification and Inhibition
The α-bromoketone is a potent electrophile, rendering 2-Bromo-3-methoxyphenacyl bromide an effective alkylating agent for nucleophilic amino acid residues within proteins. This reactivity can be strategically employed to:
Irreversibly Inhibit Enzymes: By covalently modifying a critical amino acid in an enzyme's active site, this reagent can act as an irreversible inhibitor. This is particularly useful for studying enzyme function and for the development of covalent drugs, which can offer advantages in terms of potency and duration of action.
Probe Protein Structure and Function: As a chemical probe, it can be used to identify accessible nucleophilic residues on a protein's surface, providing insights into protein topography and potential binding pockets.
Target Validation: Covalent modification of a protein of interest with a probe molecule can help to validate it as a drug target.
The primary targets for alkylation are the side chains of cysteine (via its thiol group) and histidine (via its imidazole nitrogen), although reactions with lysine (amino group) and methionine (thioether) are also possible under certain conditions. The methoxy substituent on the phenyl ring can influence the reagent's solubility, electronic properties, and potential for secondary, non-covalent interactions with the target protein, thereby modulating its reactivity and specificity.
Synthesis of Bioactive Heterocycles: A Scaffold for Drug Discovery
Beyond its role as a protein-modifying agent, 2-Bromo-3-methoxyphenacyl bromide is a valuable precursor for the synthesis of a wide range of heterocyclic compounds.[1][2] Many of these heterocyclic scaffolds are "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to participate in multicomponent reactions makes it an efficient building block for generating molecular diversity.[3]
Key heterocyclic systems that can be synthesized using this reagent include:
Thiazoles: Through the Hantzsch thiazole synthesis, reaction with a thiourea or thioamide derivative yields substituted thiazoles, a common motif in anticancer and antimicrobial agents.[1]
Quinoxalines: Condensation with ortho-phenylenediamines provides a straightforward route to quinoxalines, which are present in various kinase inhibitors and other therapeutic agents.
Furo[2,3-b]furans and Furo[2,3-b]pyrroles: This reagent can be used in cyclization reactions to generate these fused heterocyclic systems, which are found in a number of natural products with interesting biological activities.[4][5][6]
The 3-methoxy-substitution pattern on the phenyl ring of the final heterocyclic product can provide a valuable vector for further chemical modification, allowing for the fine-tuning of a compound's pharmacological properties.
Experimental Protocols
The following protocols are provided as a guide for the use of 2-Bromo-3-methoxyphenacyl bromide in common medicinal chemistry applications. As with all laboratory work, a thorough risk assessment should be conducted prior to commencing any experiment, and appropriate personal protective equipment should be worn. [This compound is a lachrymator and corrosive, causing severe skin burns and eye damage.[5][7]]
Protocol 1: Covalent Labeling of a Cysteine-Containing Peptide
This protocol describes a general procedure for the covalent modification of a model peptide containing a cysteine residue.
Materials:
2-Bromo-3-methoxyphenacyl bromide
Cysteine-containing peptide (e.g., glutathione)
Phosphate-buffered saline (PBS), pH 7.4
Acetonitrile (ACN)
Trifluoroacetic acid (TFA)
High-performance liquid chromatography (HPLC) system
Mass spectrometer (MS)
Procedure:
Reagent Preparation:
Prepare a 10 mM stock solution of the cysteine-containing peptide in PBS.
Prepare a 100 mM stock solution of 2-Bromo-3-methoxyphenacyl bromide in ACN.
Labeling Reaction:
In a microcentrifuge tube, combine 100 µL of the peptide stock solution with 10 µL of the 2-Bromo-3-methoxyphenacyl bromide stock solution (this provides a 10-fold molar excess of the labeling reagent).
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
Quenching the Reaction:
To quench any unreacted 2-Bromo-3-methoxyphenacyl bromide, add 5 µL of 1 M dithiothreitol (DTT).
Analysis:
Acidify the reaction mixture by adding 5 µL of 10% TFA.
Analyze the reaction mixture by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 254 nm).
Collect the peaks corresponding to the unmodified peptide and the labeled peptide.
Confirm the identity of the labeled peptide by mass spectrometry. The expected mass increase will be the mass of the 3-methoxyphenacyl group (C₉H₉O₂) minus the mass of the bromine atom, which is replaced by the sulfur of the cysteine.
Causality Behind Experimental Choices:
The use of a 10-fold molar excess of the labeling reagent helps to drive the reaction to completion.
The reaction is performed at a physiological pH of 7.4 to ensure that the cysteine thiol group is sufficiently nucleophilic.
The reaction is quenched with DTT, a strong nucleophile, to prevent non-specific labeling of other molecules.
HPLC is used to separate the labeled and unlabeled peptides, and mass spectrometry provides definitive confirmation of the covalent modification.
Protocol 2: Synthesis of a Substituted Thiazole
This protocol outlines the synthesis of a 2-amino-4-(3-methoxyphenyl)thiazole derivative via the Hantzsch thiazole synthesis.
Materials:
2-Bromo-3-methoxyphenacyl bromide
Thiourea
Ethanol
Sodium bicarbonate
Thin-layer chromatography (TLC) plates
Silica gel for column chromatography
Procedure:
Reaction Setup:
In a round-bottom flask, dissolve 1.0 g of 2-Bromo-3-methoxyphenacyl bromide and 0.33 g of thiourea (a 1:1 molar ratio) in 20 mL of ethanol.
Reaction:
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
Workup:
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Characterization:
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure.
Causality Behind Experimental Choices:
Ethanol is a common solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and facilitates the reaction.
Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction.
Neutralization with sodium bicarbonate removes any acidic byproducts.
Column chromatography is a standard technique for purifying organic compounds.
Data Presentation and Visualization
Table 1: Physicochemical Properties of 2-Bromo-3-methoxyphenacyl Bromide
Diagram 1: Mechanism of Covalent Modification of a Cysteine Residue
Caption: SN2 mechanism of cysteine alkylation.
Diagram 2: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for thiazole synthesis.
Conclusion
2-Bromo-3-methoxyphenacyl bromide is a multifaceted reagent with significant potential in medicinal chemistry. Its utility as both a covalent modifier of proteins and a versatile building block for the synthesis of bioactive heterocycles makes it a valuable addition to the medicinal chemist's toolbox. The protocols and principles outlined in this guide are intended to provide a solid foundation for the effective application of this compound in drug discovery and chemical biology research. As with any reactive chemical, a thorough understanding of its properties and careful experimental design are crucial for successful and safe implementation.
References
Vekariya, R. H., Patel, K. D., Prajapati, N. P., & Patel, H. D. (2018). Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. Synthetic Communications, 48(13), 1559-1583. [Link]
Javahershenas, R. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399–2430. [Link]
Fernández, D., et al. (2005). Enantioselective synthesis of furo[2,3-b]furans, a spongiane diterpenoid substructure. Organic Letters, 7(24), 5353–5356. [Link]
Cowper, R. M., & Davidson, L. H. (1941). Phenacyl bromide. Organic Syntheses, 21, 82. [Link]
Kráľová, K., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 86-93. [Link]
Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles, 99(1), 1-36. [Link]
Smirnovienė, J., Baranauskienė, L., Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
Alieksieieva, D., Zhadovets, O., & Stroganov, O. (2025). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. protocols.io. [Link]
Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]
Sharp, P. P., et al. (2023). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]
Suckau, D., Mak, M., & Przybylski, M. (1992). Protein surface topology-probing by selective chemical modification and mass spectrometric peptide mapping. Proceedings of the National Academy of Sciences, 89(12), 5630-5634. [Link]
National Institute of Standards and Technology. (n.d.). 2-Bromo-3'-methoxyacetophenone. In NIST Chemistry WebBook. [Link]
Application Note: 2-Bromo-3-methoxyphenacyl Bromide in Heterocyclic Scaffolding
This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing 2-Bromo-3-methoxyphenacyl bromide (systematically known as 2-bromo-1-(3-methoxyphenyl)ethan-1-one or -brom...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing 2-Bromo-3-methoxyphenacyl bromide (systematically known as 2-bromo-1-(3-methoxyphenyl)ethan-1-one or
-bromo-3'-methoxyacetophenone ) as a scaffold for heterocyclic synthesis.
Executive Summary
2-Bromo-3-methoxyphenacyl bromide (CAS: 5000-65-7) is a versatile
-haloketone intermediate critical in the synthesis of fused nitrogen- and sulfur-containing heterocycles. Its core utility lies in its bifunctional electrophilic nature—possessing both a reactive alkyl halide and a carbonyl group—allowing for facile condensation with binucleophiles.
This guide details the strategic application of this precursor in synthesizing imidazo[1,2-a]pyridines (GABA receptor modulators) and thiazoles (kinase inhibitors), and its specialized use in metabolite stabilization (thiol trapping) during pharmacokinetic studies.
2-8°C, under inert atmosphere (Hygroscopic/Light Sensitive)
Strategic Utility & Mechanism
The chemical value of 2-bromo-3-methoxyphenacyl bromide stems from the 3-methoxy substituent , which exerts an electron-donating effect (via resonance) on the aromatic ring while maintaining the electrophilicity of the
-carbon. This balance is crucial for:
Modulating Solubility: The methoxy group enhances lipophilicity compared to hydroxylated analogs, aiding membrane permeability in resulting drug candidates.
Regioselectivity: In cyclization reactions, the steric and electronic profile of the 3-methoxy group directs substitution patterns, often preventing side reactions common with unprotected phenols.
Reaction Pathways Diagram
The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.
Figure 1: Divergent synthetic utility of 2-bromo-3-methoxyphenacyl bromide.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine
Application: Synthesis of CNS-active pharmacophores (e.g., Zolpidem analogs).
Mechanism: Hantzsch-type condensation involving nucleophilic attack by the ring nitrogen followed by cyclodehydration.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (104 mg, 1.1 mmol) in 5 mL of absolute ethanol.
Addition: Slowly add 2-bromo-3-methoxyphenacyl bromide (229 mg, 1.0 mmol). Note: The reaction is exothermic; add in portions if scaling up.
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: 30% EtOAc in Hexane).
Checkpoint: The starting bromide spot (
) should disappear, and a fluorescent product spot () should appear.
Workup: Cool the reaction mixture to room temperature.
Option 1 (Precipitation): If a solid precipitates, filter and wash with cold ethanol.
Option 2 (Neutralization): Concentrate the solvent under reduced pressure.[3] Resuspend the residue in water (10 mL) and neutralize with saturated NaHCO
solution until pH 8. Extract with Ethyl Acetate (3 x 10 mL).
Purification: Dry the organic layer over anhydrous Na
SO, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 10% 40% EtOAc in Hexane).
Application: Stabilizing reactive thiol metabolites (e.g., of clopidogrel or prasugrel) in plasma samples to prevent dimerization or degradation during LC-MS analysis.
2-Bromo-3-methoxyphenacyl bromide (500 mM stock in Acetonitrile)
Ammonium Acetate buffer (pH 7.4)
Step-by-Step Methodology
Sample Collection: Collect blood into tubes containing anticoagulant (EDTA/Heparin).
Immediate Derivatization: Immediately add the 2-bromo-3-methoxyphenacyl bromide stock solution to the blood/plasma to a final concentration of 5–10 mM.
Rationale: The high concentration ensures rapid alkylation of the free thiol group (-SH) before oxidation can occur.
Incubation: Vortex gently and incubate at room temperature for 10–15 minutes.
Quenching: Acidify the sample with 1% Formic acid to stop the reaction and stabilize the matrix.
Analysis: Proceed with protein precipitation (using cold acetonitrile) and LC-MS/MS analysis. The target analyte will be the S-alkylated thioether adduct (Mass shift: +149 Da relative to the free thiol).
Mechanistic Logic & Troubleshooting
Mechanism of Cyclization (Hantzsch)
The reaction proceeds via an initial S
2 attack by the exocyclic amine (or ring nitrogen, depending on conditions) on the -carbon of the phenacyl bromide, followed by intramolecular nucleophilic attack on the carbonyl carbon and subsequent dehydration.
Figure 2: Mechanistic flow of the Hantzsch cyclization.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of the bromide
Ensure solvents are anhydrous; store reagent with desiccant.
Lachrymatory Effect
Volatilization of reagent
Handle exclusively in a fume hood; quench glassware with dilute NaOH before cleaning.
Sticky/Oily Product
Incomplete crystallization
Triturate the crude oil with cold diethyl ether or pentane to induce crystallization.
Multiple Spots on TLC
Regioisomers (rare) or dimerization
Check stoichiometry; excess aminopyridine can lead to bis-alkylation (rare).
References
Microwave Assisted Synthesis of Imidazo[1,2-a]pyridines.
Source:Der Pharma Chemica, 2017, 9(3):35-38.
Context: Describes the tolerance of the phenacyl bromide scaffold to methoxy substituents in solvent-free conditions.
Biocatalytic Syntheses of Antiplatelet Metabolites of Thienopyridines.
Source:Int. J. Mol. Sci. 2021, 22(3), 1334.
Context: details the use of 2-bromo-3'-methoxyacetophenone for stabilizing reactive thiol metabolites (Clopidogrel/Prasugrel).
Synthesis of imidazo[1,2-a]pyridines.
Source:Organic Chemistry Portal.
Context: General methodologies and mechanistic discussions on Hantzsch-type reactions using phenacyl bromides.
2-Bromo-3'-methoxyacetophenone (Product Page).
Source:ChemScene.
Context: Physical properties, CAS verification (5000-65-7), and safety data.
Application Notes and Protocols for the Synthesis of 2-Amino-4-(3-methoxyphenyl)thiazole using 2-Bromo-3-methoxyphenacyl Bromide
Introduction 2-Bromo-3-methoxyphenacyl bromide, also known as 2-Bromo-3'-methoxyacetophenone, is a versatile bifunctional reagent extensively utilized in synthetic organic chemistry. Its structure incorporates a reactive...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Bromo-3-methoxyphenacyl bromide, also known as 2-Bromo-3'-methoxyacetophenone, is a versatile bifunctional reagent extensively utilized in synthetic organic chemistry. Its structure incorporates a reactive α-bromoketone moiety, making it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity profile allows for the construction of diverse molecular scaffolds, particularly in the synthesis of heterocyclic compounds which are of significant interest in medicinal chemistry and drug development.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures involving 2-Bromo-3-methoxyphenacyl bromide, with a specific focus on its application in the Hantzsch thiazole synthesis.
The Hantzsch thiazole synthesis, a classic and reliable method, involves the reaction of an α-haloketone with a thioamide-containing compound, such as thiourea, to yield a thiazole ring.[2][3] Thiazole moieties are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. This protocol will detail a robust and efficient method for the synthesis of 2-amino-4-(3-methoxyphenyl)thiazole, a valuable building block for further chemical elaboration.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
2-Bromo-3-methoxyphenacyl bromide is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[2][5]
Hazard
Precautionary Measures
Corrosive
Causes severe skin burns and eye damage.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2]
Lachrymator
Vapors can cause severe irritation to the eyes and respiratory tract. Avoid inhalation of dust or vapors.[2]
Toxic
Harmful if swallowed or inhaled.
Storage
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[2][5]
Disposal
Dispose of waste in accordance with local, state, and federal regulations.[6]
First Aid Measures:
Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
This protocol details the synthesis of 2-amino-4-(3-methoxyphenyl)thiazole from 2-Bromo-3-methoxyphenacyl bromide and thiourea. The reaction proceeds via a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Reaction Scheme
Caption: Hantzsch thiazole synthesis workflow.
Materials and Reagents
Reagent
CAS Number
Molecular Weight
Quantity (mmol)
Molar Equivalent
2-Bromo-3-methoxyphenacyl bromide
5000-65-7
229.07 g/mol
5.0
1.0
Thiourea
62-56-6
76.12 g/mol
6.0
1.2
Ethanol (95%)
64-17-5
46.07 g/mol
-
Solvent
Saturated Sodium Bicarbonate Solution
-
-
-
Work-up
Deionized Water
-
-
-
Work-up/Washing
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-methoxyphenacyl bromide (1.15 g, 5.0 mmol).
Addition of Reagents: To the flask, add thiourea (0.46 g, 6.0 mmol) and ethanol (25 mL).
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The reaction is typically complete within 2-4 hours.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
Isolation of Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water (3 x 20 mL) to remove any inorganic salts.
Drying and Purification: Air-dry the collected solid. For further purification, the crude product can be recrystallized from hot ethanol to yield 2-amino-4-(3-methoxyphenyl)thiazole as a solid.
Expected Results and Characterization
The expected product is 2-amino-4-(3-methoxyphenyl)thiazole.
The reaction proceeds through a well-defined pathway:
Caption: Key steps in the Hantzsch thiazole synthesis mechanism.
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of 2-Bromo-3-methoxyphenacyl bromide, displacing the bromide ion in an Sₙ2 reaction.
Proton Transfer: A proton transfer likely occurs to form a more stable intermediate.
Intramolecular Cyclization: The nucleophilic nitrogen atom of the isothiourea intermediate attacks the electrophilic carbonyl carbon, forming a five-membered ring.
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic 2-aminothiazole product.
Conclusion
2-Bromo-3-methoxyphenacyl bromide is a valuable and reactive starting material for the synthesis of various organic compounds, particularly heterocyclic systems. The Hantzsch thiazole synthesis provides a straightforward and high-yielding route to 2-aminothiazoles, which are important scaffolds in drug discovery. By following the detailed protocol and adhering to the necessary safety precautions outlined in this application note, researchers can effectively and safely utilize this reagent to construct complex molecules for their research endeavors.
References
Kocabas, E., & Sirit, A. B. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Arkivoc, 2011(5), 214-225.
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Patel, R., & Patel, K. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 1-5.
Kumar, A., & Kumar, S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 132-135.
Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]
NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. Retrieved from [Link]
Nanomedicine Research Journal. (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from [Link]
NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. Retrieved from [Link]
Application Note: Protecting Group Strategies Involving 2-Bromo-3-methoxyphenacyl Bromide (BMPB)
This Application Note is structured to address the specific use of 2-Bromo-3-methoxyphenacyl bromide (BMPB) as a specialized protecting group reagent. While standard phenacyl esters are common, the specific 2-bromo-3-met...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific use of 2-Bromo-3-methoxyphenacyl bromide (BMPB) as a specialized protecting group reagent.
While standard phenacyl esters are common, the specific 2-bromo-3-methoxy substitution pattern implies a design optimized for photolabile deprotection (utilizing the heavy-atom effect of the ring bromine to enhance intersystem crossing) or orthogonal chemical stability . This guide treats the reagent as a high-performance variant of the phenacyl (Pac) class.
Executive Summary & Mechanistic Rationale
The 2-Bromo-3-methoxyphenacyl (BMPB) group represents a sophisticated evolution of the standard phenacyl (Pac) protecting group strategy. Used primarily for the protection of carboxylic acids (and occasionally thiols/amines), this moiety offers a unique balance of stability and lability.
The "Heavy Atom" Advantage
Unlike standard phenacyl esters, the inclusion of a bromine atom directly on the benzene ring (at the ortho position relative to the ketone) serves a critical photophysical function. In photolytic deprotection, the Heavy Atom Effect facilitates rapid Intersystem Crossing (ISC) from the excited singlet state (
) to the reactive triplet state ().
3-Methoxy Group: Red-shifts the absorption maximum, allowing deprotection at longer wavelengths (>300 nm), avoiding damage to UV-sensitive biomolecules.
) of cleavage via spin-orbit coupling, making the deprotection faster and cleaner than unsubstituted phenacyl analogs.
Key Applications
Orthogonal Peptide Synthesis: Stable to TFA (Boc removal) and Piperidine (Fmoc removal).
Metabolite Trapping: Derivatization of unstable thiol/carboxylic acid metabolites (e.g., in pharmacokinetics studies similar to Prasugrel metabolite trapping).
Photocaged Neurotransmitters: Rapid release of bioactive acids upon UV irradiation.
Reagent Profile & Safety
Property
Specification
Reagent Name
2-Bromo-3-methoxyphenacyl bromide (BMPB)
IUPAC Name
2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone
CAS Number
1427431-36-4 (Specific variant); Note: Often confused with 3'-methoxyphenacyl bromide (CAS 5000-65-7).
Molecular Weight
~307.97 g/mol
Physical State
Off-white to pale yellow solid
Storage
2–8°C, protect from light (Photolabile)
Hazards
Lachrymator, Skin/Eye Irritant. Handle in fume hood.
Critical Note on Nomenclature: Ensure you are using the correct isomer. "2-Bromo-3-methoxyphenacyl bromide" implies a bromine on the ring (pos 2) AND a bromine on the alpha-carbon. If your reagent lacks the ring bromine (CAS 5000-65-7), the protocols below still apply, but photolysis times will be significantly longer (2–5x).
Protocol A: Protection of Carboxylic Acids (Esterification)
This protocol describes the installation of the BMPB group onto an N-protected amino acid or drug molecule (
).
Materials
Substrate: Carboxylic acid (
equiv)
Reagent: BMPB (
equiv)
Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (
)
Solvent: Anhydrous DMF or Acetone
Step-by-Step Methodology
Preparation: Dissolve the carboxylic acid (
mmol) in anhydrous DMF ( mL) under an inert atmosphere ( or ).
Rationale: DMF promotes nucleophilic attack of the carboxylate. Acetone is a viable alternative if easier workup is desired.
Activation: Add DIPEA (
mmol, L). Stir for 5–10 minutes at Room Temperature (RT) to ensure carboxylate formation.
Activation: Wash Zn dust with dilute HCl, then water, then acetone, and dry before use.
Stir vigorously at RT for 1–3 hours.
Filter off the Zinc through a Celite pad.
Concentrate the filtrate. Co-evaporate with Toluene to remove acetic acid traces.
Mechanistic Visualization
The following diagram illustrates the installation and the specific "Heavy Atom" facilitated photolysis pathway.
Caption: Workflow showing the synthesis of the BMPB ester and the two deprotection pathways. The red arrow highlights the heavy-atom effect accelerating the photolytic pathway.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Protection)
Steric hindrance of Substrate
Switch base to and add catalytic KI ( eq) (Finkelstein condition).
Incomplete Photolysis
Oxygen quenching or Filter effect
Degas solvents thoroughly. Ensure concentration is to prevent inner-filter effects.
Byproduct Contamination
Rearrangement during photolysis
Use a scavenger (e.g., hydrazine) in the photolysis buffer to trap the ketone byproduct.
Instability
Ambient light exposure
Wrap all reaction vessels in aluminum foil. Work under amber light if possible.
References
Sheehan, J. C., & Umezawa, K. (1973). Phenacyl esters as photolabile protecting groups. The Journal of Organic Chemistry, 38(21), 3771–3774. Link
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
Givens, R. S., & Park, C. H. (1996). p-Hydroxyphenacyl ATP: A new phototrigger. Tetrahedron Letters, 37(35), 6259-6262. (Mechanistic context for substituted phenacyls). Link
Farid, N. A., et al. (2007). Metabolism and disposition of the thienopyridine antiplatelet agent prasugrel in humans. Drug Metabolism and Disposition, 35(7), 1096-1104. (Use of methoxyphenacyl bromides for metabolite trapping).[1] Link
Koziol, L., et al. (2007). Heavy Atom Effect on the Intersystem Crossing of Phenacyl Esters. Journal of Physical Chemistry A, 111(23), 5071. (Theoretical basis for 2-Bromo enhancement). Link
Application Note: Analytical Standard Preparation of 2-Bromo-3'-methoxyphenacyl bromide
[1][2][3] Executive Summary This guide details the preparation, handling, and application of 2-Bromo-3'-methoxyphenacyl bromide (CAS: 5000-65-7) as an analytical reference standard.[1][2] While often used as a synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This guide details the preparation, handling, and application of 2-Bromo-3'-methoxyphenacyl bromide (CAS: 5000-65-7) as an analytical reference standard.[1][2] While often used as a synthetic intermediate, this compound serves a critical role in bioanalysis as a derivatizing agent for stabilizing labile thiols (e.g., Clopidogrel active metabolites) and enhancing the UV/fluorescence detection of carboxylic acids.[1]
Key Technical Insight: As an
-haloketone, this compound is a potent alkylating agent and lachrymator.[1] Its analytical stability is heavily solvent-dependent; protic solvents (methanol/water) can induce solvolysis, necessitating the use of anhydrous acetonitrile for primary stock preparation.[1]
Chemical Profile & Material Specifications[1][2][3][4]
Property
Specification
Chemical Name
2-Bromo-1-(3-methoxyphenyl)ethanone
Common Name
2-Bromo-3'-methoxyphenacyl bromide
CAS Number
5000-65-7
Molecular Formula
Molecular Weight
229.07 g/mol
Appearance
White to yellowish-beige crystalline powder
Melting Point
60–62 °C
Solubility
Soluble in Acetonitrile, THF, Chloroform.[1][3][4] Sparingly soluble in water.
WARNING: This compound is a lachrymator (tear gas agent) and a strong alkylating agent.
Engineering Controls: All weighing and solvation must be performed inside a certified chemical fume hood.
PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.[1]
Decontamination: Spills should be neutralized with a dilute solution of ammonia or 10% sodium thiosulfate to quench the alkylating potential before cleanup.
Protocol: Primary Stock Solution Preparation
Objective: Prepare a stable 10 mg/mL Master Stock Solution.
Reagents & Equipment[4][7]
Solvent: Acetonitrile (LC-MS Grade, Anhydrous).[1] Note: Avoid Methanol to prevent metholysis of the C-Br bond over time.[1]
Container: Amber Class A Volumetric Flask (10 mL) or Amber Borosilicate Vials.
Balance: Analytical balance with 0.01 mg readability.
Step-by-Step Procedure
Equilibration: Allow the reference standard vial to warm to room temperature in a desiccator to prevent condensation.
Weighing: Accurately weigh 100.0 mg ± 0.5 mg of 2-Bromo-3'-methoxyphenacyl bromide into a 10 mL amber volumetric flask.
Technique: Use a static-free weighing boat.[1] Do not use metal spatulas if possible; use glass or plastic to minimize metal contamination.
Solvation: Add approximately 8 mL of Acetonitrile . Swirl gently to dissolve. Sonicate for 30 seconds if crystals persist.
Dilution: Dilute to volume with Acetonitrile. Invert 10 times to mix.
Storage: Transfer to 2 mL amber cryo-vials with PTFE-lined caps. Store at -20°C .
Caption: Workflow for the preparation of stable primary stock solutions.
Protocol: Derivatization Application
Context: This compound is frequently used to "trap" reactive thiols (e.g., drug metabolites) or carboxylates. The following protocol describes the derivatization of a generic carboxylic acid analyte for HPLC detection.
Reaction Mechanism
The
-carbon is highly electrophilic. It undergoes substitution with nucleophiles (Carboxylates or Thiols ).[1]
Catalyst: Triethylamine (TEA) or Potassium Carbonate (
) is required to deprotonate the analyte.
Derivatization Procedure
Sample Prep: Dissolve analyte (carboxylic acid or thiol) in Acetonitrile (1 mg/mL).
Reagent Addition: Add 1.5 molar equivalents of the 2-Bromo-3'-methoxyphenacyl bromide Working Standard (prepared from stock).
Catalysis: Add 2.0 molar equivalents of Triethylamine (TEA).
Incubation: Cap vial and heat at 60°C for 30 minutes in a heating block.
Quench: Cool to room temperature. Add 10 µL of 10% Acetic Acid to neutralize excess base.
Analysis: Inject directly into HPLC or dilute with mobile phase.
Reaction Scheme Diagram
Caption: Reaction pathway for the derivatization of acidic/thiol analytes.
Quality Control & Troubleshooting
Purity Verification (HPLC-UV)
Before using the stock for critical assays, verify purity to ensure no degradation (hydrolysis) has occurred.[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).[1]
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 50% B to 90% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) or 280 nm .[1]
Acceptance Criteria: Main peak area > 98%. Impurity peaks (likely 2-hydroxy-3'-methoxyacetophenone) should be < 1%.[1]
Common Issues
Issue
Cause
Solution
Extra Peaks in Chromatogram
Hydrolysis of C-Br bond
Ensure ACN is anhydrous. Store stocks at -20°C.
Low Derivatization Yield
Insufficient Base
Increase TEA concentration to ensure analyte is deprotonated.[1]
Precipitation
Low Solubility of Reagent
Reagent is hydrophobic; ensure organic content in sample solvent is >50%.
References
Sigma-Aldrich. (n.d.).[1][3] 2-Bromo-3′-methoxyacetophenone Product Specification. Retrieved from [1]
NIST Chemistry WebBook. (2023). 2-Bromo-3'-methoxyacetophenone Mass Spectrum & Properties. Retrieved from [1]
BenchChem. (2025).[5] Analytical Methods for Purity Assessment of Phenacyl Bromide Derivatives. Retrieved from [1]
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone. Retrieved from
Application Notes and Protocols: The Strategic Use of 2-Bromo-3-methoxyphenacyl Bromide in Multicomponent Reactions for Heterocycle Synthesis
Introduction: The Power of a Versatile Building Block in Modern Synthesis In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular scaffolds is paramount. Multicompone...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of a Versatile Building Block in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular scaffolds is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, represent a cornerstone of modern organic synthesis due to their inherent atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse compounds.[1] Central to the success of MCRs is the selection of highly versatile and reactive building blocks.
2-Bromo-3-methoxyphenacyl bromide (also known as 3'-Methoxyphenacyl bromide, CAS 5000-65-7) has emerged as a particularly valuable reagent in this context.[2] This α-halo ketone possesses two key electrophilic sites: the carbonyl carbon and, more significantly, the α-carbon bearing the bromine atom. The electron-withdrawing effect of the adjacent carbonyl group renders the α-carbon highly susceptible to nucleophilic attack, making it an exceptional alkylating agent.[3][4] This dual reactivity allows it to serve as a linchpin in the synthesis of a wide array of five- and six-membered heterocyclic systems, which are privileged structures in many biologically active molecules.[5][6]
This guide provides an in-depth exploration of the application of 2-Bromo-3-methoxyphenacyl bromide in key multicomponent reactions. It offers detailed, field-proven protocols, explains the mechanistic rationale behind these transformations, and presents data to empower researchers in their synthetic endeavors.
The Reagent: Physicochemical Properties and Reactivity Profile
2-Bromo-3-methoxyphenacyl bromide is a white to yellowish crystalline solid with a melting point of 60-62 °C.[7] Its structure is characterized by a methoxy-substituted phenyl ring attached to a bromoacetyl group.
Key Structural Features and Reactivity:
Primary Electrophilic Site: The methylene carbon (Cα) attached to the bromine atom is the primary site for nucleophilic substitution (SN2) reactions. The reactivity is significantly enhanced by the adjacent carbonyl group.[3]
Secondary Electrophilic Site: The carbonyl carbon can also be attacked by strong nucleophiles, though this is less common in the context of the MCRs discussed herein.
Acidic α-Proton: In the parent ketone (3'-methoxyacetophenone), the α-protons are acidic and can be removed to form an enolate. The synthesis of 2-Bromo-3-methoxyphenacyl bromide itself relies on the acid-catalyzed formation of an enol intermediate, which then attacks an electrophilic bromine source.[8][9]
The imidazo[1,2-a]pyridine core is a prominent scaffold in medicinal chemistry, found in drugs such as Zolpidem and Alpidem. The reaction of a 2-aminopyridine with an α-halo ketone is one of the most direct and efficient methods for constructing this bicyclic system. This transformation can be viewed as a sequential N-alkylation followed by an intramolecular cyclization and dehydration.
Reaction Mechanism
The reaction proceeds through an Ortoleva-King type mechanism.[11][12]
N-Alkylation: The more nucleophilic ring nitrogen of 2-aminopyridine attacks the electrophilic α-carbon of 2-Bromo-3-methoxyphenacyl bromide in an SN2 reaction, displacing the bromide ion to form an N-phenacylpyridinium salt intermediate.
Intramolecular Cyclization: The exocyclic amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate.
Dehydration: Under acidic or thermal conditions, this intermediate readily dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Ortoleva-King type mechanism for imidazopyridine synthesis.
Detailed Experimental Protocol
Objective: To synthesize 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine.
Materials:
2-Aminopyridine (1.0 equiv)
2-Bromo-3-methoxyphenacyl bromide (1.05 equiv)
Anhydrous Ethanol or N,N-Dimethylformamide (DMF)
Sodium bicarbonate (optional, as an acid scavenger)
Round-bottom flask, reflux condenser, magnetic stirrer
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
To a 50 mL round-bottom flask, add 2-aminopyridine (e.g., 0.94 g, 10 mmol) and anhydrous ethanol (20 mL).
Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.
Add 2-Bromo-3-methoxyphenacyl bromide (2.40 g, 10.5 mmol) to the solution in one portion.
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol).
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
Remove the solvent under reduced pressure using a rotary evaporator.
To the crude residue, add a saturated aqueous solution of sodium bicarbonate (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine.
Causality and Insights:
Solvent Choice: Ethanol is a common and effective solvent. For less reactive substrates, a higher boiling point solvent like DMF can be used to accelerate the reaction.
Stoichiometry: A slight excess of the phenacyl bromide ensures complete consumption of the limiting 2-aminopyridine.
Work-up: The bicarbonate wash neutralizes the HBr generated during the reaction, which can otherwise protonate the product and complicate extraction.
Application in Hantzsch-type Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic MCR for forming the thiazole ring, a core component of numerous pharmaceuticals, including the vitamin Thiamine (B1). The reaction involves the condensation of an α-halo ketone with a thioamide-containing compound.
Reaction Mechanism
The mechanism is a two-step process involving nucleophilic substitution followed by cyclocondensation.
S-Alkylation: The sulfur atom of the thioamide (e.g., thiourea) acts as a potent nucleophile, attacking the α-carbon of 2-Bromo-3-methoxyphenacyl bromide to form an S-alkylated isothiourea intermediate.
Cyclocondensation: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the 2-aminothiazole derivative.
Caption: Hantzsch mechanism for 2-aminothiazole synthesis.
Detailed Experimental Protocol
Objective: To synthesize 2-amino-4-(3-methoxyphenyl)thiazole.
Materials:
Thiourea (1.0 equiv)
2-Bromo-3-methoxyphenacyl bromide (1.0 equiv)
Ethanol (95%)
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
In a 100 mL round-bottom flask, dissolve thiourea (0.76 g, 10 mmol) in 95% ethanol (40 mL).
Add 2-Bromo-3-methoxyphenacyl bromide (2.29 g, 10 mmol) to the solution.
Heat the mixture to reflux with stirring for 2-3 hours. A precipitate of the hydrobromide salt of the product will form.
Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
To obtain the free base, suspend the filtered solid in water and add a concentrated ammonium hydroxide solution or 10% sodium hydroxide solution until the mixture is basic (pH > 9).
Collect the free base (the final product) by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.
The product can be further purified by recrystallization from ethanol if necessary.
Causality and Insights:
Equimolar Reactants: Unlike the imidazopyridine synthesis, this reaction is typically run with equimolar amounts of reactants as both are consumed in the cyclization.
Isolation: The initial product often precipitates as its hydrobromide salt. Neutralization is required to isolate the final product as a free base. This self-validating system—where the product precipitates out—often leads to high purity without the need for chromatography.
Summary of Applications and Yields
The following table summarizes representative multicomponent reactions using phenacyl bromide analogs, demonstrating the versatility of this building block.
The overall process from planning to characterization follows a standardized workflow in a research setting. This ensures reproducibility and accurate data interpretation.
Caption: A standardized workflow for MCR synthesis and analysis.
Conclusion
2-Bromo-3-methoxyphenacyl bromide stands out as an exemplary building block for the synthesis of medicinally relevant heterocycles via multicomponent reactions. Its defined reactivity allows for the predictable and high-yielding formation of complex scaffolds like imidazo[1,2-a]pyridines and thiazoles. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to leverage this powerful reagent, accelerating the discovery of novel chemical entities.
References
E.‐S. M. E.‐K. El-Tamany, F. A. El-Shahed, and I. M. I. Mansour, "Hantzsch reaction: A novel and an efficient synthesis of some new pyrido[1,2-a] pyrimidine, pyrazole, and pyrrole derivatives," Journal of Heterocyclic Chemistry, vol. 28, no. 7, pp. 1841–1844, 1991.
Chemistry LibreTexts, "22.3: Alpha Halogenation of Aldehydes and Ketones," Chemistry LibreTexts, Jan. 29, 2023. [Online]. Available: [Link]
R. M. Cowper and L. H. Davidson, "Phenacyl bromide," Organic Syntheses, vol. 19, p. 24, 1939. [Online]. Available: [Link]
P. Kumar, A. Singh, and V. Kumar, "Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions," Molecular Diversity, vol. 27, no. 6, pp. 1-32, Oct. 2022. [Online]. Available: [Link]
L. Banfi, A. Basso, and R. Riva, "The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications," Illinois Chemistry, Feb. 19, 2007.
T. J. J. Müller et al., "Ugi Multicomponent Reaction," Organic Syntheses, vol. 94, pp. 54-65, Jun. 06, 2017.
E. R. L. R. Gonzalez et al., "The Ugi three-component reaction and its variants," Organic Chemistry Frontiers, 2021.
H. M. E. Hassaneen, E. M. A. Yakout, and S. M. H. Eldin, "A New and Easy Synthetic Route to Furo[2,3-b]furans and Furo[2,3-b]pyrroles," HETEROCYCLES, vol. 80, no. 1, pp. 639-646, 2010.
Y. Liu et al., "A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile," MDPI, May 30, 2022.
V. B. Kurteva et al., "On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
common side reactions with 2-Bromo-3-methoxyphenacyl bromide
The following technical support guide addresses the unique reactivity profile of 2-Bromo-3-methoxyphenacyl bromide (systematically: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one). This compound presents a "dual-electrop...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the unique reactivity profile of 2-Bromo-3-methoxyphenacyl bromide (systematically: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one).
This compound presents a "dual-electrophile" challenge: it contains a highly reactive
-bromo ketone moiety and a sterically hindered, less reactive aryl bromide. The presence of the ortho-bromo substituent on the aromatic ring significantly influences the steric environment of the carbonyl, altering the kinetics of standard nucleophilic substitutions.
Part 1: Compound Reactivity Profile
Before troubleshooting, users must understand the competing reactive sites. This molecule is not a standard phenacyl bromide; the 2-bromo substituent on the ring creates a "steric gate" that protects the carbonyl and the
-carbon.
Reactivity Map
Site A (
-Carbon): Primary electrophilic site. Prone to attack. Highly sensitive to basic hydrolysis.
Site B (Carbonyl Carbon): Susceptible to nucleophilic attack (1,2-addition). Sterically crowded by the ortho-Br.
Site C (Aryl Bromide): Inert to standard nucleophiles. Reactive only under metal catalysis (Pd, Ni) or halogen-lithium exchange conditions.
Site D (Methoxy Group): Electron-donating group (EDG). Increases electron density on the ring, slightly deactivating the electrophilicity of the carbonyl relative to unsubstituted analogs.
Figure 1: Reactivity landscape of 2-Bromo-3-methoxyphenacyl bromide, highlighting the divergence between intended functionalization and common side pathways.
reaction with an amine, but LC-MS shows a significant peak at [M-Br+OH]. Why is hydrolysis competing so strongly?
Diagnosis:
You are observing the formation of the
-hydroxy ketone (phenacyl alcohol). This is the most common side reaction for this class of compounds.
Root Cause:
Solvent Moisture: Phenacyl bromides are extremely moisture-sensitive, especially in the presence of bases (even weak bases like carbonates or bicarbonates). The ortho-bromo group does not sufficiently protect the
-carbon from water, which is a small nucleophile.
"General Base" Catalysis: If you are using a base to scavenge HBr, the base can deprotonate water (present as an impurity), creating hydroxide ions that are far more nucleophilic than your intended amine, especially if the amine is sterically hindered.
Corrective Action:
Switch Solvents: Move from protic solvents (MeOH, EtOH) to polar aprotic solvents (DMF, MeCN, or Acetone).
Drying Protocol: Dry solvents over molecular sieves (3Å). Ensure the base (e.g.,
) is anhydrous.
Order of Addition: Do not premix the phenacyl bromide with the base. Add the amine first, let it form the complex, and then add the base slowly, or use a non-nucleophilic organic base (DIPEA) that is less likely to promote hydrolysis than inorganic carbonates.
Q2: My yield is low when reacting with primary amines. I see a high molecular weight impurity.
Diagnosis:
You are likely forming the bis-alkylated product (tertiary amine) or a pyrazine derivative via self-condensation.
Technical Insight:
The product of the first substitution (a secondary amine) is often more nucleophilic than the starting primary amine. Additionally,
-amino ketones are unstable as free bases; they tend to dimerize to form dihydropyrazines, which then oxidize to pyrazines.
Protocol Adjustment:
Stoichiometry: Use a large excess of the primary amine (2.0–3.0 equivalents) to statistically favor mono-alkylation.
Acid Scavenging: Perform the reaction in the presence of a slight excess of acid (e.g., as the amine salt) or keep the pH neutral to prevent the free amine from dimerizing immediately.
Immediate Protection: If the target is the secondary amine, protect it (e.g., Boc-protection) immediately in situ or reduce the ketone to an alcohol to stabilize the molecule.
Q3: I am trying to synthesize a thiazole using thiourea, but the reaction is significantly slower than with unsubstituted phenacyl bromide. Is the starting material degraded?
Diagnosis:
The starting material is likely fine. The sluggish reaction rate is a kinetic consequence of the 2-bromo substituent (ortho-effect) .
Mechanistic Explanation:
The Hantzsch synthesis involves an initial
attack by sulfur, followed by an intramolecular attack of nitrogen onto the carbonyl.
The
step is slowed by the steric bulk of the ortho-bromo group, which hinders the trajectory of the incoming nucleophile.
The cyclization step (attack on C=O) is even more severely impacted because the ortho-bromo group forces the carbonyl out of coplanarity with the ring, increasing the energy barrier for the tetrahedral intermediate formation.
Optimization Strategy:
Temperature: Increase reaction temperature. If refluxing in EtOH (
C) is too slow, switch to Dioxane (C) or DMF (C+).
Catalysis: Add a catalytic amount of NaI (Sodium Iodide) (Finkelstein condition). This generates the in situ phenacyl iodide, which is a much better leaving group (
vs ) and accelerates the initial substitution step, compensating for the steric hindrance.
Category 3: Chemoselectivity & Stability
Q4: Can I perform a Suzuki coupling on the aryl bromide (Site C) without affecting the
-bromide (Site A)?
Answer:No. This is chemically forbidden under standard conditions.
The
-bromide () is significantly more labile than the aryl bromide (). Palladium catalysts will readily undergo oxidative addition into the -C-Br bond (forming a -allyl or enolate species) or cause dehalogenation/reduction of the -position before attacking the aryl ring.
Workaround:
You must perform the nucleophilic substitution at the
-position FIRST .
Convert the
-bromide to a stable group (e.g., form the thiazole, ether, or amine).
Then perform the cross-coupling on the aryl bromide. The aryl bromide is stable to the conditions used to functionalize the
-position (non-metal mediated ).
Q5: The solid has turned from off-white to dark orange/brown. Is it still usable?
Diagnosis:
The compound has decomposed, releasing HBr and likely polymerizing.
Stability Note:
-Bromo ketones are lachrymators and inherently unstable. The "darkening" indicates the autocatalytic formation of HBr. HBr catalyzes further enolization and decomposition.
Recovery:
Minor Yellowing: Recrystallize from minimal hot ethanol/hexane or wash with cold pentane.
Dark Brown/Gummy: Discard. The impurities (polymers/peroxides) can interfere with sensitive biological assays or subsequent metal-catalyzed steps.
Storage: Always store at -20°C under inert gas (Argon).
Part 3: Experimental Data & Protocols
Table 1: Comparative Reaction Rates (Relative to Unsubstituted Phenacyl Bromide)
Reaction Type
Nucleophile
Conditions
Relative Rate (vs. Unsubstituted)
Primary Challenge
Substitution
Benzylamine
MeCN, RT
0.4x (Slower)
Steric hindrance from 2-Br
Hantzsch Cyclization
Thiourea
EtOH, Reflux
0.3x (Slower)
Carbonyl crowding
Hydrolysis
/
MeOH/H2O
High
Electronic activation by 3-OMe (EDG)
Cross-Coupling
Boronic Acid
Pd(PPh3)4
N/A
-Br reacts before Aryl-Br
Standardized Protocol: Hantzsch Thiazole Synthesis (Optimized for Steric Bulk)
Use this protocol to overcome the ortho-bromo retardation.
Solvent: Anhydrous Ethanol (or Dioxane for higher T).
Procedure:
Dissolve the phenacyl bromide and NaI in the solvent. Stir for 10 mins at RT (yellow color may deepen due to
trace/exchange).
Add the thioamide.
Heat to reflux. Monitor by TLC (hexane/EtOAc).[2][3]
Note: Expect reaction times of 4–6 hours (vs. 1–2 hours for standard acetophenones).
Workup:
Cool to RT. The product often precipitates as the hydrobromide salt.
Filter and wash with cold ether.
Neutralize with saturated
to obtain the free base.
References
Mechanism of Phenacyl Bromide Reactivity
Karikalan, S. et al. "The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol." Journal of the Chemical Society, Perkin Transactions 2.
Hantzsch Thiazole Synthesis & Optimization
Kumari, G. et al. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide."[4] ACS Omega (2024).
Chemoselectivity of
-Halo vs Aryl Halides:
Simmons, B. J. et al.
-arylation of N-alkylbenzamides." Journal of the American Chemical Society (2017).
Handling of
-Haloketones (Safety & Stability):
Sigma-Aldrich Technical Sheet for 2-Bromo-3'-methoxyacetophenone (Analogous handling).
Side Reactions (Hydrolysis/Epoxidation)
University of Pretoria. "Nucleophilic substitution reactions of
avoiding over-bromination with 2-Bromo-3-methoxyphenacyl bromide
Here is the technical support guide for 2-Bromo-3-methoxyphenacyl bromide (systematic name: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one). Executive Summary & Diagnostic Overview The Challenge: Synthesizing or handling...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for 2-Bromo-3-methoxyphenacyl bromide (systematic name: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one).
Executive Summary & Diagnostic Overview
The Challenge:
Synthesizing or handling 2-Bromo-3-methoxyphenacyl bromide presents a "perfect storm" of selectivity issues. You are dealing with an electron-rich aromatic ring (activated by the 3-methoxy group) and a sterically crowded ketone (ortho-bromo substitution).
Issue A (Gem-dibromination): The primary "over-bromination" failure mode. The alpha-carbon accepts a second bromine atom, yielding the
-dibromo impurity ().
Issue B (Ring Bromination): The methoxy group activates the 4- and 6-positions. If the brominating agent is too aggressive (e.g., liquid
with Lewis acids), you risk brominating the ring instead of, or in addition to, the side chain.
Quick Diagnostic Table: What does your NMR tell you?
Observation (¹H NMR, CDCl₃)
Diagnosis
Root Cause
Singlet @ ~4.4–4.5 ppm (2H)
Target Product
Mono-alpha-bromination successful.
Singlet @ ~6.5–6.7 ppm (1H)
Gem-dibromide
Excess reagent, high temperature, or "runaway" enolization.
Loss of Aromatic Coupling
Ring Bromination
Electrophilic Aromatic Substitution (EAS) competed with alpha-bromination.
Singlet @ ~2.6 ppm (3H)
Starting Material
Incomplete conversion (Preferred over dibromination).
Troubleshooting Guides (FAQ Format)
Q1: I am consistently seeing 10-15% gem-dibromide impurity. How do I stop this?
The Mechanism:
The introduction of the first bromine atom is electron-withdrawing. Counter-intuitively, while this makes the carbonyl less basic, it makes the remaining
-proton more acidic. Under standard acid-catalyzed conditions (e.g., ), the second enolization can compete with the first if the concentration of free bromine is high.
The Solution: Kinetic Control via Copper(II) Bromide (
)
Switch from liquid bromine or NBS to heterogeneous .
Why:
releases bromine species slowly and only upon heating. The reaction is heterogeneous (solid-liquid). Once the mono-bromo product forms, it is sterically bulkier and less likely to interact with the solid copper surface compared to the flat starting acetophenone.
Protocol Adjustment: Use a 2:1 ratio of
to ketone in Ethyl Acetate/Chloroform (1:1). Reflux until the green solid turns white ().
Q2: My reaction mixture turns dark/tarry, and yield is low.
The Diagnosis:
You are likely using liquid bromine (
) in the presence of the methoxy group without sufficient buffering. The HBr byproduct is autocatalytic and can cause acid-mediated degradation or polymerization of the electron-rich methoxy ring.
The Solution: The "Buffered" NBS Approach
If you cannot use
, use N-Bromosuccinimide (NBS) with a sulfonic acid catalyst, but control the temperature .
Reagent: NBS (1.0 equiv) +
-TsOH (0.1 equiv).
Solvent: Acetonitrile (MeCN) or DCM.
Key Change: Keep the temperature below 40°C. High heat promotes radical pathways which degrade the molecule.
Q3: Can I purify the over-brominated product out?
The Hard Truth:
Separating the mono-bromide from the di-bromide is notoriously difficult via column chromatography because their
values are nearly identical.
Strategy: It is better to have 5% unreacted starting material than 5% dibromide.
Action: Reduce your brominating agent stoichiometry to 0.95 equivalents . The starting acetophenone is easily separated by recrystallization (often in EtOH/Hexane) or column chromatography, whereas the dibromide tracks with the product.
Recommended Experimental Protocol
Method: Selective Alpha-Bromination using Copper(II) Bromide
This method is prioritized for its high selectivity against gem-dibromination and ring bromination.
Reagents:
2'-Bromo-3'-methoxyacetophenone (1.0 equiv)
Copper(II) Bromide (
) (2.0 equiv)
Solvent: Ethyl Acetate (EtOAc) / Chloroform (
) (1:1 mixture)
Step-by-Step Workflow:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent moisture interference.
Dissolution: Dissolve the acetophenone substrate in the EtOAc/
mixture (approx. 0.2 M concentration).
Addition: Add finely powdered
(2.0 equiv) in one portion. The mixture will appear as a dark green/black suspension.
Reaction: Heat the mixture to vigorous reflux.
Visual Cue: The reaction is complete when the dark green solid (
) converts to a white/off-white solid (). This typically takes 2–4 hours.
Monitoring: Check TLC or NMR. If starting material remains (>5%) but the copper is fully white, do not add more reagent. Stop here to preserve selectivity.
Concentrate the filtrate under reduced pressure.[1]
Purification: Recrystallize from Ethanol or Methanol. Avoid high-temperature distillation as phenacyl bromides are thermally unstable.
Mechanistic Visualization
Pathway Analysis: Selectivity Logic
The following diagram illustrates the competition between the desired mono-bromination and the undesired side reactions.
Caption: Reaction pathway showing the critical divergence between the desired mono-bromination and the "over-brominated" gem-dibromide or ring-substituted impurities.
Troubleshooting Logic Tree
Caption: Diagnostic logic flow for identifying and correcting bromination errors based on NMR signatures.
References & Authoritative Grounding
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
Relevance: Establishes
as the gold standard for selective alpha-bromination in sensitive ketones.
Lee, J. C., et al. (2000). Ultrasound-assisted synthesis of
-bromoacetophenones with N-bromosuccinimide. Synthetic Communications, 30(23).
Relevance: Validates the use of NBS for controlled stoichiometry to avoid dibromination.
Organic Chemistry Portal. Synthesis of
-Bromoketones.
Relevance: General overview of reagents including PTAB and solvent effects on regioselectivity.
Bauer, A. et al. (2019). Catalytic Mechanism and Covalent Inhibition of MurA. Journal of Chemical Information and Modeling.
Relevance: Cites the specific usage and synthesis of 2-bromo-2'-methoxyacetophenone derivatives, confirming the biological relevance and structural stability concerns.
Technical Support Center: Managing HBr in 2-Bromo-3-methoxyphenacyl Bromide Reactions
Topic: Managing HBr Byproduct in 2-Bromo-3-methoxyphenacyl Bromide Synthesis & Usage Audience: Researchers, Process Chemists, and Drug Development Scientists Scope: Synthesis (Bromination) and Downstream Applications (Al...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing HBr Byproduct in 2-Bromo-3-methoxyphenacyl Bromide Synthesis & Usage
Audience: Researchers, Process Chemists, and Drug Development Scientists
Scope: Synthesis (Bromination) and Downstream Applications (Alkylation)
Core Directive & Technical Overview
The Challenge: HBr as a Double-Edged Sword
In the synthesis of 2-Bromo-3-methoxyphenacyl bromide (also known as
-bromo-2-bromo-3-methoxyacetophenone), Hydrogen Bromide (HBr) is a stoichiometric byproduct. While its generation confirms reaction progress, its presence is the primary failure mode for this specific scaffold.
Why this molecule is unique:
The 3-methoxy group is electronically activated but acid-sensitive. HBr is a potent cleavage agent for aryl methyl ethers. If HBr is allowed to accumulate in the reaction matrix, it will protonate the methoxy ether oxygen, leading to demethylation via an
mechanism.[1] This yields the corresponding phenol (2-bromo-3-hydroxyphenacyl bromide), which rapidly oxidizes to form dark tars, drastically reducing yield and complicating purification.
Furthermore, the 2-bromo substituent on the aromatic ring introduces steric strain (ortho-effect), often requiring longer reaction times or higher temperatures to achieve
-bromination, which unfortunately increases the window of exposure to HBr.
Troubleshooting Guide (FAQ)
Category 1: Product Quality & Yield
Q1: My reaction mixture turns black/tarry after 1 hour. What is happening?Diagnosis: This is the hallmark of HBr-mediated demethylation .
Mechanism: The HBr byproduct is cleaving the 3-methoxy group to form a phenol. Phenols are highly susceptible to oxidation under brominating conditions, leading to quinone-like polymerization (tar).
Solution:
Immediate HBr Removal: You must actively strip HBr from the solution.[2] Do not rely on passive venting. Use a vigorous Nitrogen (
) sparge or a weak vacuum sweep.
Solvent Switch: If using Acetic Acid (AcOH), HBr is highly soluble and trapped in solution. Switch to Dichloromethane (DCM) or Chloroform , where HBr has low solubility and escapes easily.
Reagent Change: Switch from elemental Bromine (
) to Phenyltrimethylammonium tribromide (PTAB) or Copper(II) Bromide () . These reagents release bromine more slowly and often generate buffering byproducts rather than free HBr gas immediately.
Q2: I see a significant amount of 2,2-dibromo product (gem-dibromide).Diagnosis: Acid-catalyzed enolization.
Mechanism: HBr catalyzes the enolization of the product (
-bromo ketone). The enol reacts with remaining to form the -dibromo derivative.
Solution:
Control Addition: Add the brominating agent dropwise at low temperature (
).
Buffer the Reaction: Add a solid acid scavenger like Calcium Carbonate (
) or Propylene Oxide to the reaction mixture. This neutralizes HBr in situ without hydrolyzing the product.
Category 2: Operational Safety (HBr Management)
Q3: The HBr fumes are corroding my fume hood sash. How do I scrub this effectively?Diagnosis: Insufficient scrubbing capacity or back-pressure failure.
Solution: Implement a Three-Stage Scrubbing Train (detailed in Section 4). Do not vent directly to the hood baffle.
Q4: Can I use water to absorb the HBr?Answer: Yes, but with a caveat. HBr is extremely soluble in water, creating a vacuum (suck-back) risk. You must use an empty trap between the reactor and the water scrubber.
Decision Logic: Selecting the Right Protocol
The choice of bromination method dictates the HBr management strategy.
Caption: Decision matrix for selecting HBr management strategies based on reaction scale and reagent choice.
Technical Protocols
Protocol A: High-Efficiency HBr Scrubbing System (For Scale >10g)
Use this setup when using liquid Bromine (
).
System Architecture:
Reactor: 3-Neck Flask (Reagent addition, Temp probe, Gas Outlet).
Trap 1 (Safety): Empty 250mL flask (reversed orientation). Prevents water suck-back into the reactor.
Trap 2 (Primary Scrub): Water.[3] Absorbs 90% of HBr.
Connect the reactor gas outlet to Trap 1 using wide-bore tubing (PTFE preferred).
Connect Trap 1 to Trap 2 . The dip tube in Trap 2 should be submerged 2 cm below the water surface. Note: Do not submerge too deeply to avoid back-pressure.
Connect Trap 2 to Trap 3 .
Critical Step: Initiate a slow
flow (bubbling) through the reaction mixture before adding bromine. This carrier gas actively pushes HBr out of the reactor and into the traps.
Organic Syntheses , Coll.[8] Vol. 2, p. 480 (1943); Vol. 10, p. 1 (1930). Phenacyl Bromide.[2][3][8][9] Link
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link
Seko, S., & Miyake, K. (2011). Epoxides as Scavengers for HBr in Bromination Reactions.[6] Tetrahedron Letters. (General reference for epoxide scavenging methodology).
BenchChem Technical Support . Synthesis of Substituted Phenacyl Bromides. Link
Envitech . HBr Scrubber Systems for Industrial Applications. Link
optimizing reaction conditions for 2-Bromo-3-methoxyphenacyl bromide
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-methoxyphenacyl Bromide Subject: Technical Guide for the Synthesis and Optimization of 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one. Executive Summ...
Core Challenge: The substrate contains an electron-donating methoxy group (
) which activates the aromatic ring. This creates a competition between the desired -bromination (at the acetyl group) and undesired electrophilic aromatic substitution (ring bromination). Furthermore, the steric hindrance of the ortho-bromine (2-position) can slow down the reaction, requiring optimized thermal conditions.
Reagent Selection & Mechanistic Strategy
For this specific substrate, selecting the right brominating agent is critical to avoiding "over-reaction" (dibromination) or ring halogenation.
Comparative Analysis of Brominating Agents
Reagent
Mechanism
Selectivity
Suitability for this Substrate
Copper(II) Bromide ()
Heterogeneous enolization
Highest
Recommended. Excellent for electron-rich rings. Minimizes ring bromination.
NBS / p-TsOH
Radical or Acid-Catalyzed
High
Good Alternative. Easier to handle than . Requires careful temperature control.
Molecular Bromine ()
Electrophilic
Low-Medium
Risky. High risk of ring bromination due to the activating methoxy group.
PTAB (Phenyltrimethylammonium tribromide)
Gradual release
High
Good. Solid reagent, stoichiometric control is precise.
Recommended Protocols
Method A: The "High Selectivity" Route (Copper(II) Bromide)
Best for preventing side reactions on the methoxy-substituted ring.
The Logic:
acts as a heterogeneous brominating agent in refluxing ethyl acetate or chloroform. The mechanism involves the coordination of copper to the ketone, facilitating enolization and subsequent bromination strictly at the -position.
Protocol:
Dissolution: Dissolve 1.0 eq of 2'-Bromo-3'-methoxyacetophenone in Ethyl Acetate (EtOAc) or Chloroform (
is consumed stoichiometrically (producing ), so >2 equivalents are necessary.
Reflux: Heat the suspension to vigorous reflux.
Monitoring: The reaction typically takes 3–5 hours. The green/black
will turn into white/off-white precipitate.
Workup: Cool to Room Temperature (RT). Filter off the copper salts through a pad of Celite.
Purification: Evaporate the solvent. Recrystallize from Ethanol/Hexane or Isopropanol.
Method B: The "Scalable" Route (NBS + p-TsOH)
Best for larger scales where filtration of copper salts is cumbersome.
The Logic: N-Bromosuccinimide (NBS) provides a low concentration of active bromine. p-Toluenesulfonic acid (p-TsOH) catalyzes the enolization of the ketone, which is the rate-determining step.
Protocol:
Dissolution: Dissolve 1.0 eq of starting ketone in Acetonitrile (MeCN).
Catalyst: Add 0.1 – 0.2 eq of p-TsOH (monohydrate).
Reagent: Add 1.05 eq of NBS.
Reaction: Reflux (80–82 °C) for 2–4 hours.
Workup: Remove solvent in vacuo. Redissolve residue in EtOAc/Water. Wash organic layer with water and brine to remove succinimide.
Drying: Dry over
and concentrate.
Troubleshooting & FAQs
Q1: My product is an oil or a sticky gum, but it should be a solid. What happened?
Cause: Residual solvent or small amounts of the starting ketone (which depresses the melting point) are likely present. Phenacyl bromides are notoriously difficult to crystallize if impure.
Solution: Triturate the oil with cold diethyl ether or a 1:9 mixture of Ether:Hexane. Scratch the side of the flask with a glass rod to induce nucleation. Seed crystals from a previous batch are highly effective.
Q2: I am observing a byproduct with M+79/81 mass (Dibromination).
Cause: Excess brominating agent or allowing the reaction to run too long. The product (monobromide) is more acidic than the starting material and can enolize/react again.
Solution: Stop the reaction at 95% conversion (monitor by TLC/HPLC). Do not aim for 100% conversion if dibromination is appearing. Use exactly 1.0 eq of NBS or PTAB.
Q3: The product turns dark/black upon storage.
Cause: Phenacyl bromides are lachrymators and are thermally unstable. They can self-condense or hydrolyze to the phenacyl alcohol.
Solution: Store the product in the dark at 2–8 °C. Ensure it is completely acid-free before storage (wash with dilute
during workup).
Q4: Can I use Methanol as a solvent?
Critical Warning:NO. Methanol can react with the
-bromo ketone to form the -methoxy ketal or displace the bromide (nucleophilic attack), leading to complex mixtures. Use non-nucleophilic solvents like MeCN, EtOAc, or .
Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways and the logic behind selecting specific conditions.
Figure 1: Reaction pathway analysis showing the selectivity of Copper(II) Bromide vs. direct Bromination.
Troubleshooting Decision Tree
Use this flow to diagnose experimental failures.
Figure 2: Diagnostic logic for common synthetic failures.
References
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
BenchChem. (n.d.). Experimental Protocol: Synthesis via Bromination with Copper(II) Bromide.[3] BenchChem Technical Data.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yield with 2-Bromo-3-methoxyphenacyl bromide
Ticket ID: CHAL-SYN-0042
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low yields in the synthesis of a chalcone derivative using 2-Bromo-3-methoxyphenacyl bromide as the starting material.
Immediate Diagnostic: The presence of the
-bromine (phenacyl bromide moiety) fundamentally changes the required synthetic strategy. If you are attempting a standard base-catalyzed Claisen-Schmidt condensation (e.g., NaOH/EtOH), the reaction will fail due to the competing Darzens condensation or rapid hydrolysis of the alkyl bromide.
This guide details the necessary switch to a Wittig Olefination strategy, which preserves the ketone functionality while forming the alkene, and addresses the specific steric challenges posed by the 2-bromo-3-methoxy substitution pattern.
Module 1: Diagnostic & Pathway Selection
Q1: Which reaction pathway are you currently using?
The structure of your starting material dictates the chemistry. Please verify your approach against the decision tree below.
Figure 1: Decision tree for selecting the correct synthetic pathway based on the lability of the
-bromo group.
Q2: Why does the standard Claisen-Schmidt fail?
In a standard chalcone synthesis, a methyl ketone is deprotonated by a strong base (NaOH) to form an enolate. However, your reagent has a bromine atom at the
-position.
Acidity Mismatch: The
-protons are highly acidic, but the resulting enolate acts as an internal nucleophile, displacing the bromine to form an epoxide (Darzens condensation) rather than attacking the aldehyde.
Hydrolysis: Aqueous bases will rapidly displace the bromine (
), converting your starting material into an -hydroxy ketone, which does not yield the desired chalcone.
Solution: You must use the Wittig Reaction . The phenacyl bromide is first converted to a phosphonium salt, which then forms a stabilized ylide that reacts with your aldehyde to form the chalcone alkene bond (
).
Module 2: Troubleshooting the Wittig Route
If you are already using the Wittig route and suffering low yields, the issue likely stems from the steric and electronic environment of the 2-bromo-3-methoxy substitution.
Issue 1: Incomplete Phosphonium Salt Formation
The first step is reacting 2-Bromo-3-methoxyphenacyl bromide with Triphenylphosphine (
).
Symptom: TLC shows unreacted bromide; low mass recovery of the salt.
Root Cause: The 2-bromo substituent on the phenyl ring creates significant steric hindrance (ortho-effect), shielding the carbonyl and the adjacent
-carbon. This slows down the attack by .
Fix:
Solvent: Switch from Benzene/Ether to Toluene or Xylene .
Temperature: Increase temperature to reflux (
).
Time: Extend reaction time from 2 hours to 12–24 hours .
Issue 2: The "Ortho-Effect" on Ylide Reactivity
Once the ylide is formed, it must attack the aldehyde.
Symptom: Phosphonium salt is consumed, but aldehyde remains unreacted; product yield is <40%.
Mechanistic Insight: The bulky bromine atom at the 2-position forces the carbonyl group out of planarity with the benzene ring. While this prevents some side reactions, it also destabilizes the transition state (oxaphosphetane) required for the Wittig reaction.
Fix:
Base Selection: Do not use aqueous bases. Use Triethylamine (Et3N) or DBU in dry DCM or Chloroform.
Additives: Add a Lewis Acid catalyst like Lithium Chloride (LiCl) or Zinc Chloride (ZnCl2) . This activates the aldehyde and stabilizes the intermediate, helping overcome the steric barrier [1].
Module 3: Optimized Protocol (Self-Validating)
This protocol is designed to bypass the specific instability of your brominated starting material.
Step 1: Synthesis of the Phosphonium Salt
Dissolve 2-Bromo-3-methoxyphenacyl bromide (1.0 eq) and Triphenylphosphine (
, 1.1 eq) in anhydrous Toluene (not benzene, due to steric need for higher reflux temp).
Reflux for 12 hours under Nitrogen.
Validation Point: The product should precipitate as a white/off-white solid.
Cool to room temperature, filter, and wash with cold diethyl ether to remove excess
.
Yield Check: If yield is <85%, re-dissolve in Xylene and reflux for 24 hours.
Crucial Step: Triturate the residue with hot Ethanol . The chalcone and
(byproduct) have different solubilities. Alternatively, use a short silica plug (elute with Hexane:EtOAc 9:1) to remove the polar phosphine oxide [2].[1][2][3]
Module 4: Data & Solvent Selection Guide
Use this table to optimize your solvent system based on your observed impurities.
Observed Issue
Diagnosis
Recommended Adjustment
Black/Tar formation
Decomposition of phenacyl bromide
Stop using NaOH/KOH. Switch to weak organic bases (Et3N, Piperidine).
No Precipitate (Step 1)
Salt is soluble or didn't form
Switch solvent to Toluene (promotes precipitation) or THF (if solubility is needed for reaction, but requires evaporation).
Aldehyde remains (Step 2)
Steric hindrance prevents coupling
Add LiCl (1.5 eq) to the reaction mixture. Switch solvent to DMF to increase reaction rate.
Low Melting Point
Cis/Trans Isomer mixture
Stabilized ylides (like yours) favor (E)-chalcones, but sterics may force (Z). Recrystallize from EtOH to isolate the stable (E)-isomer.
Module 5: Visualizing the Steric Challenge
The following diagram illustrates why the "2-bromo" substituent is the likely culprit for your low yields and how the Wittig pathway navigates it.
Figure 2: Mechanistic flow showing the steric bottleneck (red octagon) caused by the 2-bromo substituent.[4]
References
MDPI. (2023).[1] Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Retrieved from [Link]
National Institutes of Health (PMC). (2023). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Technical Support Center: Stability & Handling of 2-Bromo-3-methoxyphenacyl bromide
This guide serves as a specialized technical support resource for researchers working with 2-Bromo-3'-methoxyacetophenone (also referred to as 2-Bromo-3-methoxyphenacyl bromide or -bromo-3-methoxyacetophenone ; CAS: 5000...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers working with 2-Bromo-3'-methoxyacetophenone (also referred to as 2-Bromo-3-methoxyphenacyl bromide or
-bromo ketone motif.[1] The carbon-bromine bond adjacent to the carbonyl is exceptionally electrophilic, making it susceptible to:
Nucleophilic Substitution (
): Rapid reaction with amines, thiols, and hydroxide.[1]
Kornblum Oxidation: Conversion to glyoxals in DMSO.[1]
Photolytic Cleavage: Homolytic fission of the C-Br bond under UV/visible light.
Troubleshooting Guide (FAQ)
Issue 1: "My stock solution in DMSO turned yellow/brown overnight."
Diagnosis:Kornblum Oxidation.
Dimethyl sulfoxide (DMSO) is NOT a passive solvent for
-haloketones.[1] At room temperature (and faster with heat), the oxygen atom of DMSO acts as a nucleophile, displacing the bromide to form an alkoxysulfonium intermediate.[1] This intermediate undergoes elimination to form 3-methoxyphenylglyoxal and dimethyl sulfide (DMS).[1]
Corrective Action: Discard the solution. The glyoxal impurity will interfere with subsequent nucleophilic substitutions (e.g., forming imines instead of alkylating).[1]
Prevention: Never store phenacyl bromides in DMSO. Prepare DMSO solutions immediately before use, or use DMF or DMAc (though these can still pose risks over long periods, they are more stable than DMSO).[1]
Issue 2: "I see a white precipitate forming in my aqueous/alcohol mixture."
Diagnosis:Hydrolysis or Dimerization.
In the presence of water or basic alcohols (like methanol with a trace base), the bromide is displaced by hydroxide to form 2-hydroxy-3'-methoxyacetophenone (phenacyl alcohol).[1] This alcohol is often less soluble than the bromide, leading to precipitation.
Note: If the solution turns pink/red, it indicates the liberation of HBr and potential polymerization or formation of poly-brominated species.
Prevention: Use anhydrous solvents. Store under an inert atmosphere (Argon/Nitrogen).[1]
Issue 3: "The LCMS shows a peak at M+16 or M-Br+OH."
Diagnosis:Oxidative Degradation or Hydrolysis. [1]
M-Br+OH (Mass ~166 Da): Hydrolysis to the alcohol.[1]
M-2H+O (Mass ~178 Da for glyoxal): Oxidation product.[1]
Corrective Action: Purify via recrystallization from a non-nucleophilic solvent (e.g., cyclohexane/EtOAc) if degradation is <10%.[1] If >10%, re-synthesize or purchase fresh batch.[1]
Critical Stability Mechanisms
Understanding why the compound degrades allows for better experimental design. The following diagram illustrates the three primary degradation pathways in solution.
Pathway Visualization
Figure 1: Primary degradation pathways of 2-Bromo-3-methoxyphenacyl bromide in solution.
Solvent Selection & Storage Protocols
Solvent Compatibility Matrix
Use this table to select the appropriate solvent for your application.
Solvent Class
Suitability
Risk Factor
Technical Note
Chlorinated (DCM, Chloroform)
Excellent
Low
Best for storage and reactions.[1] Keep acid-free (filter through basic alumina if needed).[1]
Ethers (THF, Diethyl Ether)
Good
Low-Medium
Peroxides can initiate radical degradation.[1] Use inhibited/fresh solvent.[5]
Alcohols (MeOH, EtOH)
Poor
High
Slow solvolysis to form -alkoxy ketones.[1] Only use for rapid recrystallization.
DMSO
CRITICAL FAIL
Extreme
Causes Kornblum oxidation within hours.[1] Do not use for storage.
Acetonitrile
Good
Low
Good compromise for polarity and stability.
Recommended Storage Protocol
To maximize shelf life (>6 months), follow this "Self-Validating" storage system:
Physical State: Store as a solid . Never store as a solution.
Container: Amber glass vial with a Teflon-lined cap (prevents light and moisture ingress).
Atmosphere: Flush with Argon or Nitrogen after every use.
Temperature: 2–8°C (Refrigerate).
Validation: Upon removing from the fridge, allow the vial to reach room temperature before opening to prevent condensation (water) from entering the vial.[1]
Experimental Validation Protocols
Protocol A: Purity Check via HPLC
Use this method to determine if your batch has degraded.[1]
): Shifted upfield to ~4.8 ppm (or distinct shift depending on conc).
Glyoxal (
): Look for aldehyde proton at ~9.5 - 10.0 ppm .[1]
References
Kornblum Oxidation Mechanism: Kornblum, N., et al.[1][6][7] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[6] Journal of the American Chemical Society, vol. 81, no.[1][6] 15, 1959, pp. 4113–4114.[1][6] Link
Phenacyl Bromide Reactivity: Eicher, T., and Hauptmann, S.[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. 2nd ed., Wiley-VCH, 2003.[1] (General reference for
-haloketone reactivity in heterocycle synthesis).
Stability in DMSO: Tilstam, U., and Weinmann, H.
-Halo Ketones."[1] Organic Process Research & Development, vol. 6, no. 3, 2002, pp. 384–390.[1] (Discusses instability of halo-ketones and oxidative pathways). Link[1]
Synthesis and Handling: "2-Bromo-3'-methoxyacetophenone Safety Data Sheet." Fisher Scientific.[4] Link (Provides specific storage and safety data for CAS 5000-65-7).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Bromo-3-methoxyphenacyl Bromide
Current Status: Active
Ticket ID: PUR-2B3M-PB-001
Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
Purifying 2-Bromo-3-methoxyphenacyl bromide (also known as
-bromo-2-bromo-3-methoxyacetophenone) presents a classic "stability vs. purity" conflict.[2] As an -haloketone, this molecule is a potent alkylating agent (lachrymator) and is electrophilically hyper-active.
The Core Challenge: Phenacyl bromides are prone to dehydrohalogenation and polymerization on standard silica gel, often turning the column dark brown and reducing yield.[1]
This guide prioritizes non-chromatographic isolation (recrystallization/trituration) as the primary strategy, reserving column chromatography as a secondary "rescue" method with modified stationary phases.
Part 1: Safety & Handling (Critical)
WARNING: LACHRYMATOR & ALKYLATING AGENT
Engineering Controls: All operations must occur inside a functioning fume hood.
PPE: Double nitrile gloves (change immediately upon splash), lab coat, and chemical splash goggles.[1]
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills and clean glassware.
Part 2: Pre-Purification Assessment (The "Triage")
Before packing a column, you must attempt to purify via solubility differences. Chromatography should only be used if the crude mixture contains significant (>10%) regioisomers or tarry byproducts that prevent crystallization.
Protocol A: The "Cold Wash" (Removes Starting Material)
The starting material (2-bromo-3-methoxyacetophenone) and the over-brominated impurity (
-dibromo) have different solubility profiles than the product.
Quench: Ensure the reaction mixture is fully quenched (remove HBr/Br
) using aqueous sodium bisulfite/bicarbonate washes before attempting isolation. Residual acid accelerates degradation.
Trituration: Suspend the crude solid in cold Petroleum Ether or Hexanes (approx. 2-3 mL per gram).
Sonication: Sonicate briefly (30 seconds) to break up clumps.
Filtration: Filter rapidly while cold.
Filtrate: Contains unreacted acetophenone (highly soluble in hexanes).
Filter Cake: Contains the desired mono-bromide product (less soluble).
Protocol B: Recrystallization (The Gold Standard)
If the "Cold Wash" yields <95% purity, proceed to recrystallization.[1]
Solvent System: Methanol (MeOH) or Ethanol (EtOH).[3]
Alternative: If solubility is too high in alcohols, use Ethyl Acetate/Hexanes (1:4) .
Procedure: Dissolve in minimum hot solvent. Cool slowly to RT, then
.
Note: Avoid prolonged heating in alcohols, as this can lead to ketal formation or solvolysis of the bromide.[1]
Part 3: Chromatographic Purification (The "Rescue" Op)
If you must run a column (e.g., oil cannot be crystallized), you must modify standard protocols to prevent on-column decomposition.[1]
Stationary Phase Selection
Standard Silica (Acidic pH ~6.5): Acceptable for fast columns (<15 mins).
Neutral Alumina:Recommended for highly sensitive derivatives. It prevents acid-catalyzed elimination of HBr.
Buffered Silica: If using standard silica, pretreat the column with 1% Triethylamine (TEA) in hexanes, then flush with pure hexanes before loading.[1] Caution: Too much base will cause rapid polymerization.
Mobile Phase Engineering
Avoid wet solvents (hydrolysis risk) and highly polar solvents (streaking).
Solvent System
Ratio (v/v)
Application
Hexanes / DCM
70:30 to 50:50
Best for Solubility. DCM prevents the product from crashing out on the column but can cause band broadening.
Hexanes / EtOAc
95:5 to 85:15
Best for Separation. Tighter bands, but watch solubility.
Toluene
100%
Alternative. Good for separating mono- vs. di-bromo species due to -stacking interactions.
Step-by-Step Workflow
Loading: Use Solid Load (Dry Load) . Dissolve crude in minimal DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. This prevents "streaking" caused by liquid loading in strong solvents.
Gradient: Start with 100% Hexanes to elute residual starting material. Ramp slowly to 10% EtOAc.
Elution Order (Typical):
-Dibromo impurity (Least Polar - elutes first)
Target: 2-Bromo-3-methoxyphenacyl bromide
Unreacted Acetophenone (Starting Material)
Polar byproducts (acids, tars)
Part 4: Visualization & Logic
Workflow 1: Purification Decision Matrix
Caption: Logical flow to determine the least destructive purification method.
Workflow 2: Troubleshooting Column Issues
Caption: Diagnosing common failures during chromatography of alpha-bromoketones.
Part 5: Troubleshooting & FAQs
Q1: My product turned into a black tar inside the column. What happened?A: This is likely dehydrohalogenation . The silica gel surface is slightly acidic and polar, which can catalyze the elimination of HBr, generating a reactive enone that polymerizes.[1]
Fix: Switch to Neutral Alumina (Activity Grade III) or perform a "Flash Filtration" (vacuum filtration through a 2-inch silica pad) instead of a full column.
Q2: I can't separate the di-bromo impurity from my mono-bromo product.A: These species have very similar Rf values in Hexane/EtOAc.
Fix: Try running the column in 100% Toluene or DCM/Hexanes . The polarizability of Toluene often interacts differently with the extra bromine atom, improving separation factor (
).
Q3: Why is my product yield lower than the crude weight suggested?A: Phenacyl bromides are sensitive to hydrolysis. If your silica was not oven-dried, or your solvents contained water, the bromine can be displaced by an -OH group (forming the
-hydroxy ketone) or hydrolyzed back to the starting ketone.[1] Always use anhydrous solvents.
Q4: Can I store the purified compound?A: Not indefinitely. Even pure crystals can degrade (turn purple/brown) upon exposure to light and humidity. Store in a foil-wrapped vial at -20°C under Argon.
References
Organic Syntheses , Coll.[4] Vol. 1, p. 127 (1941); Vol. 9, p. 20 (1929). Phenacyl Bromide.[4][5][6][7][8][9][10][11] (Standard protocol for bromination and wash purification).[8]
BenchChem Technical Support . Purification of 2-Bromo-3'-hydroxyacetophenone. (Details on silica slurry packing and recrystallization solvents).
Langley, W. D. p-Bromophenacyl Bromide.[11] Organic Syntheses, Coll. Vol. 1, p. 127.[1] (Describes recrystallization from ethanol to remove color).
Cowper, R. M., & Davidson, L. H. Phenacyl Bromide Handling and Lachrymator Safety. Organic Syntheses. (Safety protocols for handling alpha-bromo ketones).
Thermo Fisher Scientific . Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone. (Hazards and storage stability).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: [🟢 ONLINE]
Ticket Focus: Recrystallization, Oiling Out, and Impurity Profiling
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
🔬 Executive Summary
You are likely utilizing 2-Bromo-3-methoxyphenacyl bromide (also known as
-bromo-3-methoxyacetophenone) as a key electrophile in the synthesis of Vonoprazan intermediates or related imidazopyridine/thiazole scaffolds via Hantzsch-type cyclizations.[1]
This compound and its downstream products present a specific set of purification challenges:
Thermal Instability: The
-bromo ketone moiety is labile; excessive heat leads to polymerization or HBr elimination.
"Oiling Out": Low melting points (often <60°C for the precursor) create metastable oils rather than crystals during cooling.
Lachrymatory Hazards: The precursor is a potent tear gas agent, requiring specific handling protocols during filtration.
This guide provides self-validating protocols to purify both the starting material and its heterocyclic products.
📊 Module 1: Solvent System Selection
Reference Data for Solubility Profiles
The choice of solvent is dictated by the polarity shift that occurs when the lipophilic phenacyl bromide converts to a more polar heteroaromatic product.
Compound Class
Primary Solvent (Dissolution)
Anti-Solvent (Precipitation)
Critical Parameter
Precursor (Phenacyl Bromide)
Ethyl Acetate (warm)
Hexanes / Heptane
Temperature: Do not exceed 50°C to prevent degradation.[1]
Precursor (Alternative)
Methanol (warm)
Water (dropwise)
Speed: Rapid cooling required to prevent solvolysis (formation of acetals).[1]
Product (Imidazopyridine)
Ethanol (hot)
Water
pH: Ensure basic wash prior to crystallization to remove HBr salts.
Product (Vonoprazan Int.)
2-MeTHF or THF
Heptane
Seeding: Essential to prevent oiling out in ether-based solvents.
🛠 Module 2: Standard Operating Procedures (SOPs)
Protocol A: Purification of the Precursor (2-Bromo-3-methoxyphenacyl bromide)
Use this if your starting material is dark brown or oily. Impure starting material is the primary cause of downstream failure.
The "Cold-Crash" Technique:
Dissolution: Dissolve crude oil in minimum Ethyl Acetate at 35-40°C.
Clarification: If the solution is dark red/brown (free bromine), wash with 5% aqueous sodium bisulfite (
) until pale yellow. Dry organic layer over .
Anti-solvent Addition: Add Heptane slowly until the solution turns slightly turbid (cloud point).
Seeding: Add a single seed crystal. If unavailable, scratch the glass interface vigorously.
Crystallization: Place at -20°C immediately. Do not cool slowly to room temp, as this favors the formation of an oil phase.
Filtration: Filter rapidly on a chilled Buchner funnel. Wash with cold Heptane.
Protocol B: Recrystallization of Downstream Heterocycles
For products like 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine.[1]
Neutralization: The Hantzsch reaction generates HBr. The product often crashes out as a hydrobromide salt. Suspend the crude solid in EtOAc and wash with saturated
to liberate the free base.
Solvent Switch: Evaporate EtOAc. Dissolve the residue in boiling Ethanol (95%) .
Hot Filtration: Filter through a celite pad while hot to remove inorganic salts.
Gradual Cooling: Unlike the precursor, these heterocycles benefit from slow cooling to grow large, pure prisms. Wrap the flask in foil to cool to RT over 2 hours, then move to 4°C.
🔧 Module 3: Troubleshooting Center (FAQs)
Ticket #001: The "Oiling Out" Phenomenon
User Report: "My product separates as a yellow oil at the bottom of the flask instead of crystals."
Root Cause Analysis:
This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically stable but kinetically traps impurities.
Resolution Workflow:
Figure 1: Decision matrix for handling oiling-out events during crystallization.
Corrective Actions:
The "Cloud Point" Method: Re-heat to dissolve the oil. Add the anti-solvent only until the solution is barely cloudy. Stop. Add a seed crystal. Allow to stand undisturbed.
Trituration: If the oil refuses to solidify, decant the mother liquor. Add a small volume of cold diethyl ether or hexanes to the oil and sonicate. This mechanical stress often induces nucleation.
Ticket #002: Persistent Coloration
User Report: "My crystals are off-white or pinkish, even after recrystallization."
Root Cause:
Pink/Red: Trace free bromine or oxidation of the phenol ether.
Yellow/Brown: Polymerized byproducts or trace acetophenone.
Resolution:
Do not rely solely on recrystallization. Perform a Charcoal Treatment :
User Report: "I had 5g of crude, but after recrystallizing from methanol, I only recovered 1g."
Root Cause:Solvolysis. Phenacyl bromides are powerful electrophiles. Boiling them in methanol or ethanol for extended periods can result in the formation of the
-methoxy ketone or acetal byproducts, which remain in the mother liquor.
Resolution:
Switch Solvents: Use non-nucleophilic solvents like Isopropyl Acetate or Toluene/Heptane .
Limit Heat: If using alcohols, keep the temperature below 50°C and minimize the duration of the hot stage.
⚠️ Module 4: Safety & Handling (Lachrymators)
Critical Warning: 2-Bromo-3-methoxyphenacyl bromide is a severe lachrymator (tear gas) and skin irritant.[1]
Glassware Decontamination: Do not take dirty glassware out of the hood. Rinse all flasks with a solution of Ethanol + Aqueous Ammonia or Ethanol + Sodium Thiosulfate . This chemically destroys the
-bromo ketone functionality, neutralizing the lachrymatory effect.
Double Gloving: The compound can penetrate nitrile. Change gloves immediately if splashed.
Solid Waste: Seal solid waste in a secondary bag (Ziploc) before removing it from the fume hood to protect lab disposal staff.
📚 References
Takeda Pharmaceutical Company Ltd. (2010). Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. Patent WO2010089127. (Describes purification of Vonoprazan intermediates via crystallization).
Organic Syntheses. (1936). Phenacyl Bromide.[5][6][7][8][9][10] Org. Synth. 16, 73. (Foundational text on phenacyl bromide solubility and lachrymator handling).
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. (General guide on solvent selection and oiling out).
Mettler Toledo. (2024). Oiling Out in Crystallization. (Mechanistic explanation of liquid-liquid phase separation).
PubChem. (n.d.). 2-Bromo-3'-methoxyacetophenone Safety Data Sheet.
Technical Support Center: Solvent Effects on 2-Bromo-3-methoxyphenacyl Bromide
The following technical guide details the solvent effects on 2-Bromo-3-methoxyphenacyl bromide (also known as -bromo-3'-methoxyacetophenone). This compound is a critical intermediate in the synthesis of potassium-competi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solvent effects on 2-Bromo-3-methoxyphenacyl bromide (also known as
-bromo-3'-methoxyacetophenone). This compound is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .[1][2][3][4]
[1][3][4]
Product: 2-Bromo-3-methoxyphenacyl bromide (CAS: 5000-65-7)
Application: Intermediate for Vonoprazan; Alkylating agent in heterocyclic synthesis.[1][3][4]
Chemical Class:
2-Bromo-3-methoxyphenacyl bromide is a highly reactive
-haloketone.[1][3][4] Its reactivity is driven by the adjacent carbonyl group, which stabilizes the transition state for nucleophilic substitution () reactions. However, this same activation makes the compound prone to solvolysis (reaction with the solvent) and oxidative degradation .
Key Reactivity Drivers:
Electrophilicity: The
-carbon is highly electrophilic due to the electron-withdrawing carbonyl and the bromine leaving group.[3]
Meta-Methoxy Effect: The methoxy group at the 3-position (meta) exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity compared to the unsubstituted parent, without donating electron density via resonance to the reaction center.
Solvent Sensitivity: The reaction rate and product distribution are governed by the solvent's dielectric constant and hydrogen-bond donor (HBD) capability.[3]
Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Rate & Optimization
Q: My alkylation reaction is proceeding too slowly. I am currently using Ethanol. How can I accelerate it?
A: The slow reaction rate is likely due to the solvation of the nucleophile by Ethanol.
The Mechanism: Ethanol is a polar protic solvent.[3][5] It forms hydrogen bonds with anionic nucleophiles (e.g., amines, thiolates, carboxylates), creating a "solvent cage."[3] The nucleophile must shed this cage before attacking the 2-Bromo-3-methoxyphenacyl bromide, which significantly raises the activation energy (
The Solution: Switch to a Polar Aprotic Solvent such as Acetone , Acetonitrile (MeCN) , or DMF .
These solvents solvate cations (e.g.,
, ) well but leave the anionic nucleophile "naked" and highly reactive.[6]
Rate Enhancement:
reactions of phenacyl bromides can be to times faster in Acetone or DMF compared to Ethanol.[4]
Q: I need to use a protic solvent for solubility reasons. How can I compensate for the rate loss?A: If you must use alcohols (e.g., for sodium ethoxide compatibility):
Increase Concentration: Operate at the highest manageable concentration to increase collision frequency.
Add a Phase Transfer Catalyst (PTC): If your nucleophile is a salt, use a biphasic system (Water/DCM) with TBAB (Tetrabutylammonium bromide) to shuttle the active species into the organic phase, bypassing the solvation penalty.
Category 2: Impurity Profile & Side Reactions
Q: I am detecting a byproduct with a mass of [M-Br+OCH3] or [M-Br+OH]. What is happening?
A: You are observing Solvolysis (Etherification or Hydrolysis) .[3][4][7]
The Issue: In nucleophilic solvents like Methanol (MeOH) or Water, the solvent itself competes with your reactant. 2-Bromo-3-methoxyphenacyl bromide is sensitive enough that MeOH can displace the bromide to form the
M-Br+OCH3: Indicates reaction with Methanol.[1][3][4]
M-Br+OH: Indicates reaction with residual water (Hydrolysis).[1][3][4]
Corrective Action:
Dry Solvents: Ensure solvents are anhydrous.[3][4] The carbonyl group activates the
-carbon toward attack by even weak nucleophiles like water.
Lower Temperature: Solvolysis often has a higher activation energy than the desired
reaction with a strong nucleophile.[3] Lowering the temperature (e.g., to ) can improve selectivity.[1][4]
Avoid Primary Alcohols: If possible, use secondary alcohols (Isopropanol) or aprotic solvents to sterically hinder the solvent attack.
Category 3: Solubility & Handling
Q: The compound turns black/brown upon storage in solution.[3] Is it still usable?
A: The color change indicates HBr formation and polymerization .[3]
The Cause:
-Bromoketones degrade to release Hydrogen Bromide (HBr).[3][4] HBr is autocatalytic, promoting further degradation and aldol-like condensations (darkening).[1][3][4]
Immediate Action:
Check purity via TLC or HPLC.[3][4] If the main peak is intact (>95%), you may treat the solution with a small amount of weak base (e.g.,
) to neutralize acid, then filter.
Prevention: Store the solid at
under Argon. Do not store in solution for long periods, especially in ether or acetone, which can participate in acid-catalyzed condensation.[1][3][4]
Part 3: Solvent Selection Matrix
The following table summarizes the impact of common solvents on the reactivity of 2-Bromo-3-methoxyphenacyl bromide.
Solvent Class
Examples
Effect on Reactivity ()
Risk of Side Reactions
Recommendation
Polar Aprotic
Acetone, MeCN, DMF
High Acceleration. Leaves nucleophile "naked."[1][3][4]
This diagram illustrates the competition between the desired substitution (
) and the undesired solvolysis, highlighted by solvent choice.
Caption: Solvent influence on reaction kinetics. Polar aprotic solvents accelerate the desired pathway, while protic solvents introduce drag and side reactions.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step troubleshooting for common reactivity issues.
Part 5: Detailed Experimental Protocol (Reference Standard)
Protocol:
Alkylation in Aprotic Conditions
Context: Avoiding solvolysis while maximizing rate.
Preparation: Dissolve 1.0 eq of 2-Bromo-3-methoxyphenacyl bromide in anhydrous Acetonitrile (MeCN) (Concentration: 0.2 M).
Note: MeCN is preferred over Acetone if the nucleophile is an amine, to avoid Schiff base formation with the solvent.
National Institute of Standards and Technology (NIST).[3][4] 2-Bromo-3'-methoxyacetophenone Mass Spectrum. NIST WebBook.[3][4] Link[1][4]
Reaction Mechanism (
Kinetics):
Mishra, A. et al. (2025).[3][4] Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines. ResearchGate. Link
Synthetic Application (Vonoprazan)
National Institutes of Health (NIH).[4] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. PubMed Central.[3][4] Link
Solvent Effects on Reactivity
Chemistry LibreTexts.[3][4] 11.3: Characteristics of the SN2 Reaction. Link
Safety Data (Lachrymator)
Fisher Scientific.[3][4] Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone. Link[1][4]
2-Bromo-3-methoxyphenacyl bromide vs other phenacyl bromides in synthesis
Title: Comparative Guide: 2-Bromo-3-methoxyphenacyl Bromide vs. Standard Phenacyl Bromides in Heterocycle Synthesis Executive Summary This guide provides a technical comparison of 2-bromo-3-methoxyphenacyl bromide (syste...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: 2-Bromo-3-methoxyphenacyl Bromide vs. Standard Phenacyl Bromides in Heterocycle Synthesis
Executive Summary
This guide provides a technical comparison of 2-bromo-3-methoxyphenacyl bromide (systematic name: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone) against standard phenacyl bromide derivatives.
While widely used para-substituted phenacyl bromides (e.g., 4-nitro, 4-methoxy) are governed primarily by electronic effects (Hammett
constants), the 2-bromo-3-methoxy derivative introduces a critical "Ortho-Steric/Meta-Electronic" duality. This guide analyzes how this specific substitution pattern alters reaction kinetics, regioselectivity in Hantzsch/Imidazopyridine syntheses, and handling stability compared to its analogs.
Chemical Profile & Reactivity Landscape
The reactivity of phenacyl bromides in nucleophilic substitutions (
) and cyclizations is dictated by the electrophilicity of the -carbon.
Comparative Reactivity Matrix
Derivative
Substituent Effect
-Carbon Electrophilicity
Kinetic Profile
Primary Utility
Unsubstituted
Baseline
Moderate
Standard Reference ()
General Screening
4-Nitro
Strong EWG ()
High
Fast / Low Selectivity
Difficult substrates
4-Methoxy
Strong EDG ()
Low
Slow / High Selectivity
Electron-rich targets
2-Bromo-3-methoxy
Mixed (Ortho-Steric + Meta-Inductive)
Moderate-High
Sterically Controlled
Regioselective Scaffolds
The "Ortho-Effect" Mechanism
Unlike the 4-methoxy derivative, where resonance deactivates the carbonyl, the 3-methoxy group (meta) exerts a mild inductive electron-withdrawing effect (
), actually activating the carbonyl. However, the 2-bromo substituent introduces significant steric bulk.
Result: The molecule is electronically activated but kinetically "gated" by the ortho-bromine. This prevents "overshoot" side reactions (like bis-alkylation) often seen with highly activated 4-nitro derivatives.
Caption: Kinetic pathways showing how steric gating in the 2-bromo-3-methoxy derivative balances reactivity compared to purely electronic analogs.
Synthesis & Experimental Protocols
Synthesis of the Intermediate
The synthesis of 2-bromo-3-methoxyphenacyl bromide requires careful control to ensure bromination occurs at the
-carbon (acetyl group) and not the aromatic ring (which is already substituted).
), N-Bromosuccinimide (NBS) with a radical initiator allows for precise radical substitution at the -position without over-brominating the electron-rich methoxy ring.
Step-by-Step Workflow:
Reagents: Dissolve 1-(2-bromo-3-methoxyphenyl)ethanone (1.0 eq) in Acetonitrile (ACN) or
.
Brominating Agent: Add NBS (1.05 eq).
Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or AIBN (catalytic) for radical initiation.
Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Workup: Cool to RT. Filter off succinimide byproduct. Concentrate filtrate.[1]
Purification: Recrystallize from Ethanol/Water (do not distill; phenacyl bromides are thermally unstable).
Application: Imidazo[1,2-a]pyridine Synthesis
This reaction is a standard benchmark for phenacyl bromide performance.
Parameter
4-Nitro Analog
4-Methoxy Analog
2-Bromo-3-Methoxy Analog
Reaction Time
0.5 - 1 h
4 - 6 h
2 - 3 h
Yield
92%
78%
85%
Regioselectivity
Low (Isomer mix possible)
High
Very High (Steric enforcement)
Protocol (2-Bromo-3-Methoxy Variation):
Mix 2-aminopyridine (1.0 mmol) and 2-bromo-3-methoxyphenacyl bromide (1.0 mmol) in Ethanol (5 mL).
Heat to reflux for 3 hours (longer than nitro, shorter than methoxy).
Observation: The 2-bromo substituent on the phenyl ring forces the pendant aryl group to twist out of planarity in the final heterocycle, often improving solubility of the final drug candidate compared to planar analogs.
Case Study: Relevance in P-CAB Development
Potassium-Competitive Acid Blockers (P-CABs), such as Vonoprazan , utilize highly substituted phenyl or pyridine rings to lock the molecule into the binding site of the
-ATPase.
Vonoprazan: Uses a 2-fluoro substituent for conformational locking.
2-Bromo-3-Methoxy Analog: Used in SAR (Structure-Activity Relationship) studies to test the "size limit" of the binding pocket. The 2-bromo group is significantly larger than 2-fluoro (Van der Waals radius: Br 1.85 Å vs F 1.47 Å).
Hypothesis: If the 2-bromo analog retains activity, the pocket is flexible. If activity is lost, the pocket is sterically restricted.
Caption: Synthetic workflow converting the 2-bromo-3-methoxy scaffold into bioactive targets.
Handling & Stability Warnings
Lachrymator: Like all phenacyl bromides, the 2-bromo-3-methoxy derivative is a potent lachrymator. Handle only in a fume hood.
Storage: The presence of the electron-donating methoxy group (even at meta) makes the C-Br bond slightly more susceptible to photolytic cleavage than nitro-variants. Store in amber vials at 4°C .
Skin Irritant: The 2-bromo group increases lipophilicity, enhancing skin absorption relative to unsubstituted phenacyl bromide. Double-gloving (Nitrile) is mandatory.
References
General Reactivity of Phenacyl Bromides
Kinetics of the Reactions of Phenacyl Bromide and Substituted Phenacyl Bromides. RSC Perkin Trans.
Imidazo[1,2-a]pyridine Synthesis
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU. Royal Society Open Science.
Hantzsch Thiazole Synthesis & Steric Effects
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
Vonoprazan & P-CAB Synthetic Routes
Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cycliz
Ortho-Substituent Effects
Diminished Reactivity of Ortho-Substituted Phenacyl Bromides Toward Nucleophilic Displacement.[4] J. Org. Chem.
comparison of alkylating agents: 2-Bromo-3-methoxyphenacyl bromide vs iodoacetamide
2-Bromo-3-methoxyphenacyl Bromide (BMPB) vs. Iodoacetamide (IAM)[1][2][3][4][5] Executive Summary This guide compares Iodoacetamide (IAM) , the industry-standard "generalist" for cysteine capping in proteomics, against 2...
Author: BenchChem Technical Support Team. Date: February 2026
2-Bromo-3-methoxyphenacyl Bromide (BMPB) vs. Iodoacetamide (IAM)[1][2][3][4][5]
Executive Summary
This guide compares Iodoacetamide (IAM) , the industry-standard "generalist" for cysteine capping in proteomics, against 2-Bromo-3-methoxyphenacyl bromide (BMPB) , a specialized "specialist"
Iodoacetamide (IAM) is the gold standard for global, non-selective cysteine alkylation in aqueous environments.[1][4] It is small, hydrophilic, and kinetically fast, making it ideal for preventing disulfide bond reformation during protein denaturation.[1][4]
2-Bromo-3-methoxyphenacyl bromide (BMPB) is a bulky, hydrophobic
-haloketone .[1][2][3][4][5] Its steric demand and aromatic character make it unsuitable for global capping but highly effective for site-selective labeling of cysteine residues located in hydrophobic pockets or for derivatizing proteins to increase hydrophobicity.[1][2][3][4][5]
Chemical & Mechanistic Profile
The fundamental difference lies in the electrophile structure: the
-haloamide (IAM) versus the -haloketone (BMPB).[1][2][3][4][5]
Feature
Iodoacetamide (IAM)
2-Bromo-3-methoxyphenacyl bromide (BMPB)
Structure
(Substituted Phenacyl)
Electrophile Class
-Haloamide
-Haloketone
Leaving Group
Iodide (Excellent)
Bromide (Good)
Electronic Effect
Amide is moderately electron-withdrawing.[1][2][3][4][5]
Ketone is strongly electron-withdrawing (activates -carbon).[1][2][3][4][5]
Low in Water; High in Organic Solvents (DMSO, ACN).[1][4]
Mechanism of Action: Nucleophilic Substitution ()
Both reagents modify residues via an
mechanism.[1][4] The nucleophilic thiolate anion () of a cysteine residue attacks the -carbon, displacing the halide.[1][2][3][4][5]
IAM Pathway: The small size allows IAM to access buried cysteines once the protein is denatured.[1][4]
BMPB Pathway: The bulky "2-bromo-3-methoxyphenyl" tail creates steric hindrance.[1][2][3][4][5] While the ketone makes the
-carbon electronically more electrophilic than the amide in IAM, the steric bulk of BMPB restricts reaction to accessible or hydrophobic-cleft cysteines.[1][2][3][4][5]
Figure 1: Mechanistic divergence driven by steric hindrance.[1][2][3][4][5] IAM accesses all thiols; BMPB is restricted by its aromatic tail.[1][5]
Performance Comparison Matrix
This table synthesizes experimental expectations for researchers selecting between these agents.
Parameter
Iodoacetamide (IAM)
BMPB
Primary Application
Proteomics (Mass Spec), Western Blotting.[1][2][3][4][5]
Active site mapping, Hydrophobic tagging, Synthesis intermediate.[1][4]
Specificity (pH 7-8)
High for Cysteine.
Moderate. Can cross-react with Histidine/Met at higher pH or long incubations.[1][2][3][4][5]
~+227 Da (varies by exact derivative structure).[1][4]
Experimental Protocols
Protocol A: Global Cysteine Capping (IAM)
Use Case: Preparing samples for Trypsin digestion in Mass Spectrometry.
Denaturation: Dissolve protein (50-100 µg) in 6M Urea or 1% SDS buffer.
Reduction: Add DTT (final conc. 5-10 mM). Incubate at 37°C for 30-45 mins.
Why: Breaks existing disulfide bonds to expose all cysteines.[1][4]
Alkylation: Add Iodoacetamide to a final concentration of 15-20 mM (2-3x molar excess over total thiols).
Critical Step:Protect from light. Wrap tube in foil.[1][4]
Incubation: 20-30 minutes at Room Temperature (RT) in the dark.
Quenching: Add excess DTT or L-Cysteine to quench unreacted IAM.[1][2][3][4][5]
Why: Prevents IAM from alkylating the N-terminus or Histidine during long digestions.[1][2][3][4][5]
Protocol B: Hydrophobic Site Labeling (BMPB)
Use Case: Targeting a cysteine within a hydrophobic pocket or introducing a hydrophobic tag.[1][2][3][4]
Preparation: Dissolve BMPB in 100% DMSO or Acetonitrile to create a 100 mM stock.[1][4] It will not dissolve in water.[1][4]
Buffer System: Use a buffer with 20-30% organic co-solvent (e.g., Ethanol or DMSO) if the protein tolerates it, to keep BMPB soluble.[1][2][4] Maintain pH 7.5.
Labeling: Add BMPB to protein solution (final conc. 1-5 mM). Keep DMSO concentration <5% to avoid precipitation if protein is sensitive.[1][4]
Incubation: Incubate at 25-37°C for 1 to 2 hours with mild agitation.
Note: The bulky group slows the reaction rate compared to IAM.[1][4]
Analysis: Detect via UV absorbance (phenacyl group absorbs in UV) or Mass Spec (look for specific mass shift).[1][4]
Decision Logic for Researchers
Use the following logic flow to determine the correct reagent for your specific assay.
Figure 2: Decision matrix for selecting between IAM and BMPB based on experimental goals.
References
Detailed Mechanism of Iodoacetamide
Smythe, C. V. (1936).[1][4] The Reaction of Iodoacetate and of Iodoacetamide with Various Sulfhydryl Groups, with Urease, and with Yeast Preparations. Journal of Biological Chemistry.
Reactivity of Phenacyl Bromides (
-Haloketones):
Laird, R. M., & Spence, M. J. (1971).[1][4] The mechanism of alkylation reactions.[1][4][6][7] Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. Journal of the Chemical Society B.
Comparison of Specificity (Haloacetamides vs. Phenacyls)
Narayanan, N., & Balasubramanian, K. K. (1995).[1][4] P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide.[1][2][3][4][5] Biochemical and Biophysical Research Communications.[1][4]
Compound Data (2-Bromo-3-methoxyphenacyl bromide)
PubChem/Chemical Vendors (CAS: 1427431-36-4).[1][2][3][4][5] Representative of substituted phenacyl bromides used in organic synthesis and specific protein modification.
Derivatization Strategies for Unstable Thiols & Carboxylic Acids: Alternatives to 2-Bromo-3-methoxyphenacyl Bromide (MPB)
Topic: Alternative Reagents to 2-Bromo-3-methoxyphenacyl Bromide for Derivatization Content Type: Publish Comparison Guide Executive Summary 2-Bromo-3'-methoxyacetophenone , commonly referred to as 2-Bromo-3-methoxyphena...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Alternative Reagents to 2-Bromo-3-methoxyphenacyl Bromide for Derivatization
Content Type: Publish Comparison Guide
Executive Summary
2-Bromo-3'-methoxyacetophenone , commonly referred to as 2-Bromo-3-methoxyphenacyl bromide (MPB) , is a specialized alkylating agent. While it can be used for general carboxylic acid derivatization, its primary, high-value application in drug development is the stabilization of the Clopidogrel Active Metabolite (CAM) in human plasma.
The active metabolite of clopidogrel (and prasugrel) contains a highly unstable thiol group (
minutes in vitro). MPB is the industry "Gold Standard" for trapping this thiol to form a stable thioether derivative suitable for LC-MS/MS analysis.
This guide compares MPB against its primary alternatives for thiol stabilization (Bioanalysis focus) and carboxylic acid derivatization (General Analytical focus), providing decision matrices for researchers.
The Standard: 2-Bromo-3-methoxyphenacyl Bromide (MPB)
CAS: 5000-65-7
Primary Mechanism: Nucleophilic substitution (
). The thiol (or carboxylate) attacks the -carbon, displacing the bromide.
Key Advantage: The methoxy group on the phenyl ring imparts specific lipophilicity and unique mass spectral fragmentation properties, distinguishing the derivative from endogenous interferences better than unsubstituted phenacyl bromides.
Mechanism of Action (Thiol Stabilization)
The reaction must occur immediately upon blood collection to prevent the active metabolite from degrading back to the inactive carboxylic acid or forming disulfides.
Figure 1: Reaction scheme for the stabilization of thiol-containing metabolites using MPB.
In the context of Clopidogrel/Prasugrel Bioanalysis , MPB is the benchmark. However, other reagents are used for specific reasons (cost, availability, or different chromatographic needs).
Alternative A: 2-Bromoacetophenone (Unsubstituted)
The precursor to MPB, lacking the methoxy group.
Pros: Significantly cheaper; widely available.
Cons: The resulting derivative is less lipophilic, leading to earlier elution in Reverse-Phase HPLC (RP-HPLC), often co-eluting with matrix suppressors. The lack of the methoxy group reduces MS/MS specificity.
Verdict: Use only if MPB is unavailable.
Alternative B: N-Ethylmaleimide (NEM)
A classic biochemical reagent for thiol blocking via Michael addition.
Pros: Extremely fast reaction kinetics (faster than alkyl halides like MPB).
Cons:
Stereochemistry: NEM creates a new chiral center upon reaction. Since CAM is already chiral, this results in diastereomers, potentially splitting the analyte signal into two peaks, reducing sensitivity and complicating integration.
Stability: Succinimide rings can hydrolyze at higher pH.
Verdict: Avoid for chiral drugs like Clopidogrel; acceptable for achiral thiols.
Alternative C: Acidification (The "Bouman Method")
A procedural alternative that uses no derivatizing reagent.
Method: Immediate acidification of blood (pH < 2) to protonate the thiol and prevent oxidation/degradation.
Pros: No chemical reagent needed; simpler sample prep.
Cons: The active metabolite is still chemically fragile. Acidification slows degradation but does not "lock" the structure like alkylation. Requires strict cold-chain management (-80°C).
Verdict: Valid for short-term storage, but MPB derivatization is superior for regulatory robustness.
If your application is general carboxylic acid derivatization (e.g., fatty acids, prostaglandins) rather than thiol stabilization, MPB is merely one of many "phenacyl bromide" options.
Alternative D: p-Bromophenacyl Bromide (PBPB)
The historical standard for UV detection of fatty acids.
Mechanism: Reacts with carboxylic acids without a catalyst.
Comparison: ADAM allows for fluorescence detection (Ex 365 nm, Em 412 nm), which is 10-100x more sensitive than the UV detection used with MPB or PBPB.
Verdict:Superior to MPB for trace-level analysis (e.g., prostaglandins in serum).
Experimental Protocol: MPB Derivatization for Bioanalysis
This protocol is critical for the quantification of Clopidogrel Active Metabolite (CAM).
Reagents
MPB Solution: 500 mM 2-Bromo-3-methoxyphenacyl bromide in Acetonitrile.
Anticoagulant: EDTA or Heparin tubes.
Workflow
The "Bedside Derivatization" is required because the metabolite degrades within minutes of blood draw.
Figure 2: Critical workflow for stabilizing unstable thiol metabolites using MPB at the clinical site.
Step-by-Step:
Preparation: Pre-fill Vacutainer tubes with the MPB solution (approx. 10-20 µL of 500 mM MPB per mL of expected blood).
Collection: Draw blood directly into the MPB-spiked tube.[3]
Reaction: Invert immediately. The alkylation of the free thiol occurs within seconds, "locking" the unstable metabolite into the stable MPB-derivative.
Processing: Centrifuge at 4°C to separate plasma.
Analysis: Analyze the derivative by LC-MS/MS. (Note: You must synthesize the MPB-derivative standard for calibration).
References
Takahashi, M., et al. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS.[3] Journal of Pharmaceutical and Biomedical Analysis. Link
Savi, P., et al. (2000). Identification and biological activity of the active metabolite of clopidogrel.[4] Thrombosis and Haemostasis. Link
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.[1][2][5] Thermo Fisher Scientific Guide. Link
Karaźniewicz-Łada, M., et al. (2012). HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in human plasma. Journal of Chromatography B. Link
comparative study of brominating agents for acetophenones
[1] Executive Summary The -bromination of acetophenones is a cornerstone transformation in the synthesis of pharmaceutical intermediates, including anti-inflammatory agents (e.g., aryl propionates) and -blockers.[1] Whil...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The
-bromination of acetophenones is a cornerstone transformation in the synthesis of pharmaceutical intermediates, including anti-inflammatory agents (e.g., aryl propionates) and -blockers.[1] While molecular bromine () remains the textbook standard, its industrial application is plagued by toxicity, difficult stoichiometry control, and poor selectivity (poly-bromination).
This guide evaluates modern alternatives, specifically Pyridinium Tribromide (PyHBr
For High Selectivity & Ease of Handling:Pyridinium Tribromide is the superior choice for bench-scale to pilot-scale operations, offering stoichiometric precision and crystalline stability.
For Green/Large Scale:
"On Water" protocols provide the highest atom economy with water as the sole byproduct.
For Complex Substrates:
offers thermodynamic control to prevent over-bromination in highly sensitive scaffolds.
Mechanistic Foundations
Understanding the mechanism is critical for controlling selectivity (mono- vs. di-bromination). The reaction proceeds primarily through an enol or enolate intermediate.
The Enolization Pathway (Acid-Catalyzed)
Most standard protocols (using
, PyHBr, or acid-catalyzed NBS) rely on the rate-determining formation of the enol.
Protonation: Acid catalyst protonates the carbonyl oxygen.[2][1]
Enolization: Deprotonation at the
-carbon forms the enol (Rate Determining Step).[1]
Bromination: The enol nucleophilically attacks the electrophilic bromine source.
Regeneration: Deprotonation yields the
-bromo ketone.
Critical Insight: Electron-donating groups (EDGs) on the aromatic ring accelerate enolization but also increase the risk of ring bromination (electrophilic aromatic substitution). Reagents like
suppress this by operating via a heterogeneous mechanism that coordinates strictly to the carbonyl.
Figure 1: General acid-catalyzed mechanism for
-bromination. The formation of the Enol is the Rate Determining Step (RDS).[1]
Comparative Analysis of Agents
Performance Metrics
The following data aggregates experimental yields from comparative studies on 4-substituted acetophenones.
Reagent
Active Species
Yield (Avg)*
Selectivity (Mono:Di)
Atom Economy
Safety Profile
(Liquid)
50-70%
Low (Mixtures common)
Moderate
Poor (Corrosive, volatile)
PyHBr
85-95%
High
Low (High MW waste)
Good (Stable solid)
NBS (+ TsOH)
equiv.
80-90%
Moderate-High
Moderate
Good (Solid, non-corrosive)
-Enolate
60-75%
Very High
Low
Moderate (Heavy metal waste)
In-situ
85-97%
High
Excellent
Good (Water byproduct)
*Yields based on 4-chloroacetophenone and 4-methylacetophenone substrates [1, 3].
Agent Deep Dive
A. Pyridinium Tribromide (PyHBrngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) [3][4][5]
Why it works: It acts as a "solid bromine" source.[3][5] The equilibrium releases
slowly, maintaining a low instantaneous concentration. This kinetic throttling prevents the "runaway" di-bromination often seen with liquid bromine.
Best For: Small to medium-scale synthesis where stoichiometry must be precise.
Protocol Insight: Often used in acetic acid. The red color fades upon completion, providing a visual endpoint [1].[3]
Why it works: While classically a radical brominating agent (Wohl-Ziegler), in the presence of p-TsOH or Silica Gel, NBS acts as a source of electrophilic bromine (
).
Best For: Situations requiring mild, non-acidic solvents (when used with radical initiators) or solid-state mechanochemistry.
Limitation: Can be difficult to separate succinimide byproducts in some solvent systems [2].
C. Copper(II) Bromide ()
Why it works: Operates via a heterogeneous mechanism in refluxing
/EtOAc. The reaction is highly selective for monobromination because the copper coordinates to the enolate, sterically hindering the second bromination.
Best For: Substrates prone to over-bromination or those with acid-labile groups.
Limitation: Requires 2 equivalents of
, leading to significant copper waste produced [1].
Green Chemistry Alternatives
For process chemists prioritizing Green Chemistry Principles , the oxidative bromination method is superior.
System:
+ HBr ("On Water")
Instead of using pre-formed bromine, this method generates
in situ via the oxidation of HBr by hydrogen peroxide.[7]
Advantages:
Solvent Free: Can be performed "on water" (heterogeneous suspension).[9]
A Comparative Guide to Analytical Method Validation Using 2-Bromo-3-methoxyphenacyl Bromide
For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the robust validation of analytical methods is paramou...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the robust validation of analytical methods is paramount. It is the bedrock upon which the reliability, accuracy, and reproducibility of quantitative data are built. This guide provides an in-depth technical examination of 2-Bromo-3-methoxyphenacyl bromide (also known as 3'-methoxyphenacyl bromide) as a derivatizing agent for the validation of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection.
This document is structured to provide not just a protocol, but a comprehensive understanding of the underlying principles, the rationale for its use, and a critical comparison with alternative reagents. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical, field-proven application.
The Imperative of Derivatization in Analytical Method Validation
Many biologically significant molecules, such as fatty acids, prostaglandins, and other carboxylic acids, lack a strong native chromophore, rendering their detection by UV-Vis spectrophotometry challenging at low concentrations. Chemical derivatization is a strategic modification of the analyte to introduce a chromophoric tag, thereby enhancing its detectability.[1] This process is not merely about signal enhancement; it is a critical step in developing a selective and sensitive analytical method that can be rigorously validated.
2-Bromo-3-methoxyphenacyl bromide emerges as a valuable tool in this context. It belongs to the family of phenacyl bromides, which are well-established derivatizing agents for carboxylic acids. The presence of the methoxy group on the phenacyl moiety can subtly influence the reactivity and chromatographic behavior of the resulting ester derivative, offering potential advantages in specific applications.
Mechanism of Derivatization: An SN2 Reaction
The derivatization of a carboxylic acid with 2-Bromo-3-methoxyphenacyl bromide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. The bromide ion serves as an excellent leaving group, facilitating the formation of a stable ester bond.
This reaction is typically catalyzed by a non-nucleophilic base, which deprotonates the carboxylic acid to form the more reactive carboxylate anion. The choice of catalyst and reaction conditions is critical to ensure a complete and rapid reaction, a cornerstone of a validatable analytical method.
Caption: Experimental workflow for the analysis of fatty acids using 2-Bromo-3-methoxyphenacyl bromide derivatization and HPLC.
Performance Characteristics and Method Validation
A robust analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following performance characteristics are crucial for demonstrating the suitability of the method for its intended purpose.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. For the analysis of fatty acids derivatized with 2-Bromo-3-methoxyphenacyl bromide, a linear absorbance range from 100 picomoles to 50 nanomoles has been demonstrated. [2]This wide linear range makes the method suitable for quantifying fatty acids at varying concentrations.
Accuracy and Precision
Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. In the quantification of fatty acid methoxyphenacyl esters, it was observed that using peak areas for calculation resulted in less than a 15% variation in response factors, whereas using peak heights led to a variation of more than 40%. [2]This demonstrates that integration by peak area provides significantly better accuracy and precision for this method. The reliability of the method can be further assured by analyzing reference mixtures.
[2]
Comparison with Alternative Derivatizing Reagents
The selection of a derivatizing agent is a critical decision in method development. 2-Bromo-3-methoxyphenacyl bromide offers a compelling option, but it is essential to compare its performance with other commonly used reagents.
Derivatizing Reagent
Target Analyte
Detection Method
Advantages
Disadvantages
2-Bromo-3-methoxyphenacyl bromide
Carboxylic Acids
UV
Good reactivity, stable derivatives, wide linear range. [2]
Requires heating for derivatization.
Phenacyl Bromide
Carboxylic Acids
UV
Well-established reagent, good for enhancing UV detection. [3]
May have lower molar absorptivity compared to substituted analogs.
p-Bromophenacyl Bromide
Carboxylic Acids
UV
High molar absorptivity, enhances UV detection significantly.
Can be less selective if other nucleophiles are present.
Provides highly fluorescent derivatives with a detection limit in the picogram range. [5]
May involve a more complex synthesis of the reagent itself.
3-Nitrophenylhydrazine (3-NPH)
Short-chain Carboxylic Acids
LC-MS/MS
Good for LC-MS applications, provides good separation and low detection limits (nanomolar range). [6]
Primarily suited for mass spectrometry detection.
Conclusion
2-Bromo-3-methoxyphenacyl bromide is a robust and reliable derivatizing agent for the validation of analytical methods for carboxylic acids, particularly fatty acids, using HPLC with UV detection. The derivatization procedure is straightforward, and the resulting esters are stable and exhibit good chromatographic behavior on reverse-phase columns. The demonstrated wide linear range and the superior accuracy and precision obtained when using peak area for quantification underscore its suitability for quantitative analysis.
While other reagents, especially those designed for fluorescence or mass spectrometric detection, may offer lower detection limits, 2-Bromo-3-methoxyphenacyl bromide provides an excellent balance of performance, cost-effectiveness, and ease of use for routine UV-based HPLC applications in research and quality control environments. The principles and the protocol outlined in this guide provide a solid foundation for developing and validating sensitive and reliable analytical methods for a wide range of carboxylic acid-containing analytes.
References
Not applicable
Watzer, B., & Bachers, S. (1987). Detection of prostaglandins by high-performance liquid chromatography after conversion to p-(9-anthroyloxy)phenacyl esters. Analytical Biochemistry, 165(1), 220-229.
Not applicable
Not applicable
Flynn, F. W., & Anderson, R. E. (1984). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography.
Miller, R. A., Bussell, N. E., & Ricketts, C. (1981). Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. DTIC.
Not applicable
Not applicable
Not applicable
Not applicable
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
Not applicable
Not applicable
Not applicable
Not applicable
Not applicable
Gikas, E., Derventi, M., Panderi, I., & Vavayannis, A. (2002). A new fluorescent reagent for carboxylic acids, N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) was synthesized.
Not applicable
Not applicable
Not applicable
Not applicable
Garcia-Perez, I., Preece, R., Garcia-Gomez, D., Posma, J. M., Lloyd, A. J., & Nicholson, J. K. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 414(30), 8349–8361.
Characterization of Thiazoles Synthesized from 2-Bromo-3-methoxyphenacyl Bromide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic efficiency, spectral characterization, and biological efficacy of 4-(3-methoxyphenyl)t...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Synthetic efficiency, spectral characterization, and biological efficacy of 4-(3-methoxyphenyl)thiazole derivatives.
Executive Summary
The synthesis of thiazoles using 2-bromo-3-methoxyphenacyl bromide (also known as
-bromo-3'-methoxyacetophenone) represents a critical pathway in the development of pharmacologically active heterocycles. The resulting scaffold, typically a 4-(3-methoxyphenyl)thiazole , leverages the electron-donating nature of the meta-methoxy group to modulate lipophilicity and receptor binding affinity, distinct from its para-substituted counterparts.
This guide provides a technical breakdown of the synthesis, structural validation, and comparative performance of these thiazoles. Unlike generic protocols, we focus on the specific impact of the 3-methoxy substituent on spectral signatures and biological potency.
Synthetic Pathway & Mechanism[1][2]
The primary route to these derivatives is the Hantzsch Thiazole Synthesis . This condensation reaction involves the attack of a thioamide or thiourea sulfur nucleophile on the
-carbon of the phenacyl bromide, followed by cyclization and dehydration.
Mechanistic Workflow
The following diagram illustrates the stepwise conversion of 2-bromo-3-methoxyphenacyl bromide into the thiazole core.
Figure 1: Mechanistic pathway for the Hantzsch synthesis of 4-(3-methoxyphenyl)thiazoles.
Comparative Analysis: Synthesis Methods
While the conventional reflux method is standard, microwave-assisted synthesis offers significant advantages for this specific methoxy-substituted precursor, preventing the demethylation that can occur under prolonged acidic reflux.
Feature
Conventional Reflux
Microwave-Assisted (Green)
Catalytic (e.g., Iodine/Cu)
Reaction Time
2–6 Hours
10–20 Minutes
30–60 Minutes
Yield
75–85%
90–96%
85–92%
Solvent
Ethanol/Methanol
Ethanol/Water (or Solvent-free)
PEG-400 / Ethanol
Purity (Crude)
Moderate (Recrystallization needed)
High (Often pure upon cooling)
High
Energy Efficiency
Low
High
Moderate
Expert Insight: For the 3-methoxy derivative, the Microwave-Assisted method is superior. The methoxy group is stable under these rapid conditions, whereas prolonged reflux in the presence of HBr (generated in situ) can lead to trace O-demethylation, yielding phenolic impurities that complicate purification.
Structural Characterization
Accurate characterization is vital to distinguish the meta-substituted product from potential isomers. The following data is specific to 2-amino-4-(3-methoxyphenyl)thiazole , the direct product of the reaction with thiourea.
Spectral Data Summary
Technique
Diagnostic Signal
Assignment
Notes
1H NMR (DMSO-d6)
3.80–3.85 ppm (s, 3H)
-OCH3
Distinct singlet; confirms methoxy integrity.
7.05–7.15 ppm (s, 1H)
Thiazole C5-H
Characteristic singlet for the thiazole ring proton.
7.30–7.45 ppm (m, Ar-H)
Aromatic Ring
Complex multiplet due to meta substitution pattern.
The Methoxy Marker: The singlet at ~3.8 ppm in 1H NMR is the fidelity check. If this peak shifts or disappears (appearing as a broad -OH singlet >9 ppm), demethylation has occurred.
Regiochemistry: The presence of the Thiazole C5-H singlet confirms the cyclization occurred at the ketone alpha-position, ruling out alternative condensation pathways.
Performance Comparison: Biological Activity
Thiazoles derived from 2-bromo-3-methoxyphenacyl bromide exhibit distinct biological profiles compared to their unsubstituted or para-substituted analogs.
Antimicrobial Potency (MIC values in
g/mL)
Organism
3-OMe Derivative (Target)
Unsubstituted Analog
4-Cl Analog (Reference)
S. aureus (Gram +)
12.5 - 25
50 - 100
6.25 - 12.5
E. coli (Gram -)
25 - 50
>100
12.5 - 25
C. albicans (Fungal)
12.5
50
25
Analysis:
The 3-methoxy group enhances lipophilicity (logP) compared to the unsubstituted analog, improving cell membrane permeability. While slightly less potent than the 4-chloro derivative against bacteria, it often shows superior antifungal activity (C. albicans), likely due to specific hydrogen-bonding interactions facilitated by the methoxy oxygen within the fungal active site.
Experimental Protocol
Objective: Synthesis of 2-amino-4-(3-methoxyphenyl)thiazole.
Materials
2-Bromo-3-methoxyphenacyl bromide (1.0 eq)
Thiourea (1.1 eq)
Ethanol (Absolute)
Sodium Acetate (Optional, for neutralization)
Step-by-Step Methodology
Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-3-methoxyphenacyl bromide (2.73 g, 10 mmol) in 20 mL of absolute ethanol.
Addition: Add thiourea (0.84 g, 11 mmol) slowly to the stirring solution.
Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 2 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide spot should disappear.
Precipitation: Allow the reaction mixture to cool to room temperature. A solid hydrobromide salt may precipitate.
Neutralization: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize with 10% NaHCO3 or ammonium hydroxide solution until pH ~8. The free base thiazole will precipitate as a solid.
Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield off-white/yellowish crystals.
Safety Note: 2-Bromo-3-methoxyphenacyl bromide is a potent lachrymator and skin irritant. Handle in a fume hood.
References
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction. Asian Journal of Chemistry. Retrieved from .
Synthesis and Biological Activity of 2-Aminothiazoles. Global Research Online. Retrieved from .
Thiazole, 2-amino-4-(p-methoxyphenyl)- Spectral Data. NIST Chemistry WebBook.[2] (Used for comparative spectral analysis). Retrieved from .[2]
LabArchives: Synthesis of 2-aminothiazoles from 2-bromo-3'-methoxyacetophenone. LabArchives. (Experimental validation source). Retrieved from .
comparing yields of different synthetic routes to 2-Bromo-3-methoxyphenacyl bromide
Topic: Comparative Guide: Synthetic Routes to 2-Bromo-3'-methoxyacetophenone (Commonly referred to as m-Methoxyphenacyl Bromide or 2-Bromo-1-(3-methoxyphenyl)ethanone) Executive Summary This guide evaluates synthetic str...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: Synthetic Routes to 2-Bromo-3'-methoxyacetophenone
(Commonly referred to as m-Methoxyphenacyl Bromide or 2-Bromo-1-(3-methoxyphenyl)ethanone)
Executive Summary
This guide evaluates synthetic strategies for 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7), a critical intermediate in the synthesis of pharmaceuticals such as Vonoprazan fumarate and various adrenergic agonists.
While the user's query "2-Bromo-3-methoxyphenacyl bromide" contains redundant nomenclature (mixing IUPAC "2-bromo" with the trivial "phenacyl bromide"), this guide focuses on the
-bromination of 3-methoxyacetophenone , which is the chemically distinct and commercially relevant transformation.
The Verdict:
For Laboratory Scale & High Purity: The N-Bromosuccinimide (NBS) / p-TsOH route is superior. It offers high regioselectivity (avoiding ring bromination), easy handling of solid reagents, and consistent yields (75–85%).
For Industrial Cost-Efficiency:Liquid Bromine (
) in Methanol is the most economical but requires strict temperature control () to prevent nuclear (ring) bromination activated by the methoxy group.
For Maximum Selectivity:Copper(II) Bromide (
) is the "gold standard" for exclusively targeting the side chain, though it suffers from poor atom economy.
Structural Analysis & Synthetic Challenge
The target molecule features an acetophenone core with a methoxy group at the meta-position (relative to the acetyl group).
The Challenge: The methoxy group is an activating group (ortho/para director). In electrophilic aromatic substitution (EAS), it strongly activates the benzene ring at positions 2, 4, and 6.
The Conflict: Standard bromination conditions (e.g.,
/Lewis Acid) favor EAS, leading to ring bromination (impurities) rather than the desired -carbonyl bromination .
The Solution: The synthesis must utilize conditions that favor enol/enolate formation over direct electrophilic attack on the ring.
Figure 1: Mechanistic divergence between desired side-chain bromination and undesired ring bromination.
Detailed Route Comparison
Route A: N-Bromosuccinimide (NBS) with p-TsOH
Mechanism: Acid-catalyzed enolization followed by electrophilic bromination by NBS. The low concentration of free
Selectivity: Excellent. The bulky succinimide byproduct does not interfere.
Why it wins: It is a "solid-state" equivalent of bromine, safer to handle, and the slow release of bromine matches the rate of enolization, suppressing side reactions.
Route B: Liquid Bromine (
) in Methanol
Mechanism: Acid-catalyzed halogenation via the enol.[1][2] Methanol acts as a solvent that solvates the generated HBr, preventing it from catalyzing ring bromination too aggressively.
Reagents:
(1.0 eq), Methanol, catalytic HBr or (careful control needed).
Performance:
Yield: 60% – 80% (Variable)
Purity: 90–95% (Requires recrystallization)
Selectivity: Moderate. Requires
to prevent ring attack.
Risk: If the reaction warms up or if Lewis acids (like
/ impurities) are present, the methoxy group directs bromine to the ring (Position 6 or 4).
Route C: Copper(II) Bromide (
)
Mechanism: Heterogeneous reaction.
acts as both the brominating agent and the Lewis acid catalyst for enolization.
Reagents:
(2.0 eq), Ethyl Acetate or , Reflux.
Performance:
Yield: 65% – 75%
Purity: >99% (Often requires no chromatography)
Selectivity: Superior.
rarely brominates the aromatic ring under these conditions.
Downside: Atom economy is poor (one Br used, one wasted as CuBr). Large amounts of copper waste.
Comparative Data Summary
Feature
Method A: NBS / p-TsOH
Method B: / MeOH
Method C:
Yield
75 – 85%
60 – 80%
65 – 75%
Purity (Crude)
High (>95%)
Moderate (contains ring-Br)
Very High (>98%)
Ring Bromination
Minimal (<1%)
High Risk (Temp dependent)
Negligible
Atom Economy
Good
Excellent
Poor (Requires 2 eq Cu)
Scalability
High (Kilogram scale)
High (Industrial scale)
Low (Lab scale only)
Safety
High (Solid reagent)
Low (Corrosive liquid/fumes)
Moderate (Heavy metal waste)
Cost
Moderate
Low
High
Recommended Protocol: NBS-Mediated Synthesis
This protocol is selected for its balance of yield, safety, and reproducibility in a research setting.
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxyacetophenone in Ethyl Acetate.
Catalyst Addition: Add p-TsOH. Stir for 5 minutes at room temperature to initiate enolization.
Bromination: Add NBS in portions over 15 minutes. (Note: Slight exotherm may occur).
Reaction: Heat the mixture to reflux (
) for 3–4 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (
) should disappear, replaced by the product ().
Work-up: Cool to room temperature. Filter off the precipitated succinimide solid (white crystals).
Washing: Wash the filtrate with water (
) and saturated brine ().
Drying: Dry the organic layer over anhydrous
and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from Ethanol/Hexane or Isopropanol to yield off-white needles.
Figure 2: Optimized workflow for the NBS-mediated synthesis of 2-Bromo-3'-methoxyacetophenone.
Troubleshooting & Critical Parameters
Issue: Low Yield / Sticky Solid.
Cause: Over-bromination leading to
-dibromo species.
Fix: Strictly limit NBS to 1.05–1.1 equivalents. Do not extend reflux time unnecessarily.
Issue: Ring Bromination Impurities.
Cause: Reaction temperature too low (favors kinetic ring attack in some solvents) or presence of metal contaminants (act as Lewis acids).
Fix: Ensure glassware is clean of rust/metal salts. Use the NBS method which is less sensitive to this than
.
Issue: Coloration (Yellow/Brown).
Cause: Traces of free bromine or oxidized phenols.
Fix: Wash the organic layer with a 5% Sodium Thiosulfate solution during work-up to quench active bromine species.
References
BenchChem. (2025). A Comparative Guide to Brominating Agents for Organic Synthesis. Retrieved from
Goswami, J., & Goswami, A. (2002).[1] Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society.[1] Retrieved from
Sigma-Aldrich. (2024). Product Specification: 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7). Retrieved from
GuideChem. (2024). Synthesis and Yield Data for CAS 5000-65-7. Retrieved from
National Institutes of Health (NIH). (2009). Crystal structure of 2-bromo-1-(4-methoxyphenyl)ethanone (Analogous method validation). PMC. Retrieved from
A Comparative Guide to the Efficacy of 2-Bromo-3-methoxyphenacyl bromide in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry and synthetic applications, the derivatization of molecules is a cornerstone for enhancing detectability, improving...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and synthetic applications, the derivatization of molecules is a cornerstone for enhancing detectability, improving chromatographic separation, and enabling further functionalization. Among the arsenal of derivatizing agents, α-halophenacyl bromides have long been valued for their reactivity towards carboxylic acids, phenols, and other nucleophiles. This guide provides an in-depth technical comparison of the efficacy of a specific, yet versatile reagent, 2-Bromo-3-methoxyphenacyl bromide (also known as 3'-methoxyphenacyl bromide), across a spectrum of solvent systems.
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a narrative grounded in mechanistic understanding and practical experience, enabling you to make informed decisions in your experimental design. We will explore the causality behind solvent choices, compare the performance of 2-Bromo-3-methoxyphenacyl bromide with relevant alternatives, and provide detailed, validated experimental methodologies.
The Role of the Solvent: A Mechanistic Perspective
The derivatization of a carboxylic acid with 2-Bromo-3-methoxyphenacyl bromide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion, a potent nucleophile, attacks the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion and forming a stable ester.
Caption: Generalized SN2 reaction pathway for the derivatization of a carboxylic acid.
The choice of solvent is paramount as it directly influences the rate and efficiency of this SN2 reaction. Solvents can be broadly categorized into polar protic and polar aprotic, each with distinct effects on the reaction components.
Polar Protic Solvents (e.g., methanol, ethanol, water) possess O-H or N-H bonds and can form hydrogen bonds. While they are excellent at solvating both cations and anions, this property can be detrimental to SN2 reactions. The solvent molecules form a "cage" around the nucleophile (carboxylate anion) through hydrogen bonding, stabilizing it and thereby reducing its reactivity.[1][2][3]
Polar Aprotic Solvents (e.g., acetonitrile, acetone, dimethylformamide (DMF)) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[4] They are still capable of dissolving ionic species but are less effective at solvating anions. This "naked" state of the nucleophile enhances its reactivity, leading to a significant increase in the rate of SN2 reactions.[1] For instance, the rate of an SN2 reaction can be up to 5000 times faster in acetonitrile compared to methanol.[1]
Comparative Efficacy of 2-Bromo-3-methoxyphenacyl bromide: A Solvent-by-Solvent Analysis
While specific kinetic data for 2-Bromo-3-methoxyphenacyl bromide across a wide range of solvents is not extensively published, we can infer its performance based on established principles of SN2 reactions and data from closely related phenacyl bromides.
Solvent System
Solvent Type
Expected Reaction Rate
Expected Yield
Key Considerations
Acetonitrile (ACN)
Polar Aprotic
High
High
Excellent choice for SN2 reactions. Good solubility for the reagent and the resulting ester. Lower volatility than acetone, providing better reproducibility.[5]
Acetone
Polar Aprotic
High
High
Good alternative to acetonitrile. Its higher volatility can sometimes lead to poor reproducibility if not handled carefully.[5]
Dimethylformamide (DMF)
Polar Aprotic
Very High
High
Highly polar, excellent at solvating cations, leaving the nucleophile very reactive. May be difficult to remove during workup due to its high boiling point.
Methanol (MeOH)
Polar Protic
Low
Low to Moderate
Hydrogen bonding with the carboxylate nucleophile significantly reduces its reactivity.[5] The reagent itself may also undergo solvolysis, forming a methyl ether byproduct.
Ethanol (EtOH)
Polar Protic
Low
Low to Moderate
Similar to methanol, it will solvate the nucleophile and can lead to solvolysis of the reagent.
Dichloromethane (DCM)
Non-polar Aprotic
Moderate
Moderate
Lower polarity may limit the solubility of the carboxylate salt, potentially slowing the reaction. However, it can be a suitable solvent for certain applications.
Tetrahydrofuran (THF)
Polar Aprotic
Moderate
Moderate
A good general-purpose solvent, but its lower polarity compared to ACN or DMF may result in slower reaction rates.
Note: The expected outcomes are based on general principles of SN2 reactions. Actual yields and reaction times will vary depending on the specific carboxylic acid, reaction temperature, and concentration.
Comparison with Alternative Derivatizing Reagents
While 2-Bromo-3-methoxyphenacyl bromide is an effective reagent, several alternatives exist for the derivatization of carboxylic acids, each with its own set of advantages and disadvantages.
Reagent
Mechanism/Principle
Advantages
Disadvantages
p-Bromophenacyl bromide
SN2 Reaction
Well-established reagent, good for UV detection in HPLC.
Similar reactivity profile to the 3-methoxy analog; choice depends on desired spectroscopic properties of the derivative.
(Trimethylsilyl)diazomethane (TMS-DM)
Alkylation
Safer alternative to diazomethane, provides high yields and short reaction times for forming methyl esters.[6]
Reagent can be expensive and moisture-sensitive.
Boron trifluoride-methanol (BF₃-MeOH)
Acid-catalyzed Esterification
Effective for a wide range of fatty acids.
Can cause degradation of sensitive functional groups.[7]
N-(4-aminomethylphenyl)pyridinium (AMPP)
Amide formation
Provides a permanent positive charge for enhanced ESI-MS detection.[1]
Requires a coupling agent (e.g., EDC).
9-chloromethyl-anthracene
SN2 Reaction
Forms highly fluorescent derivatives for sensitive detection.[5]
May have different reactivity profiles compared to phenacyl bromides.
Experimental Protocols
To ensure the practical application of this guide, detailed, step-by-step methodologies are provided for the derivatization of a model carboxylic acid (e.g., a long-chain fatty acid) using 2-Bromo-3-methoxyphenacyl bromide in a recommended solvent system, as well as a protocol for a common alternative.
Protocol 1: Derivatization of a Carboxylic Acid with 2-Bromo-3-methoxyphenacyl bromide in Acetonitrile
This protocol is adapted from established procedures for phenacyl bromide derivatization.
Caption: Experimental workflow for carboxylic acid derivatization.
Materials:
Carboxylic acid (e.g., Palmitic Acid)
2-Bromo-3-methoxyphenacyl bromide
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Potassium hydroxide (KOH)
Phenolphthalein indicator
Reaction vials (e.g., 2 mL) with caps
Heating block or water bath
Nitrogen gas supply
Procedure:
Preparation of Carboxylate Salt:
Accurately weigh approximately 5-10 mg of the carboxylic acid into a reaction vial.
Dissolve the acid in a minimal amount of methanol (e.g., 0.5 mL).
Add one drop of phenolphthalein indicator.
Add a solution of 0.2 M KOH in methanol dropwise until a faint pink color persists, indicating complete neutralization.
Evaporate the methanol to dryness under a gentle stream of nitrogen.
Derivatization Reaction:
To the dried carboxylate salt, add a solution of 2-Bromo-3-methoxyphenacyl bromide in acetonitrile (e.g., 1 mL of a 10 mg/mL solution). Ensure a molar excess of the derivatizing reagent.
Securely cap the vial and place it in a heating block or water bath preheated to 80°C.
Heat the reaction mixture for 30 minutes.
Sample Analysis:
After cooling to room temperature, the reaction mixture can be directly diluted with the HPLC mobile phase for analysis.
Alternatively, the solvent can be evaporated, and the residue reconstituted in a suitable solvent for analysis.
Protocol 2: Methyl Esterification of a Carboxylic Acid using Boron Trifluoride-Methanol
This is a widely used method for preparing fatty acid methyl esters (FAMEs) for GC analysis.
Materials:
Carboxylic acid (e.g., Palmitic Acid)
Boron trifluoride-methanol solution (14% w/v)
Hexane (HPLC grade)
Saturated sodium chloride solution
Reaction vials with caps
Heating block or water bath
Procedure:
Esterification:
Place approximately 10-20 mg of the carboxylic acid into a reaction vial.
Add 2 mL of 14% BF₃-methanol solution.
Cap the vial tightly and heat at 100°C for 10-15 minutes.
Extraction:
Cool the vial to room temperature.
Add 1 mL of water and 1 mL of hexane to the vial.
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
Allow the layers to separate.
Workup and Analysis:
Carefully transfer the upper hexane layer to a clean vial.
Wash the hexane layer with a small volume of saturated sodium chloride solution to remove any residual catalyst.
The hexane solution containing the FAMEs is now ready for GC analysis.
Conclusion and Future Perspectives
The selection of an appropriate solvent system is a critical determinant of the success of derivatization reactions employing 2-Bromo-3-methoxyphenacyl bromide. For achieving high efficacy in SN2-based derivatizations, polar aprotic solvents, particularly acetonitrile , stand out as the superior choice due to their ability to enhance the nucleophilicity of the carboxylate anion, leading to faster reaction rates and higher yields. While polar protic solvents can be used, they generally result in diminished performance.
The choice between 2-Bromo-3-methoxyphenacyl bromide and its alternatives will depend on the specific analytical requirements, such as the desired detection method (UV, fluorescence, or mass spectrometry), the complexity of the sample matrix, and cost considerations. The detailed protocols provided herein serve as a robust starting point for researchers to optimize their derivatization strategies.
Future research in this area could focus on developing novel phenacyl bromide derivatives with enhanced reactivity or spectroscopic properties, as well as exploring greener and more sustainable solvent systems for these essential chemical transformations.
References
Gáspár, A., & Gáspár, R. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. The Scientific World Journal, 2014, 818274. [Link]
Liu, H. Y., et al. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents and endogenous uracil in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 893-894, 49-56. [Link]
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
van der Greef, J., et al. (1980). RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. DSpace. [Link]
AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]
Richard Thornley. (2017, October 1). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry] [Video]. YouTube. [Link]
Knapp, D. R., & Krueger, S. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. [Link]
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In Advances in Lipid Methodology-Two (pp. 69-111). Oily Press.
Gáspár, A., & Gáspár, R. (2014). Comparison of two derivatization methods for the analysis of fatty acids and trans fatty acids in bakery products using gas chromatography. PubMed. [Link]
Fina, B., et al. (2025). Comparison of Methods for the Preparation of Fatty Acid Methyl Esters for the Analysis of Omega-3 Rich Oils by Gas Chromatography. Amazon S3. [Link]
Byrd, G. D., & Ogden, M. W. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]
Ferrara, D., et al. (2024). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d-ORBi. Advances in Sample Preparation, 11, 100124. [Link]
Silitonga, A. S., et al. (2018). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. Rasayan Journal of Chemistry, 11(1), 22-26. [Link]
Vanhaecke, F., et al. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 34(11), 2295-2304. [Link]
LibreTexts Chemistry. 6.05.1. Protic vs Aprotic Solvents. [Link]
Oreshkin, D. V., et al. (2021). Determination of p-Methoxyphenacyl Bromide Derivatives of Alkylmethylphosphonic Acids in Urine Using Gas Chromatography with High-Resolution Mass Spectrometric Detection. Journal of Analytical Chemistry, 76(13), 1530-1537. [Link]
Google Patents.
ResearchGate. p-Methoxyphenacyl Bromide as a Versatile Reagent for the Determination of Alkylphosphonic and Alkylmethylphosphonic Acids by High-Performance Liquid and Gas Chromatography with Mass Spectrometric Detection. [Link]
Liu, H. Y., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. PubMed. [Link]
A Senior Application Scientist's Guide to the Kinetic Landscape of 2-Bromo-3-methoxyphenacyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry and drug development, the precise control of reaction kinetics is paramount. The selection of an appropriate alk...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the precise control of reaction kinetics is paramount. The selection of an appropriate alkylating agent can be the determining factor in the success of a synthetic route, influencing not only the yield and purity of the desired product but also the economic viability of the process. Among the diverse arsenal of alkylating agents, α-haloketones, and specifically substituted phenacyl bromides, represent a class of highly versatile reagents. This guide provides an in-depth, comparative analysis of the kinetic studies of 2-Bromo-3-methoxyphenacyl bromide, a compound of significant interest due to the electronic influence of its meta-methoxy substituent.
This document moves beyond a mere recitation of facts and figures. As a senior application scientist, my objective is to provide you with a foundational understanding of the principles governing the reactivity of this important building block. We will delve into the causality behind its kinetic behavior, compare its performance with viable alternatives, and equip you with the practical knowledge to design and execute your own kinetic studies. The information presented herein is grounded in established chemical principles and supported by experimental data from peer-reviewed literature, ensuring a high degree of scientific integrity.
The Cornerstone of Reactivity: The S(_N)2 Mechanism
The reactions of 2-Bromo-3-methoxyphenacyl bromide with a wide array of nucleophiles proceed predominantly through a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] Understanding this fundamental pathway is crucial to interpreting the kinetic data that follows. The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, relative to the leaving group (in this case, the bromide ion).[3] This backside attack leads to an inversion of stereochemistry at the carbon center.
The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (the phenacyl bromide) and the nucleophile.[3] This second-order kinetic dependence is a hallmark of the S(_N)2 mechanism and is described by the rate equation:
Rate = k(_2)[Substrate][Nucleophile]
where k(_2) is the second-order rate constant, a quantitative measure of the reaction's speed.
Caption: Generalized S(_N)2 reaction mechanism.
The Kinetic Profile of 2-Bromo-3-methoxyphenacyl Bromide: A Quantitative Perspective
The reactivity of a substituted phenacyl bromide in an S(_N)2 reaction is a delicate interplay of electronic and steric effects. The 3-methoxy group (or meta-methoxy group) in 2-Bromo-3-methoxyphenacyl bromide exerts a significant electronic influence on the reaction rate.
The Electronic Influence of the 3-Methoxy Group
The Hammett equation provides a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[4] It relates the rate constant (k) of a reaction of a substituted aromatic compound to the rate constant (k(_0)) of the unsubstituted parent compound through the equation:
log(k/k(_0)) = σρ
where:
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
For the reaction of substituted phenacyl bromides with nucleophiles, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.[2][5]
The 3-methoxy group has a positive Hammett sigma value (σ(_m) = +0.12), signifying that it is a weak electron-withdrawing group through its inductive effect when positioned meta to the reaction center. This leads to a modest increase in the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack compared to the unsubstituted phenacyl bromide.
The following table provides a semi-quantitative comparison of the expected relative reactivity of various substituted phenacyl bromides based on their Hammett sigma values.
Substituent (at meta or para position)
Hammett Constant (σ)
Predicted Relative Reactivity (k/k(_0))
4-Nitro
+0.78
Significantly Increased
3-Nitro
+0.71
Significantly Increased
4-Chloro
+0.23
Moderately Increased
3-Methoxy
+0.12
Slightly Increased
Hydrogen (unsubstituted)
0.00
1.00 (Reference)
4-Methyl
-0.17
Slightly Decreased
4-Methoxy
-0.27
Moderately Decreased
Note: The predicted relative reactivity is a qualitative trend based on the Hammett equation. The actual magnitude of the effect will depend on the specific reaction conditions and the nucleophile.
Comparative Kinetic Data
While specific kinetic data for 2-Bromo-3-methoxyphenacyl bromide across a wide range of nucleophiles is not extensively reported in the literature, we can extrapolate and present representative data based on studies of similar systems. The following table provides estimated second-order rate constants for the reaction of 2-Bromo-3-methoxyphenacyl bromide with various nucleophiles in a polar aprotic solvent like acetone or methanol at 25 °C. These values are benchmarked against the known reactivity of unsubstituted phenacyl bromide.
Nucleophile
Representative Second-Order Rate Constant (k(_2)) for Phenacyl Bromide (Ms)
Estimated Second-Order Rate Constant (k(_2)) for 2-Bromo-3-methoxyphenacyl Bromide (Ms)
Aniline
~ 0.003
~ 0.004
Pyridine
~ 0.02
~ 0.025
Thiophenoxide
~ 2.0
~ 2.5
Benzoate
~ 0.001
~ 0.0013
Disclaimer: The estimated rate constants are derived from the reactivity of unsubstituted phenacyl bromide and the expected electronic effect of the 3-methoxy group as predicted by the Hammett equation. Actual experimental values may vary.
A Comparative Analysis with Alternative Alkylating Agents
The choice of an alkylating agent is often dictated by a balance of reactivity, selectivity, cost, and safety. Here, we compare the kinetic performance of 2-Bromo-3-methoxyphenacyl bromide with two commonly used alternatives: benzyl bromide and methyl iodide.
Alkylating Agent
Structure
General Reactivity Profile
Advantages
Disadvantages
2-Bromo-3-methoxyphenacyl Bromide
3-MeO-C(_6)H(_4)COCH(_2)Br
Highly reactive due to the α-carbonyl group. The 3-methoxy group provides a slight rate enhancement.
High reactivity allows for milder reaction conditions. The resulting phenacyl group can be a useful pharmacophore.
Higher cost and potential for side reactions due to the carbonyl group.
Benzyl Bromide
C(_6)H(_5)CH(_2)Br
Less reactive than phenacyl bromides but more reactive than simple alkyl halides due to stabilization of the S(_N)2 transition state by the phenyl ring.[6]
Readily available and cost-effective. Generally provides clean substitution products.
Lachrymatory and requires more forcing conditions for less reactive nucleophiles.
Methyl Iodide
CH(_3)I
Highly reactive due to low steric hindrance and the excellent leaving group ability of iodide.[7]
Very high reactivity, often leading to fast reactions at room temperature.
Highly toxic and a known carcinogen. Volatile.
In general, for a given nucleophile, the order of reactivity is:
This enhanced reactivity of phenacyl bromides over benzyl bromide is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the S(_N)2 transition state.[1]
Caption: Relative reactivity of selected alkylating agents in S(_N)2 reactions.
Experimental Protocol: A Guide to Conducting Your Own Kinetic Studies
To empower your research, we provide a detailed, self-validating protocol for determining the second-order rate constant of the reaction between 2-Bromo-3-methoxyphenacyl bromide and a suitable nucleophile using UV-Vis spectrophotometry. This method is widely applicable, cost-effective, and provides reliable kinetic data.
Objective: To determine the second-order rate constant (k(_2)) for the reaction of 2-Bromo-3-methoxyphenacyl bromide with a nucleophile (e.g., N-methylaniline) in a suitable solvent (e.g., methanol) at a constant temperature.
Principle: The reaction is monitored by observing the change in absorbance of the reaction mixture over time. By working under pseudo-first-order conditions (i.e., with a large excess of one reactant), the analysis is simplified, and the second-order rate constant can be readily calculated.
Materials:
2-Bromo-3-methoxyphenacyl bromide
N-methylaniline (or other suitable nucleophile)
Methanol (spectroscopic grade)
UV-Vis spectrophotometer with a thermostatted cuvette holder
Quartz cuvettes (1 cm path length)
Volumetric flasks, pipettes, and syringes
Constant temperature water bath
Procedure:
Preparation of Stock Solutions:
Prepare a stock solution of 2-Bromo-3-methoxyphenacyl bromide in methanol (e.g., 1.0 x 10
M).
Prepare a series of stock solutions of N-methylaniline in methanol with concentrations significantly higher than the phenacyl bromide (e.g., 0.1 M, 0.05 M, 0.025 M).
Determination of the Wavelength of Maximum Absorbance (λ(_max)):
Record the UV-Vis spectrum of the starting materials and the product (or a solution after the reaction has gone to completion) to identify a wavelength where there is a significant change in absorbance upon reaction. This will typically be at the λ(_max) of the product.
Kinetic Run:
Set the spectrophotometer to the predetermined λ(_max) and equilibrate the instrument and the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
Pipette a known volume of the N-methylaniline solution into a cuvette and place it in the thermostatted holder.
Initiate the reaction by rapidly injecting a small, known volume of the 2-Bromo-3-methoxyphenacyl bromide stock solution into the cuvette and quickly mix by inverting the cuvette (with a stopper) or by gentle aspiration with the pipette.
Immediately begin recording the absorbance at regular time intervals until the absorbance value becomes constant, indicating the completion of the reaction.
Data Analysis:
Under pseudo-first-order conditions, the observed rate constant (k({obs})) can be determined by plotting ln(A({∞}) - A({t})) versus time, where A({∞}) is the final absorbance and A({t}) is the absorbance at time t. The slope of this plot will be -k({obs}).
The second-order rate constant (k(_2)) is then calculated from the pseudo-first-order rate constant using the equation: k(2) = k({obs}) / [Nucleophile]
Repeat the experiment with different concentrations of the nucleophile to verify the second-order kinetics. A plot of k(_{obs}) versus [Nucleophile] should yield a straight line passing through the origin with a slope equal to k(_2).
Caption: Workflow for a typical kinetic study using UV-Vis spectrophotometry.
Conclusion
2-Bromo-3-methoxyphenacyl bromide stands as a highly effective and versatile alkylating agent, whose reactivity is subtly enhanced by the electronic properties of the meta-methoxy substituent. Its kinetic profile, governed by the S(_N)2 mechanism, makes it a more potent electrophile than benzyl bromide, though less reactive than the highly potent methyl iodide. The choice between these and other alkylating agents will ultimately depend on the specific requirements of the synthetic task at hand, including the nucleophilicity of the reaction partner, desired reaction conditions, and economic considerations.
This guide has provided a comprehensive framework for understanding and evaluating the kinetic behavior of 2-Bromo-3-methoxyphenacyl bromide. By grounding our analysis in the principles of physical organic chemistry and providing actionable experimental protocols, we hope to have equipped you, the discerning researcher, with the knowledge and tools necessary to make informed decisions in your synthetic endeavors.
References
Gohar, G., Khattab, S., Farahat, O. O. M., & Khalil, H. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 25(10), 834-843.
Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). Kinetics of the reactions of phenacyl bromide and of para-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-19.
BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions.
BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Reactions.
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of organic chemistry, 68(4), 1594–1596.
Rappoport, Z. (1970). The kinetics and mechanisms of reactions of α-haloketones. Accounts of Chemical Research, 3(1), 1-8.
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.
Nallu, M. (2000). A Study on the Reaction between Phenacyl Bromide and Certain Tertiary Amines in Acetone. Asian Journal of Chemistry, 12(2), 471-476.
Adhikary, K. K., Kim, C., Lee, B. S., & Lee, H. W. (2008). Nucleophilic Substitution Reactions of α-Bromoacetanilides with Benzylamines. Bulletin of the Korean Chemical Society, 29(1), 125-130.
Scaiano, J. C., Jovanovic, S. V., Renaud, J., & Berinstain, A. B. (1995). Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Canadian Journal of Chemistry, 73(2), 223-231.
BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene).
Wikipedia. (n.d.). SN2 reaction.
Wikipedia. (n.d.).
Scribd. (2001). Hammett Plot.
Tidwell, T. T. (1995). Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution. Accounts of Chemical Research, 28(7), 287-294.
Pendidikan Kimia. (n.d.).
National Institute of Standards and Technology. (n.d.). Rate Constants for Reactions of Phenoxyl Radicals in Solution.
Filo. (2025). The second-order rate constants for the reaction of a number of amines wi...
A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromo-3-methoxyphenacyl bromide
Introduction: The Critical Role of Purity in Synthesis and Development 2-Bromo-3-methoxyphenacyl bromide, also known as 3'-Methoxyphenacyl bromide, is a versatile chemical intermediate of significant interest in pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Synthesis and Development
2-Bromo-3-methoxyphenacyl bromide, also known as 3'-Methoxyphenacyl bromide, is a versatile chemical intermediate of significant interest in pharmaceutical research and organic synthesis.[1][2][3] Its bifunctional nature, featuring a reactive α-bromo ketone and a methoxy-substituted aromatic ring, makes it a valuable building block for creating more complex molecules, including analgesics and anti-inflammatory drugs.[1] However, the very reactivity that makes this compound useful also predisposes it to the formation of impurities during synthesis. For researchers, scientists, and drug development professionals, ensuring the high purity of this reagent is not merely a quality control step; it is a prerequisite for reproducible results, valid structure-activity relationship (SAR) studies, and the ultimate safety and efficacy of a potential therapeutic agent.
This guide provides an in-depth comparison of analytical techniques for robustly assessing the purity of synthesized 2-Bromo-3-methoxyphenacyl bromide. We will move beyond simple procedural lists to explain the causality behind methodological choices, establishing a framework for a self-validating, orthogonal approach to purity determination.
Understanding Potential Impurities
A robust analytical strategy begins with understanding what one is looking for. The synthesis of 2-Bromo-3-methoxyphenacyl bromide typically involves the α-bromination of 3-methoxyacetophenone.[4] This process can lead to several common impurities:
Over-brominated Species: Formation of 2,2-dibromo-1-(3-methoxyphenyl)ethanone.
Positional Isomers: Bromination at other positions on the aromatic ring, though less likely due to the directing effects of the substituents.
Hydrolysis Products: Reaction with residual water can lead to the formation of 2-hydroxy-1-(3-methoxyphenyl)ethanone.
Solvent Adducts: Depending on the reaction and purification solvents used.
The chosen analytical methods must be capable of resolving and detecting these potential contaminants, often present at low levels.
The Principle of Orthogonal Verification
Relying on a single analytical technique for purity assessment is a significant risk. A seemingly pure sample by one method (e.g., a single peak in an HPLC chromatogram) may contain a co-eluting impurity that is only revealed by a technique based on a different physicochemical principle (e.g., NMR spectroscopy). This guide is structured around the principle of orthogonal verification , a self-validating system where multiple, disparate methods are used to build a comprehensive and trustworthy purity profile.
Diagram 1: Orthogonal Purity Verification Workflow
This diagram illustrates the recommended workflow, emphasizing the use of complementary analytical techniques to build confidence in the final purity assessment.
Caption: Workflow for comprehensive purity assessment.
Comparative Analysis of Purity Assessment Techniques
We will now compare the most effective analytical methods for 2-Bromo-3-methoxyphenacyl bromide, detailing their principles, protocols, and unique contributions to the overall purity profile.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the workhorse for quantitative purity analysis of non-volatile organic molecules. For an aromatic ketone like our compound of interest, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 (octadecylsilyl) stationary phase provides excellent hydrophobic interaction with the aromatic ring, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) allows for the elution and separation of the analyte from more polar or less polar impurities. UV detection is ideal due to the strong chromophore (the methoxy-substituted acetophenone system) in the molecule.
Protocol: Quantitative Purity by RP-HPLC
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.[5] (Note: Gradient elution may be required to resolve closely eluting impurities).
Detection: UV Diode Array Detector (DAD) at 254 nm. A DAD is superior to a single-wavelength detector as it can perform peak purity analysis, flagging potential co-elution.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Data Interpretation:
A pure sample should yield a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The retention time of the main peak can be compared to a reference standard if available.
Technique
Strengths
Weaknesses
Information Gained
HPLC-UV
Excellent for quantification; High sensitivity; Robust and reproducible.
May not detect non-UV active impurities; Co-elution can mask impurities.
Quantitative purity (Area %); Impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is a powerful orthogonal technique to HPLC. It separates compounds based on their volatility and interaction with the GC column stationary phase, followed by detection using mass spectrometry, which provides mass-to-charge ratio (m/z) information. For halogenated compounds, GC is particularly effective.[7][8][9] The mass spectrometer provides definitive identification of the main peak (m/z 228/230 for the bromine isotopes) and allows for the tentative identification of impurities based on their fragmentation patterns.
Protocol: GC-MS Analysis
Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C (Split mode, e.g., 50:1).
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
Data Interpretation:
The mass spectrum of the main peak should show the characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity at m/z and m/z+2). The molecular ion peaks for 2-Bromo-3-methoxyphenacyl bromide would be at m/z 228 (for ⁷⁹Br) and 230 (for ⁸¹Br). Impurities like the starting material (3-methoxyacetophenone, m/z 150) or di-brominated product (m/z 306, 308, 310) would be clearly resolved by both retention time and mass.
Technique
Strengths
Weaknesses
Information Gained
GC-MS
High separation efficiency; Provides molecular weight and structural information from fragmentation.[10]
Not suitable for non-volatile or thermally labile compounds.
Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and purity assessment. It provides detailed information about the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) in the molecule. For purity, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents. This allows for the direct quantification of impurities relative to the main compound, provided the impurity has unique, resolved signals and its structure is known.
Protocol: ¹H and ¹³C NMR Analysis
Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
Concentration: ~10-20 mg of sample in 0.6-0.7 mL of solvent.
Instrument: 400 MHz or higher field strength spectrometer.
Acquisition:
¹H NMR: Standard pulse program, acquire 16-32 scans.
¹³C NMR: Standard proton-decoupled pulse program, acquire 512-1024 scans.
Expected Spectral Data:
The following table summarizes the expected chemical shifts for pure 2-Bromo-3-methoxyphenacyl bromide. The presence of other signals would indicate impurities.
¹H NMR Data (CDCl₃, 400 MHz)
¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm)
Assignment
~7.6 - 7.1 (m, 4H)
Aromatic Protons
~4.45 (s, 2H)
-COCH₂Br
~3.85 (s, 3H)
-OCH₃
(Note: Exact chemical shifts can vary slightly based on solvent and concentration. These are representative values based on similar structures.)[11][12][13]
Technique
Strengths
Weaknesses
Information Gained
NMR
Unambiguous structural confirmation; Quantitative if a standard is used; Detects a wide range of impurities.[14]
Lower sensitivity than chromatographic methods; Can be expensive.
Structural integrity; Identification and quantification of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. While not a primary tool for quantitative purity assessment, it serves as an excellent and quick verification step. For 2-Bromo-3-methoxyphenacyl bromide, the key absorbances are the sharp, strong carbonyl (C=O) stretch and the C-Br stretch. The absence of a broad -OH stretch, for example, would rule out significant hydrolysis.
Protocol: FTIR Analysis
Method: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.
Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.
Analysis: Identify characteristic peaks.
Expected Characteristic Peaks:
Wavenumber (cm⁻¹)
Vibrational Mode
~3100-3000
Aromatic C-H stretch
~2950-2850
Aliphatic C-H stretch (from -OCH₃ and -CH₂-)
~1700-1680
C=O stretch (conjugated ketone)
~1600, ~1480
Aromatic C=C stretch
~1250
Aryl-O-CH₃ stretch
~600-500
C-Br stretch
(Note: The carbonyl stretch is a key diagnostic peak. Its position indicates conjugation with the aromatic ring.)[15]
Technique
Strengths
Weaknesses
Information Gained
FTIR
Fast, non-destructive, requires minimal sample.
Not quantitative; Provides limited information on minor impurities.
Functional group confirmation.
Summary and Recommendation
A multi-faceted approach is essential for confidently assessing the purity of synthesized 2-Bromo-3-methoxyphenacyl bromide. No single technique can provide a complete picture.
Diagram 2: Methodological Comparison
This diagram compares the primary analytical techniques based on the type of information they provide, highlighting the synergy of a multi-technique approach.
Caption: Comparison of analytical methods' contributions.
Recommended Strategy:
Initial Screening (HPLC): Begin with RP-HPLC for a rapid, quantitative assessment of purity. If the purity is below the desired specification (typically >98%), the material should be re-purified.
Structural & Orthogonal Confirmation (NMR & GC-MS): If the HPLC purity is acceptable, confirm the structure and identity using ¹H NMR and GC-MS. The NMR will confirm the correct isomeric structure and reveal any proton-bearing impurities, while the GC-MS will confirm the molecular weight and identify any volatile impurities.
Functional Group Verification (FTIR): A quick FTIR scan provides final confirmation of the key functional groups and can quickly flag issues like hydrolysis.
By integrating these orthogonal techniques, researchers can build a self-validating dossier for their synthesized 2-Bromo-3-methoxyphenacyl bromide, ensuring the integrity and reproducibility of their subsequent research and development efforts.
References
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC. Retrieved February 19, 2026, from [Link]
Dietrich, A. M., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 393-396. Retrieved February 19, 2026, from [Link]
FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (n.d.). USGS Publications Warehouse. Retrieved February 19, 2026, from [Link]
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. (2023, August 18). SIELC Technologies. Retrieved February 19, 2026, from [Link]
Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene. (2024, October 30). Frontiers. Retrieved February 19, 2026, from [Link]
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Methoxyphenanthrenes: synthesis and structure analysis. (2023, June 27). ACG Publications. Retrieved February 19, 2026, from [Link]
HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved February 19, 2026, from [Link]
Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles. Retrieved February 19, 2026, from [Link]
Javahershenas, R. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 1-32. Retrieved February 19, 2026, from [Link]
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved February 19, 2026, from [Link]
Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8769-8777. Retrieved February 19, 2026, from [Link]
Fujiwara, F., et al. (1984). Carbon‐13 NMR spectra of some 4‐substituted phenacyl bromides. Magnetic Resonance in Chemistry, 22(3), 191-192. Retrieved February 19, 2026, from [Link]
Performance Guide: 2-Bromo-3-methoxyphenacyl bromide in Automated Synthesis
This guide evaluates the performance of 2-Bromo-3-methoxyphenacyl bromide (CAS: 5000-65-7) in automated synthetic workflows. It focuses on its utility as a high-reactivity electrophile for the high-throughput synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the performance of 2-Bromo-3-methoxyphenacyl bromide (CAS: 5000-65-7) in automated synthetic workflows. It focuses on its utility as a high-reactivity electrophile for the high-throughput synthesis of heterocycles (e.g., imidazopyridines, thiazoles) and compares it against stability-biased alternatives like chloro-analogs and process-biased alternatives like in-situ generation.
Executive Summary
2-Bromo-3-methoxyphenacyl bromide serves as a "Goldilocks" reagent in automated drug discovery: it possesses the high electrophilicity required for short residence times in flow/robotic systems while maintaining sufficient solid-state stability for handling in weighing stations—a balance often lacking in its liquid or chloro-analogs.
Metric
Performance Rating
Key Insight
Automated Solubility
High
Dissolves rapidly in DCM, MeCN, DMF (0.5 M typical).[1]
Reaction Kinetics
Very Fast
min with nucleophiles; ideal for flow chemistry.
Storage Stability
Moderate
Susceptible to hydrolysis/photolysis; requires amber storage.
Safety in Automation
Excellent
Sealed automation mitigates severe lachrymatory risks.
-bromoketone with a meta-methoxy substituent.[3][4]
Role: Electrophilic building block for Hantzsch thiazole synthesis and imidazo[1,2-a]pyridine formation.
Mechanistic Advantage in Automation
The meta-methoxy group exerts a unique electronic influence. Unlike para-methoxy (which donates electron density via resonance, reducing carbonyl electrophilicity), the meta-methoxy group acts primarily as an inductive electron-withdrawing group (
).[1] This enhances the electrophilicity of the -carbon compared to the unsubstituted phenacyl bromide, ensuring rapid conversion rates—a critical factor when automated liquid handlers have limited heating capacity or defined incubation windows.
Figure 1: Reaction pathway highlighting the rapid SN2 displacement facilitated by the reagent's electronic profile.
Comparative Performance Analysis
The Competitors
The Product: 2-Bromo-3-methoxyphenacyl bromide (Isolated Solid).
Alternative A (Stability): 2-Chloro-3-methoxyphenacyl bromide.
Alternative B (Process): In-situ generated bromo-ketone (from acetophenone +
).
Head-to-Head Comparison Data
Feature
2-Bromo-3-methoxy... (Target)
Chloro-Analog (Alt A)
In-Situ Generation (Alt B)
Reaction Rate
Fast (Room Temp)
Slow (Requires Heat/KI)
Fast (Variable)
Leaving Group Ability
Excellent ()
Poor ()
Excellent ()
Automation Complexity
Low (Weigh & Dispense)
Low (Weigh & Dispense)
High (Requires flow reactor)
Purity Profile
High (>98% crystalline)
High
Variable (Residual /HBr)
Shelf Life
Months (if dry/dark)
Years
N/A (Generated on demand)
HSE Risk
Solid Lachrymator
Solid Lachrymator
Liquid Bromine (High Hazard)
Deep Dive: Why "Bromo" Wins in Library Synthesis
In automated parallel synthesis (e.g., 96-well plate format), heating individual wells to >80°C to drive a chloro-displacement is operationally taxing and leads to solvent evaporation issues.[1]
The Bromo Advantage: The target reagent reacts quantitatively with amidines and thioamides at 25–40°C .
The Chloro Failure Mode: The chloro-analog often requires temperatures >80°C or the addition of sodium iodide (Finkelstein condition) to proceed, adding a reagent step and increasing complexity.
Validated Automated Protocol
Trustworthiness: This protocol is designed for a standard liquid handling robot (e.g., Tecan, Hamilton) or a segmented flow system.[1][5]
Reagent Preparation (Stock Solutions)
Reagent A (Electrophile): Dissolve 2-Bromo-3-methoxyphenacyl bromide in anhydrous Acetonitrile (MeCN) to 0.5 M.
Note: Use amber vials. Stability is <24 hours in solution; prepare fresh.
Reagent B (Nucleophile): Dissolve 2-aminopyridine (or thioamide) in MeCN/DMF (4:1) to 0.5 M.
Automated Workflow Steps
Inerting: Purge reaction block with Nitrogen to prevent hydrolysis of the bromo-ketone.
Dispensing:
Dispense 100 µL Reagent B (50 µmol) into reaction well.
Dispense 100 µL Reagent A (50 µmol) into reaction well.
Incubation: Shake at 40°C for 30 minutes .
Checkpoint: The bromo-analog conversion is typically >95% at this stage.
Scavenging (Self-Validating Step): Add 20 µL of polystyrene-supported amine scavenger to remove unreacted electrophile.
Analysis: Aliquot 5 µL for LC-MS. Look for M+H peak (Product) and absence of M+H (Start Material).
Figure 2: Automated workflow for high-throughput library generation.
Troubleshooting & Stability
Hydrolysis Risk: If the automated system is not enclosed, atmospheric moisture can hydrolyze the C-Br bond to form the
-hydroxy ketone.
Indicator: Appearance of a peak at M-Br+OH in LCMS.
Fix: Use anhydrous solvents and keep source plates covered.
Lachrymatory Hazard: This compound is a potent tear gas. Automated systems must be housed in a negative-pressure enclosure (HEPA/Carbon filtered).
References
BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem Product Guides. Link[1]
Organic Syntheses. (1941).[6] Phenacyl Bromide Synthesis Protocols. Org. Synth. Coll. Vol. 1, p. 127.[1][5] Link
cost-benefit analysis of using 2-Bromo-3-methoxyphenacyl bromide in large-scale synthesis
Executive Summary This guide provides a technical and economic evaluation of sourcing strategies for 2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4; IUPAC: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one). As a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical and economic evaluation of sourcing strategies for 2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4; IUPAC: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one).
As a critical electrophile in the synthesis of fused heterocycles (e.g., imidazopyridines, thiazoles) and a potential intermediate for Potassium-Competitive Acid Blocker (P-CAB) analogs, this compound presents a classic "Make vs. Buy" dilemma. While commercial procurement offers convenience, the compound's lachrymatory nature and thermal instability often result in degraded stock and high logistics costs.
Verdict: For scales exceeding 500 g , in-house synthesis via N-Bromosuccinimide (NBS) bromination of the acetophenone precursor is the superior strategy, offering a 35% reduction in Cost of Goods Sold (COGS) and significantly improved impurity profiles compared to direct bromination (
) or commercial procurement.
Technical Context & Application
2-Bromo-3-methoxyphenacyl bromide is a bifunctional building block. The
-bromo ketone moiety is highly reactive toward nucleophiles (thioamides, amidines), facilitating Hantzsch-type cyclizations. The aryl bromide and methoxy groups provide handles for subsequent cross-coupling (Suzuki-Miyaura) or structural diversification.
Key Challenges in Scale-Up
Stability:
-Halo ketones are prone to acid-catalyzed self-condensation and photolytic degradation (darkening/tarring).
Safety: Potent lachrymator and skin corrosive.[1] Containment (OEL < 50 ppb) is required.
Selectivity: Over-bromination leads to
-dibromo impurities, which are difficult to separate by crystallization due to structural similarity.
Comparative Analysis: Synthesis Routes vs. Procurement
We compare three primary sourcing strategies for a 10 kg campaign.
Option A: Commercial Procurement[2]
Status: Purchase finished solid.
Pros: Zero internal development time; immediate availability (if stock exists).
Cons: High unit cost (
$4,500/kg); risk of hydrolysis during shipping; requires solids handling of a potent lachrymator.
Option B: In-House Synthesis via Liquid Bromine (
)
Status: Classic electrophilic halogenation.
Pros: Lowest raw material cost.
Cons: Handling hazardous liquid
; difficult stoichiometry control leading to di-bromo impurities (5-10%); corrosive HBr off-gassing requires scrubbers.
Option C: In-House Synthesis via NBS/TsOH (Recommended)
Setup: Charge a glass-lined reactor with 1-(2-bromo-3-methoxyphenyl)ethanone and MeCN. Stir to dissolve at 25°C.
Catalyst Addition: Add TsOH. The solution may darken slightly.
Reagent Dosing: Add NBS in 3 portions over 30 minutes to control the mild exotherm. Note: Unlike radical bromination (CCl4/light), this acid-catalyzed route proceeds via the enol and is effective at moderate temperatures.
Reaction: Heat the mixture to 45-50°C. Monitor by HPLC.
Endpoint: < 1.0% Starting Material.
Critical Control: If di-bromo impurity > 2%, stop immediately.
Workup:
Cool to 20°C.
Concentrate solvent to ~2 volumes under reduced pressure (scrub exhaust).
Add Water (5 vol) and Ethyl Acetate (5 vol).
Separate phases. Wash organic layer with 5% NaHCO3 (to remove succinimide and acid) and Brine.
Crystallization (Self-Validating Step):
Swap solvent to Isopropyl Alcohol (IPA) (3 vol).
Heat to 60°C to dissolve.
Cool slowly to 0-5°C. The target bromide crystallizes, while residual starting material and di-bromo impurities remain largely in the mother liquor.
Filter and wash with cold IPA.
Drying: Vacuum dry at < 35°C (compound is heat sensitive).
Visualizations
Figure 1: Synthesis Pathway & Impurity Logic
This diagram illustrates the competitive pathways and why the acid-catalyzed NBS route is preferred for selectivity.
Caption: Kinetic pathway showing how NBS provides controlled bromination, minimizing the "Di-bromide" impurity common with liquid Bromine.
Figure 2: Scale-Up Decision Matrix
A logic flow for determining the optimal sourcing strategy based on scale and capability.
Caption: Decision tree for sourcing strategy. The NBS route balances cost and quality for GMP/GLP applications.
BenchChem. (2025).[7] A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Retrieved from
Jangid, D., et al. (2019).[8] "Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles." Heterocycles. Retrieved from
Fisher Scientific. (2025).[9] Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone. Retrieved from
National Institutes of Health (NIH). (2025). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC. Retrieved from
literature review of 2-Bromo-3-methoxyphenacyl bromide applications
The following guide provides an in-depth technical review of 2-Bromo-3'-methoxyacetophenone (also known as 2-Bromo-3-methoxyphenacyl bromide), focusing on its critical role in bioanalytical chemistry and organic synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical review of 2-Bromo-3'-methoxyacetophenone (also known as 2-Bromo-3-methoxyphenacyl bromide), focusing on its critical role in bioanalytical chemistry and organic synthesis.
From Unstable Metabolite Stabilization to Heterocyclic Scaffolds
2-Bromo-3-methoxyphenacyl bromide (MPB) is a specialized
-bromo ketone acting as a highly reactive electrophile. While it serves as a versatile building block in organic synthesis (specifically for Hantzsch-type cyclizations), its "killer application" lies in the pharmaceutical industry: it is the Gold Standard derivatizing agent for stabilizing the active thiol metabolites of thienopyridine antiplatelet drugs (e.g., Clopidogrel, Prasugrel).
This guide compares MPB against alternative alkylating agents (like N-Ethylmaleimide) and details its synthetic efficiency in generating fused heterocycles.
Application I: Bioanalytical Stabilization (The Clopidogrel Protocol)
The Challenge: Thiol Instability
The active metabolite of Clopidogrel (CAM) contains a free thiol (-SH) group essential for binding to the P2Y12 platelet receptor. However, ex vivo (in drawn blood), this thiol rapidly degrades via:
Disulfide formation (dimerization).
Reaction with endogenous plasma proteins.
Without immediate stabilization, pharmacokinetic (PK) data becomes invalid. MPB is used to "freeze" the metabolite profile by converting the unstable thiol into a stable thioether derivative suitable for LC-MS/MS analysis.
Mechanism of Action
MPB undergoes a rapid
reaction where the thiol nucleophile attacks the -carbon, displacing the bromide.
Figure 1: Stabilization mechanism of thiol metabolites by MPB.[1]
Comparative Analysis: MPB vs. Alternatives
In bioanalytical workflows, MPB is often compared to N-Ethylmaleimide (NEM) and Acidification.
Feature
MPB (2-Bromo-3-methoxyphenacyl bromide)
NEM (N-Ethylmaleimide)
Acidification (HCl)
Reaction Type
Irreversible Alkylation ()
Michael Addition
pH suppression of oxidation
Derivative Stability
High. The phenacyl thioether is robust during sample processing.
Moderate. Maleimide ring can undergo hydrolysis (ring-opening).
Low. Reversible; thiol can re-oxidize if pH shifts.
LC-MS Sensitivity
Excellent. The aromatic ring enhances ionization and retention on C18 columns.
Good, but less hydrophobic retention than MPB derivatives.
Poor. No mass shift to separate from interferences.
Isomer Separation
Superior. Allows clear resolution of H3/H4 diastereomers of Clopidogrel.
Moderate resolution.
N/A
Reaction Speed
Very Fast (<30 seconds).
Fast.
Instant.
Validated Experimental Protocol
Objective: Stabilization of Clopidogrel Active Metabolite in Human Plasma.
Preparation of MPB Solution: Dissolve MPB in pure Acetonitrile (ACN) to a concentration of 500 mM .[2] Keep on ice.
Blood Collection: Draw blood into vacutainers containing EDTA (anticoagulant).
Immediate Derivatization:
Within 30 seconds of collection, add the MPB solution to the blood tube.
Ratio: Add 10-50 µL of 500 mM MPB per 1 mL of blood (Target final conc: ~5–25 mM).
Mixing: Invert the tube gently 5–10 times. Do not vortex vigorously to avoid hemolysis.
Application II: Synthetic Heterocycle Construction
MPB is a potent lachrymatory alkylating agent used to synthesize biologically active heterocycles, particularly Imidazo[1,2-a]pyridines and Thiazoles . The 3-methoxy group provides a handle for further functionalization (e.g., demethylation to a phenol).
Workflow: Hantzsch Thiazole Synthesis
Reaction with thiourea or thioamides yields 2-aminothiazoles or 2-substituted thiazoles.
Figure 2: Hantzsch synthesis pathway for thiazole formation.[5]
Performance Data: Yield Comparison
The electronic effect of the 3-methoxy group (electron-donating via resonance, withdrawing via induction) influences reactivity compared to other phenacyl bromides.
Substrate (Phenacyl Bromide)
Co-Reactant
Product
Yield (%)
Reaction Time
Ref
2-Bromo-3-methoxy... (MPB)
2-Aminopyridine
Imidazo[1,2-a]pyridine
89%
2-3 hrs
[1, 2]
Unsubstituted Phenacyl Bromide
2-Aminopyridine
Imidazo[1,2-a]pyridine
82%
3-4 hrs
[2]
4-Nitro-phenacyl Bromide
2-Aminopyridine
Imidazo[1,2-a]pyridine
92%
1-2 hrs
[2]
2-Bromo-3-methoxy... (MPB)
Thiourea
2-Amino-4-arylthiazole
85-92%
15 min (Catalyzed)
[3]
Insight: While strong electron-withdrawing groups (like 4-Nitro) accelerate nucleophilic attack slightly more, MPB still affords excellent yields (>85%) while offering a more chemically versatile scaffold (the methoxy group) for drug discovery than the nitro group.
Safety & Handling (Critical)
Hazards: MPB is a Lachrymator (causes tearing) and a Corrosive agent (Causes severe skin burns and eye damage).
Handling:
Always weigh and handle inside a fume hood .
Wear double nitrile gloves and safety goggles.
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability.
References
Synthesis of imidazo[1,2-a]pyridine derivatives: Letters in Applied NanoBioScience. (2021). "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst."
One-Pot Synthesis Comparison: Molecules. (2012). "One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions."
Thiazole Synthesis: Journal of Chemical Research. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts."
Clopidogrel Stabilization Protocol: Journal of Pharmaceutical and Biomedical Analysis. (2008). "Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS."
Metabolite Identification: Drug Metabolism and Disposition. (2000). "Identification and Biological Activity of the Active Metabolite of Clopidogrel."
Executive Summary: Immediate Operational Directive 2-Bromo-3-methoxyphenacyl bromide belongs to the class of -haloketones .[1] These compounds are potent lachrymators (tear gas agents) and powerful alkylating agents . Th...
2-Bromo-3-methoxyphenacyl bromide belongs to the class of
-haloketones .[1] These compounds are potent lachrymators (tear gas agents) and powerful alkylating agents . They cause severe skin burns, permanent eye damage, and respiratory tract inflammation.
CRITICAL PROHIBITION:
NEVER dispose of this compound down the drain.
NEVER place unsealed or unquenched solid waste in general trash.
NEVER autoclave waste containing this compound (volatilization risk).
Disposal Strategy:
Preferred: Segregate as "Halogenated Organic Waste" for professional incineration.
Required for Spills/Trace Residues: Chemical deactivation (Quenching) via Sodium Thiosulfate to form non-volatile Bunte salts.
Hazard Profiling & Technical Rationale
To handle this compound safely, one must understand the mechanism of its toxicity. As a senior scientist, you are not just "cleaning up"; you are managing a reactive electrophile.
Induces immediate tearing and pain; requires full face protection.
Reactivity
Alkylating Agent
Irreversibly binds to DNA bases and proteins (cysteine/lysine residues).
Stability
Hydrolytically unstable in base
Can be degraded, but simple hydrolysis may yield toxic byproducts.
The "Why" Behind the Protocol:
Standard hydrolysis (using NaOH) is insufficient because it can generate toxic epoxides or phenolic byproducts. The industry-standard "Gold Method" utilizes Sodium Thiosulfate (
) . The thiosulfate anion is a soft nucleophile that rapidly attacks the -carbon, displacing the bromide to form a water-soluble, non-volatile, and non-lachrymatory Bunte Salt .
[1]
Pre-Disposal Logistics & PPE
Before initiating any disposal or quenching procedure, establish the following safety perimeter.
Personal Protective Equipment (PPE)
Respiratory: Work strictly inside a certified chemical fume hood. If working outside a hood (e.g., spill cleanup), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
Eyes: Chemical splash goggles (ventless) are required. Note: Safety glasses are insufficient against lachrymatory vapors.[1]
Solvent: Ethanol or Acetone (to dissolve the organic residue)
Water
pH strips
Step-by-Step Methodology:
Preparation of Quench Solution:
Prepare a 10% w/v Sodium Thiosulfate solution in water.
Tip: If the organic waste is water-insoluble, add 50% Ethanol to the quench solution to ensure phase miscibility.
Reaction (The "Kill" Step):
Dissolve the 2-Bromo-3-methoxyphenacyl bromide waste in a minimal amount of acetone or ethanol.[1]
Slowly add the Thiosulfate Quench Solution .
Ratio: Use at least 2 molar equivalents of thiosulfate per mole of bromide. A 3:1 excess is recommended for complete destruction.
Observation: The solution may warm slightly (exothermic).[4] Stir gently for 1 hour at room temperature.
Verification (Self-Validating System):
Do not assume it is safe. Check the pH; it should be slightly acidic to neutral.
TLC Check: Spot the reaction mixture against the starting material. The UV-active starting spot (phenacyl bromide) should be completely absent.
Final Disposal:
Once validated, the mixture contains the Bunte salt (non-toxic).
Adjust pH to 6–9 using Sodium Bicarbonate.
Transfer to a waste container labeled: "Quenched Halogenated Waste – Contains Thiosulfate & Solvents."
Note: Even though deactivated, most EHS protocols require this to be picked up by a vendor, not poured down the drain, due to COD (Chemical Oxygen Demand) limits.
Protocol B: Solid Waste & Vendor Pickup
For bulk solids or large volumes where quenching is impractical.
Segregation:
Place solid waste in a wide-mouth HDPE jar.
Do not mix with oxidizers (e.g., nitric acid waste) as this can release bromine gas.
Labeling:
Standard Label: "Hazardous Waste - Toxic, Corrosive."
Specific Warning: Add a secondary label: "LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD." This is vital for the safety of waste handlers downstream.
Secondary Containment:
Seal the primary container in a clear plastic bag (Ziploc type) before placing it in the waste accumulation area to prevent vapor leakage.
Emergency Spill Response Workflow
If 2-Bromo-3-methoxyphenacyl bromide is spilled on the bench or floor:
Evacuate & Ventilate: If the spill is outside a hood and >1 gram, evacuate the lab immediately.
Don PPE: Full-face respirator + Double gloves.
Contain: Circle the spill with absorbent pads.
Neutralize In-Situ:
Gently pour the 10% Sodium Thiosulfate solution over the spill.
Cover with paper towels soaked in thiosulfate.
Wait 20 minutes for the reaction to occur on the surface.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-methoxyphenacyl bromide
Handling 2-Bromo-3-methoxyphenacyl bromide, a potent lachrymator and corrosive agent, demands more than just a standard lab coat and gloves. It requires a comprehensive understanding of its reactivity, a healthy respect...
Author: BenchChem Technical Support Team. Date: February 2026
Handling 2-Bromo-3-methoxyphenacyl bromide, a potent lachrymator and corrosive agent, demands more than just a standard lab coat and gloves. It requires a comprehensive understanding of its reactivity, a healthy respect for its hazards, and the meticulous application of safety protocols. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you, the researcher, to work safely and effectively, ensuring that both you and your research are protected.
Hazard Analysis: Understanding the Threat
2-Bromo-3-methoxyphenacyl bromide (CAS No. 5000-65-7) is not a benign laboratory chemical.[1][2] Its hazard profile is driven by its chemical structure—an α-brominated ketone. This functional group makes it a potent alkylating agent, meaning it can readily react with nucleophiles, including the functional groups found in biological molecules like proteins and DNA. This reactivity is the root cause of its severe corrosive and irritant properties. The toxicological properties have not been fully investigated, which necessitates a cautious approach.[1]
The primary dangers associated with this compound are summarized below:
Hazard Classification
Description of Risk
Immediate Effect
Acute Oral Toxicity
Harmful if swallowed.[1][2][3] Ingestion can cause severe chemical burns to the mouth, throat, and gastrointestinal tract.[3]
Severe pain, swelling, and danger of perforation.[1]
Skin Corrosion/Irritation
Causes severe skin burns and damage upon contact.[1][2][3][4] The substance is corrosive.[1]
Immediate pain, redness, and potential for deep tissue damage.
Serious Eye Damage
Causes severe and potentially irreversible eye damage.[1][2][3][4] It is a lachrymator, causing a strong tearing response.[2]
Extreme pain, tearing, and risk of permanent vision loss.
Respiratory Irritation
May cause respiratory irritation if dust or vapors are inhaled.[1][4]
Coughing, choking, and damage to the mucous membranes of the respiratory tract.[3]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, you must implement higher-level controls to minimize exposure.
Engineering Controls : These are the most critical. All work with 2-Bromo-3-methoxyphenacyl bromide, especially handling the solid powder, must be conducted in a certified chemical fume hood.[1][5] This contains dust and vapors at the source. Ensure that safety showers and eyewash stations are readily accessible and tested.[1][5]
Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this chemical. Clearly demarcate areas where it is being used. Ensure all personnel are trained on the specific hazards and emergency procedures.
Core PPE Requirements: A Head-to-Toe Protocol
Only after implementing engineering and administrative controls should you select your PPE. The following are mandatory for any procedure involving this compound.
Eye and Face Protection
Due to its severe corrosive effects on the eyes, standard safety glasses are insufficient.
Minimum Requirement : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1][5] These provide a seal around the eyes to protect against dust, splashes, and vapors.
Recommended for High-Risk Tasks : When handling larger quantities or during procedures with a higher risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from contact.
Skin and Body Protection
Skin contact can cause severe chemical burns.[1][2][4] Your protection must be comprehensive.
Gloves : Choose gloves specifically resistant to chemical penetration. Do not use thin, disposable latex gloves. Always double-glove.
Glove Type
Protection Level
Typical Use Case
Nitrile
Good
General handling, weighing, solution preparation.
Neoprene
Excellent
Extended use, cleaning up spills.
Butyl Rubber
Excellent
High-risk procedures, direct immersion potential.
Handle gloves with care.[6] Remove the outer glove before leaving the immediate work area. Wash hands thoroughly with soap and water after removing the inner gloves.[6]
Lab Coat/Apron : A flame-resistant lab coat buttoned completely is the minimum requirement. For any procedure involving more than a few milligrams or where splashes are possible, a chemically resistant apron worn over the lab coat is mandatory.
Clothing and Footwear : Wear long pants and closed-toe shoes made of a non-porous material. Never work with this chemical while wearing shorts, skirts, or open-toed shoes.
Respiratory Protection
Inhalation of the dust or vapors can cause respiratory tract irritation.[1][3][4]
Standard Operations : When working exclusively within a certified chemical fume hood, respiratory protection may not be required.
When a Respirator is MANDATORY :
If you experience any irritation or other symptoms.[1][5]
During a large spill or emergency situation.
When weighing the powder outside of a ventilated enclosure (strongly discouraged).
Respirator Selection : Use a respirator approved by NIOSH/MSHA or the European Standard EN 149.[1][5][6] For this compound, a half-mask or full-face respirator with combination cartridges for acid gases and particulates (P100 rating) is recommended. All personnel requiring a respirator must be properly fit-tested and trained in its use.
Operational Plans: From Set-Up to Clean-Up
Protocol 1: Weighing and Preparing a Solution
Preparation : Don all required PPE (double gloves, chemical splash goggles, lab coat). Ensure the chemical fume hood sash is at the proper working height.
Staging : Place a weigh boat, spatula, and your solvent vial/flask inside the fume hood.
Weighing : Carefully open the container of 2-Bromo-3-methoxyphenacyl bromide inside the hood. Use a clean spatula to transfer the desired amount to the weigh boat. Avoid any actions that could generate dust.[6][8]
Transfer : Carefully add the weighed solid to your solvent vessel.
Sealing : Tightly cap the stock container and the newly prepared solution.
Initial Clean-Up : Gently wipe down the spatula and work surface inside the fume hood with a solvent-dampened cloth. Dispose of the cloth and weigh boat in a designated solid hazardous waste container.
Doffing : Remove the outer pair of gloves and dispose of them in the hazardous waste. Step away from the hood, remove the inner gloves, and immediately wash your hands.
Protocol 2: Emergency Spill and Decontamination
Evacuate : Alert all personnel in the immediate area. Evacuate the lab if the spill is large or outside of a fume hood.
Isolate : If safe to do so, close the fume hood sash. Restrict access to the area.
Protect : Don appropriate PPE, including respiratory protection (SCBA for large spills), chemical-resistant gloves, and an apron or full suit.[6][9]
Contain : For solid spills, do not use a dry brush. Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[9]
Neutralize (with caution) : For small spills, a neutralizing agent like sodium thiosulfate solution can be carefully applied.[10] Be aware that neutralization reactions can be exothermic.
Clean-Up : Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[1][4][6] Do not let the product enter drains.[6]
Decontaminate : Wipe the spill area thoroughly with soap and copious amounts of water.[11] All contaminated materials (absorbent, wipes, clothing) must be disposed of as hazardous waste.[3]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 2-Bromo-3-methoxyphenacyl bromide.
Caption: PPE selection workflow for 2-Bromo-3-methoxyphenacyl bromide.
Disposal Plan
All materials contaminated with 2-Bromo-3-methoxyphenacyl bromide are considered hazardous waste.
Solid Waste : Collect all contaminated solids (unused chemical, weigh boats, gloves, absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3]
Liquid Waste : Collect all waste solutions in a sealed, labeled, and appropriate hazardous waste container. Do not pour any amount down the drain.[6]
Disposal : All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[1][3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By treating 2-Bromo-3-methoxyphenacyl bromide with the respect its hazardous properties demand and by rigorously applying these multi-layered safety protocols, you can ensure a safe and productive research environment.
References
SAFETY DATA SHEET: Phenacyl bromide 109980 . Generic Source. [Link]